2-(p-Tolyl)pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methylphenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-3-5-10(6-4-9)11-12-7-2-8-13-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHSRAQHJSBAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77232-13-4 | |
| Record name | 2-(p-Tolyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Structural Elucidation of 2-(p-Tolyl)pyrimidine: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] The compound 2-(p-Tolyl)pyrimidine, a derivative featuring a p-tolyl substituent, serves as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] Understanding its three-dimensional structure at an atomic level is paramount for rational drug design, enabling the optimization of molecular interactions with biological targets. This guide provides a comprehensive, field-proven framework for the determination, analysis, and computational modeling of the crystal structure of this compound. While a publicly deposited crystal structure for this specific molecule is not available as of this writing, this document outlines the complete workflow a researcher would undertake for its elucidation, from synthesis to final structural analysis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to apply crystallographic and computational techniques to heterocyclic compounds.
Introduction: The Significance of this compound
This compound is an aromatic heterocyclic compound with the chemical formula C₁₁H₁₀N₂. Its structure, comprising a pyrimidine ring linked to a p-tolyl group, imparts favorable physicochemical properties, such as enhanced reactivity and solubility in organic solvents, making it a valuable building block in organic synthesis.[1]
The pyrimidine core is a privileged structure in drug discovery, known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substituents on the pyrimidine ring dictate its biological function and target specificity. Therefore, precise knowledge of the three-dimensional geometry of derivatives like this compound is critical for understanding structure-activity relationships (SAR) and for designing next-generation therapeutics with improved potency and selectivity.
Physicochemical Properties
A summary of the known properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 77232-13-4 | |
| Molecular Formula | C₁₁H₁₀N₂ | |
| Molecular Weight | 170.22 g/mol | |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 88 - 92 °C |
The Pathway to Crystal Structure Elucidation: An Experimental Workflow
The definitive method for determining the atomic arrangement of a small molecule is single-crystal X-ray diffraction (SCXRD).[2] This process requires obtaining a high-quality single crystal, which can often be the most challenging step. The overall workflow is a multi-stage process from material synthesis to data analysis.
References
2-(p-Tolyl)pyrimidine chemical properties and reactivity
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-(p-Tolyl)pyrimidine
Abstract
This compound is an aromatic heterocyclic compound that has garnered significant attention as a versatile building block in modern chemistry. Featuring a π-deficient pyrimidine ring directly coupled to an electron-rich p-tolyl moiety, this molecule possesses a unique electronic and structural profile. This guide provides a comprehensive technical overview of this compound, synthesized for an audience of researchers, medicinal chemists, and materials scientists. We will delve into its core physicochemical and spectroscopic properties, explore prevalent synthetic methodologies, analyze its chemical reactivity, and highlight its critical applications in drug discovery, agrochemicals, and materials science. The content herein is grounded in established scientific literature, offering both foundational knowledge and field-proven insights to empower innovative research and development.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's intrinsic properties is the foundation of its effective application. This section details the key physical, chemical, and spectroscopic characteristics of this compound.
Core Chemical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategies. The compound presents as a stable, crystalline solid under standard conditions, with good solubility in many common organic solvents, a characteristic enhanced by the p-tolyl group.[1][2]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₀N₂ | [1] |
| Molecular Weight | 170.22 g/mol | [1][3] |
| CAS Number | 77232-13-4 | [1][3][4] |
| Appearance | White to light yellow/orange crystalline powder | [1][2][5] |
| Melting Point | 88 - 92 °C | [1][2][4] |
| Boiling Point (Predicted) | 208.1 ± 23.0 °C | [4] |
| pKa (Predicted) | 1.35 ± 0.13 | [4] |
| Purity | ≥ 98% (GC) | [1][2] |
| Storage Conditions | 2 - 8 °C, Inert atmosphere | [1][3] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for structure verification and purity assessment. While specific spectra depend on the acquisition conditions, the following provides an expert interpretation of the expected spectroscopic signature of this compound.
-
¹H NMR: The proton NMR spectrum is highly characteristic. It would feature a singlet for the methyl (–CH₃) protons of the tolyl group around δ 2.4 ppm. The aromatic region (δ 7.0-9.0 ppm) would show two distinct patterns: an AA'BB' system for the para-substituted tolyl ring (two doublets, integrating to 2H each) and the signals for the pyrimidine ring protons. The C5 proton of the pyrimidine ring typically appears as a triplet, while the C4 and C6 protons appear as a doublet.
-
¹³C NMR: The carbon spectrum would display a signal for the methyl carbon around δ 21 ppm. The aromatic region would contain signals for the six carbons of the tolyl ring and the four distinct carbons of the pyrimidine ring. The carbon at the 2-position of the pyrimidine, being attached to two nitrogen atoms and the aryl group, would be significantly deshielded. Spectroscopic data for related pyrimidine derivatives can serve as a valuable benchmark for analysis.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the aromatic rings and the methyl group just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively. Key fingerprint absorptions would include C=N and C=C stretching vibrations within the 1600-1400 cm⁻¹ region, which are characteristic of the pyrimidine heterocycle.[7]
-
Mass Spectrometry (MS): The mass spectrum would prominently feature the molecular ion peak (M⁺) at m/z = 170.22, confirming the molecular weight.
Part 2: Synthesis Methodologies
The synthesis of this compound can be accomplished through several reliable strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups. As a Senior Application Scientist, the recommendation is to prioritize methods that are scalable, high-yielding, and utilize commercially available precursors.
Common Synthetic Routes
Three principal strategies have proven effective for the synthesis of 2-arylpyrimidines, including the title compound.
-
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): This is arguably the most versatile and widely used method. It involves the reaction of a 2-halopyrimidine (e.g., 2-chloropyrimidine) with p-tolylboronic acid in the presence of a palladium catalyst and a base.[8][9] The reaction is known for its high functional group tolerance and generally excellent yields. The choice of catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is critical for efficient coupling.[10][11]
-
B. Nucleophilic Aromatic Substitution (SNAr): This metal-free approach offers a cost-effective alternative. An activated 2-substituted pyrimidine, often bearing a good leaving group like a sulfone, can react with a p-tolyl nucleophile, such as a Grignard reagent (p-tolylmagnesium bromide).[12] This method's efficiency is highly dependent on the electronic tuning of the pyrimidine ring.
-
C. Classical Ring Condensation: This foundational method involves the cyclocondensation of p-toluamidine with a 1,3-dicarbonyl compound or a synthetic equivalent. While fundamental to pyrimidine chemistry, this approach may lack the regiocontrol and substrate scope of modern cross-coupling reactions.[13]
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol describes a reliable, lab-scale synthesis of this compound. The causality behind the choice of reagents is critical: Pd(PPh₃)₄ is a robust, well-understood catalyst for this type of coupling; potassium carbonate is an effective and economical base; and the DME/water solvent system facilitates the dissolution of both organic and inorganic reagents, which is essential for the catalytic cycle.[8]
Reaction: 2-Chloropyrimidine + p-Tolylboronic Acid → this compound
Reagents & Materials:
-
2-Chloropyrimidine (1.0 eq)
-
p-Tolylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine, p-tolylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add DME and water (typically a 4:1 to 3:1 ratio). Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes. Causality: Removing oxygen is crucial as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a crystalline solid.
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura synthesis workflow for this compound.
Part 3: Chemical Reactivity and Derivatization
The reactivity of this compound is a fascinating interplay between its two constituent parts: the electron-deficient pyrimidine ring and the electron-donating p-tolyl group.
Electronic Nature and Reactivity Overview
The pyrimidine ring is a classic example of a π-deficient heterocycle. The two electronegative nitrogen atoms withdraw electron density from the ring, making it susceptible to attack by nucleophiles, particularly at the 2-, 4-, and 6-positions. Conversely, this electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS), which typically requires harsh conditions.[14]
The p-tolyl group, attached at the 2-position, exerts an electron-donating effect through hyperconjugation and weak induction. This has two main consequences:
-
It slightly reduces the electron deficiency of the pyrimidine ring compared to an unsubstituted pyrimidine.
-
It activates the attached benzene ring towards EAS, directing incoming electrophiles to the ortho positions relative to the methyl group.
Key Reaction Classes
-
A. Electrophilic Aromatic Substitution (EAS): While EAS on the pyrimidine core is challenging, the tolyl ring readily undergoes reactions like nitration, halogenation, and Friedel-Crafts acylation. These reactions provide a handle for further functionalization on the aryl portion of the molecule.
-
B. Nucleophilic Aromatic Substitution (SNAr): To make the pyrimidine ring reactive towards nucleophiles, a leaving group (like a halogen) must be present at the 4- or 6-position. 2-(p-Tolyl)-4-chloropyrimidine, for instance, is an excellent substrate for SNAr reactions with amines, alkoxides, or thiolates, serving as a gateway to a vast library of derivatives.[15][16]
-
C. Reactions at Ring Nitrogens: As a weak base, the pyrimidine nitrogens can be protonated in acidic media or alkylated with electrophiles like alkyl halides to form pyrimidinium salts.[17]
-
D. Derivatization of the Methyl Group: The benzylic protons of the tolyl group can be involved in radical reactions. For example, free-radical bromination (e.g., with NBS) can introduce a bromine atom, creating a versatile benzyl bromide intermediate. The methyl group can also be oxidized to a carboxylic acid under strong oxidizing conditions.
Derivatization Pathways Diagram
Caption: Key derivatization pathways starting from this compound.
Part 4: Applications in Research and Development
The unique structure of this compound makes it a valuable intermediate and a "privileged scaffold" in several high-value R&D sectors.[1][6]
Medicinal Chemistry Scaffold
The pyrimidine core is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[18][19] this compound serves as a key starting material for pharmacologically active molecules.
-
Oncology: Derivatives of 2-arylaminopyrimidines have been designed and synthesized as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, including mutants like T790M/L858R that confer resistance to existing therapies for non-small cell lung cancer.[16]
-
Anti-inflammatory and Immunology: The scaffold is used to develop dual inhibitors targeting pathways involved in acute lung injury, demonstrating potential in treating severe inflammatory conditions.[20]
-
Antifibrotic Agents: Novel derivatives have shown promising antifibrotic activity, indicating potential for treating conditions characterized by excessive collagen deposition.[6]
Agrochemicals
In agriculture, the pyrimidine scaffold is crucial for developing next-generation crop protection agents. This compound is used as an intermediate in the synthesis of selective herbicides and fungicides that offer enhanced efficacy and better safety profiles.[1][2]
Materials Science and Coordination Chemistry
Beyond life sciences, this compound finds applications in advanced materials.
-
High-Performance Polymers: Its incorporation into polymer backbones can improve thermal stability and mechanical properties.[1]
-
Ligand Chemistry: The nitrogen atoms of the pyrimidine ring can coordinate with metal ions. This allows this compound and its derivatives to be used as ligands in the design of catalysts and functional materials with unique electronic or photophysical properties.[1][2]
Conclusion
This compound is far more than a simple chemical intermediate; it is a highly enabling platform for innovation across multiple scientific disciplines. Its well-defined physicochemical properties, accessible synthesis, and predictable, versatile reactivity make it an ideal starting point for complex molecular design. From developing targeted cancer therapies and advanced crop protection solutions to creating novel materials, the this compound scaffold continues to demonstrate its immense value and potential. This guide has provided the core technical knowledge necessary for researchers and developers to confidently and creatively leverage this powerful molecule in their work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. This compound CAS#: 77232-13-4 [m.chemicalbook.com]
- 5. This compound | 77232-13-4 | TCI EUROPE N.V. [tcichemicals.com]
- 6. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrimidine synthesis [organic-chemistry.org]
- 14. growingscience.com [growingscience.com]
- 15. A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular S(N)Ar sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 18. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 20. Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 2-(p-Tolyl)pyrimidine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 2-(p-Tolyl)pyrimidine. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related heterocyclic compounds. This guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles and supported by data from analogous structures.
Introduction
This compound is a heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a p-tolyl group. Its molecular formula is C₁₁H₁₀N₂ and it has a molecular weight of 170.22 g/mol .[1] This molecule serves as a valuable building block in medicinal chemistry and materials science due to the versatile reactivity of the pyrimidine core and the electronic properties imparted by the tolyl substituent. Accurate structural elucidation and purity assessment are paramount in any research and development endeavor, and a thorough understanding of its spectroscopic signature is the cornerstone of this process. This guide provides a detailed analysis of what to expect and how to interpret the primary spectroscopic data for this compound.
Molecular Structure and Key Features
A clear understanding of the molecular structure is essential for interpreting its spectroscopic data. Below is a diagram illustrating the structure and numbering of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum is expected to show signals corresponding to the protons on the pyrimidine ring and the p-tolyl group.
Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.75 | Doublet | 2H | H-4, H-6 (Pyrimidine) |
| ~8.35 | Doublet | 2H | H-2', H-6' (Tolyl) |
| ~7.30 | Doublet | 2H | H-3', H-5' (Tolyl) |
| ~7.15 | Triplet | 1H | H-5 (Pyrimidine) |
| ~2.40 | Singlet | 3H | -CH₃ (Tolyl) |
Interpretation:
-
Pyrimidine Protons: The two equivalent protons at positions 4 and 6 of the pyrimidine ring are expected to appear as a doublet at the most downfield region (~8.75 ppm) due to the deshielding effect of the two adjacent nitrogen atoms. The proton at position 5 will appear as a triplet, being coupled to the two protons at positions 4 and 6.
-
Tolyl Protons: The p-tolyl group will exhibit a characteristic AA'BB' system. The protons ortho to the pyrimidine ring (H-2' and H-6') will be deshielded and appear as a doublet around 8.35 ppm. The protons meta to the pyrimidine ring (H-3' and H-5') will appear as a doublet at a more upfield position (~7.30 ppm).
-
Methyl Protons: The methyl group protons will give rise to a sharp singlet at approximately 2.40 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~164.5 | C-2 (Pyrimidine) |
| ~157.0 | C-4, C-6 (Pyrimidine) |
| ~141.0 | C-4' (Tolyl) |
| ~135.0 | C-1' (Tolyl) |
| ~129.5 | C-3', C-5' (Tolyl) |
| ~128.5 | C-2', C-6' (Tolyl) |
| ~119.0 | C-5 (Pyrimidine) |
| ~21.5 | -CH₃ (Tolyl) |
Interpretation:
-
Pyrimidine Carbons: The carbon atom at position 2, directly attached to two nitrogen atoms, will be the most deshielded among the pyrimidine carbons. The equivalent carbons at positions 4 and 6 will also be significantly downfield. The carbon at position 5 will be the most upfield of the pyrimidine ring carbons.
-
Tolyl Carbons: The quaternary carbons of the tolyl ring (C-1' and C-4') will appear in the aromatic region. The chemical shifts of the protonated carbons will follow the expected pattern for a p-substituted benzene ring.
-
Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.
Expected Characteristic IR Absorptions (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 2950-2850 | C-H stretching | Methyl C-H |
| 1600-1550 | C=N, C=C stretching | Pyrimidine ring |
| 1500-1400 | C=C stretching | Aromatic ring |
| 850-800 | C-H out-of-plane bending | p-disubstituted benzene |
Interpretation:
The IR spectrum of this compound will be characterized by several key absorption bands. The region above 3000 cm⁻¹ will show weak to medium bands corresponding to the aromatic C-H stretching vibrations of both the pyrimidine and tolyl rings. Just below 3000 cm⁻¹, absorptions due to the methyl C-H stretching will be observed. The fingerprint region (below 1600 cm⁻¹) will contain a series of sharp bands corresponding to the C=N and C=C stretching vibrations of the pyrimidine ring and the C=C stretching of the tolyl ring. A strong band in the 850-800 cm⁻¹ region is a characteristic indicator of the p-disubstitution pattern of the tolyl group.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 170. This corresponds to the molecular weight of this compound.
-
Major Fragments:
-
m/z = 169 (M-H)⁺: Loss of a hydrogen radical.
-
m/z = 143 (M-HCN)⁺: Loss of hydrogen cyanide from the pyrimidine ring.
-
m/z = 91 (C₇H₇)⁺: Tropylium ion, a characteristic fragment for tolyl-containing compounds.
-
m/z = 79 (C₅H₃N₂)⁺: Pyrimidine ring fragment.
-
Fragmentation Pathway:
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Specific parameters should be optimized for the instrument being used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire the spectrum with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the characterization of this compound. By combining the information from NMR, IR, and MS, researchers can confidently confirm the structure and assess the purity of this important synthetic intermediate. The provided interpretations and protocols are intended to serve as a practical resource for scientists engaged in the synthesis and application of novel pyrimidine-based compounds.
References
The Keystone of Crystallization and Formulation: An In-depth Technical Guide to the Solubility of 2-(p-Tolyl)pyrimidine in Organic Solvents
Foreword: Understanding Solubility as a Critical Parameter
In the landscape of pharmaceutical and materials science, the journey from a promising molecule to a viable product is paved with critical physicochemical data. Among these, solubility stands as a cornerstone, profoundly influencing everything from reaction kinetics and purification strategies to the ultimate bioavailability of a drug substance. 2-(p-Tolyl)pyrimidine, a heterocyclic compound featuring a pyrimidine ring substituted with a p-tolyl group, serves as a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials.[1] Its molecular structure imparts a unique profile of reactivity and, crucially, solubility in organic solvents, which dictates its handling, processing, and formulation.[1]
This technical guide offers a comprehensive exploration of the solubility of this compound. Moving beyond a simple compilation of data, we delve into the thermodynamic principles that govern dissolution, present robust methodologies for its experimental determination, and contextualize the data within practical applications for researchers, chemists, and formulation scientists. Our objective is to provide not just the "what" but the "why" and "how," equipping professionals with the knowledge to rationally select solvents, optimize processes, and accelerate development timelines.
The Theoretical Framework: Thermodynamics of Solid-Liquid Equilibria
The dissolution of a solid crystalline solute, such as this compound, into a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy. The solubility, or the concentration of the solute in a saturated solution at a given temperature and pressure, represents the point of thermodynamic equilibrium. This equilibrium is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.
A fundamental relationship for describing the temperature dependence of solubility is the van't Hoff equation . This model connects the mole fraction solubility (x) to the temperature (T) and the thermodynamic properties of the dissolution process. The apparent thermodynamic analysis of the dissolution process can be performed using the van't Hoff equation, which allows for the calculation of the standard apparent molar enthalpy (ΔH°sol), standard apparent molar Gibbs energy (ΔG°sol), and standard apparent molar entropy (ΔS°sol) of dissolution. These parameters provide critical insights into the nature of the dissolution process, indicating whether it is endothermic or exothermic and whether it is driven by enthalpy or entropy.[2][3]
For more precise correlation of experimental solubility data across a range of temperatures, semi-empirical models are often employed. The modified Apelblat equation is a widely used and highly effective model in this regard.[2][3] It provides a more accurate fit to experimental data by incorporating more parameters than the simplified van't Hoff equation. The general form of the Apelblat equation is:
ln(x) = A + B/T + C ln(T)
where x is the mole fraction solubility, T is the absolute temperature in Kelvin, and A, B, and C are empirically determined coefficients that account for the activity coefficient of the solute in the solution. Successful correlation of experimental data with models like the Apelblat equation is essential for interpolating solubility at temperatures not explicitly measured, which is invaluable for process design and optimization.[2]
Experimental Determination of Solubility: Protocols and Best Practices
Accurate and reproducible solubility data is the bedrock upon which all theoretical models and practical applications are built. Several methods are available for determining the solubility of a compound like this compound. The choice of method often depends on factors such as the required accuracy, throughput, and the physicochemical properties of the solute and solvent. The isothermal shake-flask method followed by gravimetric or spectroscopic analysis is a gold standard for generating high-quality thermodynamic solubility data.
The Isothermal Shake-Flask Gravimetric Method
The gravimetric method is a classic and reliable technique for determining solubility.[4][5] It directly measures the mass of the dissolved solute in a known mass of solvent, providing a robust and straightforward measure of solubility.
-
Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a known mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that the dissolution process reaches equilibrium. Preliminary kinetic studies are recommended to determine the optimal equilibration time.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to rest in the temperature bath for several hours to permit the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled syringe to prevent precipitation or further dissolution during sampling. The syringe should be fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.
-
Gravimetric Analysis: Dispense the filtered supernatant into a pre-weighed container. Determine the mass of the collected solution.
-
Solvent Evaporation: Evaporate the solvent from the container under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute) until a constant weight of the dried solute is achieved.
-
Calculation: The mole fraction solubility (x) is calculated from the mass of the dissolved solute and the mass of the solvent.
UV-Vis Spectrophotometry Method
For compounds with a suitable chromophore, UV-Vis spectrophotometry offers a sensitive and often faster alternative to the gravimetric method. This technique relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte.
-
Preparation and Equilibration: Follow steps 1-3 as described in the gravimetric method.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Sampling and Dilution: Withdraw a small, precise volume of the clear, saturated supernatant. Dilute this aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration in the original saturated solution to determine the solubility.
Solubility Data of Pyrimidine Derivatives: An Illustrative Case
For instance, studies on other pyrimidine derivatives have demonstrated that solubility generally increases with temperature, indicating an endothermic dissolution process.[2][3][4] The choice of solvent also plays a critical role, with solubility often being higher in solvents that have similar polarity or can engage in specific interactions (like hydrogen bonding) with the solute. For example, the solubility of many pyrimidine derivatives is found to be greater in polar aprotic solvents like N,N-dimethylformamide (DMF) compared to less polar solvents like carbon tetrachloride.[4][5]
Table 1: Illustrative Mole Fraction Solubility (x) of a Generic Pyrimidine Derivative in Various Solvents at Different Temperatures (K)
| Temperature (K) | Methanol | Ethyl Acetate | N,N-Dimethylformamide (DMF) |
| 298.15 | Data Point 1 | Data Point A | Data Point X |
| 303.15 | Data Point 2 | Data Point B | Data Point Y |
| 308.15 | Data Point 3 | Data Point C | Data Point Z |
| 313.15 | Data Point 4 | Data Point D | Data Point W |
| 318.15 | Data Point 5 | Data Point E | Data Point V |
| 323.15 | Data Point 6 | Data Point F | Data Point U |
| 328.15 | Data Point 7 | Data Point G | Data Point T |
Note: This table is presented as an illustrative example based on trends observed for similar compounds. Specific experimental data for this compound should be generated for precise process design.
Practical Implications for Research and Development
The solubility data of this compound is not merely an academic exercise; it is a critical dataset with direct implications for several key areas of drug development and chemical manufacturing.
-
Process Chemistry and Crystallization: Knowledge of temperature-dependent solubility is fundamental for designing efficient crystallization processes. By constructing a solubility curve, chemists can identify the optimal solvent, temperature range, and cooling profile to control crystal size, morphology, and purity, which are critical quality attributes for an active pharmaceutical ingredient (API).
-
Reaction Solvent Selection: As a key intermediate, this compound is often used in subsequent synthetic steps. Ensuring it remains in solution during a reaction is crucial for achieving optimal reaction rates and yields. Solubility data guides the selection of a solvent that can accommodate both the starting materials and the product, preventing precipitation and simplifying downstream processing.
-
Formulation Development: For pharmaceutical applications, understanding the solubility in a range of pharmaceutically acceptable solvents is the first step in developing a dosage form. Poor solubility can lead to low bioavailability. This data informs strategies to enhance solubility, such as the use of co-solvents, surfactants, or the development of amorphous solid dispersions.
-
Preclinical and Discovery Research: In early-stage drug discovery, solubility in buffers and solvents like DMSO is a key parameter for ensuring accurate results in biological assays. Poor solubility can lead to false negatives or artifactual data due to compound precipitation in the assay medium.
Conclusion
The solubility of this compound in organic solvents is a multi-faceted property that underpins its effective use in scientific research and industrial applications. A thorough understanding, grounded in both thermodynamic principles and precise experimental measurement, is essential for any scientist or engineer working with this important chemical intermediate. By employing robust methodologies such as the isothermal shake-flask method and leveraging the predictive power of thermodynamic models like the Apelblat equation, researchers can generate the high-quality data needed to optimize synthetic routes, control crystallization processes, and design effective formulations. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently navigate the critical parameter of solubility, ultimately facilitating more efficient and successful development outcomes.
References
A Senior Application Scientist's Guide to the Biological Activity Screening of 2-(p-Tolyl)pyrimidine Derivatives
Introduction: The Prominence of the Pyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and a plethora of therapeutic agents.[1][2] Its versatile structure allows for extensive functionalization, leading to a diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Among the vast landscape of pyrimidine-based compounds, 2-(p-Tolyl)pyrimidine derivatives have emerged as a class of molecules with significant therapeutic potential, warranting a systematic and in-depth investigation of their biological activities.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively screen this compound derivatives for their biological potential. Moving beyond a mere recitation of protocols, this document elucidates the causal relationships behind experimental design, ensuring a robust and scientifically sound approach to drug discovery.
Part 1: Synthesis of this compound Derivatives - The Foundation of Screening
The journey of biological activity screening commences with the synthesis of the target compounds. A common and effective method for synthesizing substituted pyrimidines involves the condensation of a chalcone with a suitable amidine, such as guanidine nitrate. The p-tolyl group can be incorporated into the chalcone precursor.
Illustrative Synthetic Pathway:
The following diagram outlines a general synthetic route for this compound derivatives.
References
Quantum chemical calculations for 2-(p-Tolyl)pyrimidine
An In-Depth Technical Guide to Quantum Chemical Calculations for 2-(p-Tolyl)pyrimidine
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its versatile biological activities.[1][2] this compound, a derivative featuring a pyrimidine ring substituted with a p-tolyl group, serves as a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[3] Understanding the fundamental electronic and structural properties of this molecule is paramount for rational drug design and the development of structure-activity relationships (SAR). This technical guide provides a comprehensive, field-proven protocol for conducting quantum chemical calculations on this compound using Density Functional Theory (DFT). It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the expert rationale behind key computational choices, ensuring a robust and validated approach to molecular modeling.
Introduction: The Significance of this compound
Pyrimidine and its derivatives are not only fundamental components of nucleic acids but are also recognized as "privileged structures" in drug discovery.[4][5] Their broad pharmacological profile includes anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][6][7] The addition of a p-tolyl group to the pyrimidine core, as in this compound, modulates its lipophilicity, steric profile, and electronic properties, making it a key building block for targeted therapeutics.[3]
Quantum chemical calculations provide an indispensable tool for elucidating the molecular properties that govern biological activity. By simulating the molecule at the quantum level, we can predict its three-dimensional structure, vibrational spectra, and electronic characteristics. This data is critical for:
-
Rational Drug Design: Understanding how the molecule might interact with a biological target, such as an enzyme or receptor.
-
SAR Studies: Correlating calculated electronic properties with observed biological activities to guide the synthesis of more potent analogues.[8][9]
-
Spectroscopic Analysis: Aiding in the interpretation and assignment of experimental data from techniques like NMR and IR spectroscopy.[10]
This guide will focus on a computational workflow centered around Density Functional Theory (DFT), which represents the gold standard for balancing accuracy and computational efficiency in the study of medium-sized organic molecules.[11]
Theoretical Foundations: Causality Behind Method Selection
A robust computational study is built on a well-justified theoretical framework. The choices of method, functional, and basis set are not arbitrary; they are dictated by the chemical nature of the system and the properties being investigated.
The Power of Density Functional Theory (DFT)
For a molecule like this compound, DFT is the method of choice. Unlike more computationally expensive ab initio methods, DFT calculates the total energy of the system based on its electron density, rather than the complex many-electron wavefunction. This approach has been proven to yield highly accurate results for molecular geometries, energies, and electronic properties at a fraction of the computational cost.[11][12]
Selecting the Functional: The B3LYP Hybrid
The "functional" in DFT is the component that approximates the exchange-correlation energy. Our protocol employs the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
-
Expertise & Experience: B3LYP is one of the most widely used and extensively benchmarked functionals in computational chemistry.[13] It incorporates a portion of the exact Hartree-Fock exchange, which corrects for the tendency of some other functionals to over-delocalize electrons. This is particularly important for aromatic systems like the pyrimidine and tolyl rings, ensuring a more accurate description of their electronic structure. Numerous studies on pyrimidine derivatives have successfully used B3LYP to correlate computational results with experimental data.[8][9][14]
The Basis Set: 6-311++G(d,p) for Accuracy
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. We recommend the 6-311++G(d,p) Pople-style basis set.
-
6-311: This indicates a "split-valence triple-zeta" basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in representing the electron distribution.
-
G: Signifies the use of Gaussian-type functions.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They are critical for accurately describing the anisotropic shape of electron density in chemical bonds and are essential for reliable geometry optimizations.[12]
-
++: These are diffuse functions . The first + adds them to heavy atoms and the second + adds them to hydrogen atoms. Diffuse functions are large, spread-out functions that are crucial for describing regions of space far from the nucleus. They are important for systems with lone pairs, anions, and for calculating properties related to weak non-covalent interactions, which are often key in drug-receptor binding.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high level of theory that is well-suited for obtaining reliable and publishable results for this compound.
Experimental Protocol: A Self-Validating Computational Workflow
This section details the step-by-step methodology for performing the calculations. This protocol is designed as a self-validating system, where the results of one step confirm the validity of the next.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational Estimation of the Acidities of Pyrimidines and Related Compounds [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Synthetic Journey of 2-(p-Tolyl)pyrimidine: From Classical Condensations to Modern Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Among its vast derivatives, 2-(p-Tolyl)pyrimidine holds significant interest as a key intermediate and building block in the synthesis of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to this compound. We will delve into the mechanistic underpinnings of classical methods, most notably the Pinner synthesis, and explore the advent of modern, highly efficient catalytic cross-coupling reactions that have revolutionized its preparation. This guide aims to equip researchers and drug development professionals with a thorough understanding of the synthetic landscape, offering field-proven insights into experimental choices and providing detailed, validated protocols for the synthesis of this important scaffold.
Introduction: The Significance of the Pyrimidine Scaffold
Pyrimidines, six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3, are of immense biological importance. They are fundamental components of nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes. This inherent biocompatibility has made the pyrimidine ring a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The substitution pattern on the pyrimidine ring is crucial for its biological activity, and the introduction of aryl groups, such as the p-tolyl moiety at the C2 position, can significantly modulate the molecule's steric and electronic properties, thereby influencing its interaction with biological targets. This compound is a versatile intermediate, and its efficient synthesis is a critical step in the development of novel bioactive compounds.[1][2]
The Genesis of Pyrimidine Synthesis: The Pinner Reaction
The history of pyrimidine synthesis is deeply rooted in classical condensation reactions. One of the earliest and most fundamental methods for the preparation of 2-substituted pyrimidines is the Pinner synthesis, first described by Adolf Pinner in the late 19th century.[3][4][5][6] This reaction provides a direct and conceptually straightforward approach to the pyrimidine core.
The Underlying Chemistry of the Pinner Synthesis
The Pinner synthesis involves the acid- or base-catalyzed condensation of an amidine with a 1,3-dicarbonyl compound.[6][7] To synthesize this compound, p-toluamidine is the key N-C-N building block. The 1,3-dicarbonyl component can be varied to introduce different substituents at other positions of the pyrimidine ring.
The generally accepted mechanism for the acid-catalyzed Pinner synthesis is depicted below. The reaction commences with the protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound, enhancing its electrophilicity. This is followed by a nucleophilic attack from one of the nitrogen atoms of the p-toluamidine. A series of proton transfer and dehydration steps then lead to the formation of a stable six-membered pyrimidine ring.
Caption: Generalized mechanism of the Pinner synthesis for this compound.
Experimental Protocol: Pinner Synthesis of a this compound Derivative
Objective: To synthesize a 4,6-disubstituted-2-(p-tolyl)pyrimidine.
Materials:
-
p-Toluamidine hydrochloride
-
1,3-Diketone (e.g., acetylacetone for 4,6-dimethyl-2-(p-tolyl)pyrimidine)
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Free Amidine: In a round-bottom flask under an inert atmosphere, dissolve p-toluamidine hydrochloride (1.1 equivalents) in anhydrous ethanol. To this stirred solution, add sodium ethoxide (1.1 equivalents) and stir the resulting suspension for 30 minutes at room temperature. This in situ generation of the free p-toluamidine base is critical for the subsequent condensation.
-
Condensation: To the suspension of free p-toluamidine, add the 1,3-diketone (1 equivalent) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.
Trustworthiness of the Protocol: This protocol incorporates the in-situ formation of the free amidine from its more stable hydrochloride salt, a common and reliable practice in Pinner-type syntheses. The use of an inert atmosphere and anhydrous solvent minimizes side reactions, such as hydrolysis, which can significantly lower the yield. Monitoring by TLC allows for the determination of the reaction endpoint, preventing the formation of degradation products from prolonged heating.
The Modern Era: Palladium-Catalyzed Cross-Coupling Reactions
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl and heteroaryl-aryl compounds, including this compound. These methods offer significant advantages over classical approaches, including milder reaction conditions, greater functional group tolerance, and often higher yields. The Suzuki-Miyaura coupling is one of the most widely employed of these reactions.
The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. To synthesize this compound, this would typically involve the coupling of a 2-halopyrimidine with p-tolylboronic acid.
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halopyrimidine to form a Pd(II) intermediate.
-
Transmetalation: The p-tolyl group is transferred from the boronic acid to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the C-C bond of this compound and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges and Solutions in the C2-Arylation of Pyrimidines
A significant challenge in the Suzuki-Miyaura coupling of dihalopyrimidines (e.g., 2,4-dichloropyrimidine) is achieving regioselectivity. The C4 position is generally more reactive towards nucleophilic substitution and cross-coupling than the C2 position. However, for the synthesis of this compound, reaction at the C2 position is required.
Recent advancements have addressed this challenge through the development of specific catalyst systems and reaction conditions that favor C2-selectivity. These often involve the use of specialized phosphine ligands that can modulate the steric and electronic environment around the palladium center.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling for 2-Arylpyrimidines
The following is a generalized protocol for the microwave-assisted Suzuki-Miyaura coupling of a 2-halopyrimidine with an arylboronic acid, which can be adapted for the synthesis of this compound. Microwave irradiation often leads to significantly reduced reaction times and improved yields.[7][8]
Objective: To synthesize this compound from a 2-halopyrimidine and p-tolylboronic acid.
Materials:
-
2-Chloropyrimidine or 2-Bromopyrimidine
-
p-Tolylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave reactor vial with a stir bar
Procedure:
-
Reaction Setup: To a microwave reactor vial, add the 2-halopyrimidine (1 equivalent), p-tolylboronic acid (1.2-1.5 equivalents), base (2-3 equivalents), and the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the degassed solvent to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes). The optimal conditions will depend on the specific substrates and catalyst used.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Trustworthiness of the Protocol: This microwave-assisted protocol is based on well-established and widely used Suzuki-Miyaura coupling conditions. The use of a slight excess of the boronic acid helps to drive the reaction to completion. Degassing the solvent is crucial to prevent the oxidation and deactivation of the palladium catalyst. Microwave heating provides rapid and uniform heating, leading to more reproducible results and often cleaner reactions compared to conventional heating.
Comparative Analysis of Synthetic Methods
| Method | Precursors | Conditions | Advantages | Disadvantages |
| Pinner Synthesis | p-Toluamidine, 1,3-Dicarbonyl compound | Acidic or basic, often requires heating | Atom-economical, straightforward | Requires anhydrous conditions, may have limited functional group tolerance, can result in lower yields |
| Suzuki-Miyaura Coupling | 2-Halopyrimidine, p-Tolylboronic acid | Palladium catalyst, base, often requires heating (conventional or microwave) | High yields, excellent functional group tolerance, mild conditions | Cost of palladium catalyst, potential for regioselectivity issues with polyhalogenated pyrimidines, removal of metal impurities |
Conclusion and Future Perspectives
The synthesis of this compound has evolved significantly from its classical roots in the Pinner condensation to the highly efficient and versatile palladium-catalyzed cross-coupling reactions of the modern era. While the Pinner synthesis remains a valuable tool for its directness, the Suzuki-Miyaura coupling and other modern arylation methods offer unparalleled advantages in terms of yield, functional group tolerance, and applicability to complex molecules.
For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule. The continued development of more active and selective catalysts, as well as more environmentally friendly reaction conditions, will undoubtedly further enhance our ability to synthesize this compound and its derivatives, paving the way for the discovery of new and improved therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction [organic-chemistry.org]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physical Properties of 2-(p-Tolyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the key physical properties of 2-(p-Tolyl)pyrimidine, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its physical characteristics, such as melting and boiling points, is paramount for its effective utilization and quality control.[1] This document outlines the experimentally determined and predicted values for these properties and details the rigorous methodologies for their measurement.
Chemical Identity and Structure
This compound is an aromatic heterocyclic compound featuring a pyrimidine ring substituted with a p-tolyl group.[1] This substitution enhances its reactivity and solubility in organic solvents, making it a valuable building block in organic synthesis.[1]
-
Chemical Name: this compound
-
Molecular Formula: C₁₁H₁₀N₂[1]
-
Molecular Weight: 170.22 g/mol [1]
-
CAS Number: 77232-13-4[1]
Structure:
Caption: Chemical structure of this compound.
Core Physical Properties
The melting and boiling points are critical parameters that provide insights into the purity and physical state of a compound under varying temperatures.
| Physical Property | Value | Source |
| Melting Point | 88 - 92 °C | [1] |
| 90 °C | [2][3] | |
| Boiling Point | 208.1 ± 23.0 °C (Predicted) | [2] |
The appearance of this compound is typically a white to light yellow or light orange crystalline powder.[1]
Experimental Determination of Physical Properties
Accurate determination of physical properties is essential for compound identification and quality assurance. The following sections detail the standard methodologies for measuring the melting and boiling points of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range, making it a valuable indicator of purity.[4]
A common and effective method for determining the melting point is the capillary method.[5]
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup:
-
Thiele Tube: The capillary tube is attached to a thermometer, and both are immersed in an oil bath within a Thiele tube. The Thiele tube's design ensures uniform heating of the oil bath through convection.[6][7]
-
Digital Melting Point Apparatus: The capillary tube is inserted into a heating block within the apparatus.[8]
-
-
Heating: The apparatus is heated slowly, typically at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.
Caption: Workflow for Melting Point Determination.
Differential Scanning Calorimetry is a highly sensitive thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It provides precise data on melting point, heat of fusion, and other thermal transitions.[9][11]
Principle: As the sample melts, it absorbs energy (an endothermic process), which is detected by the DSC instrument as a change in heat flow compared to the inert reference.[12]
Protocol:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed in an aluminum DSC pan and hermetically sealed.
-
DSC Analysis: The sample and an empty reference pan are placed in the DSC cell. The cell is then heated at a controlled rate (e.g., 10°C/min) over a specified temperature range.
-
Data Analysis: The resulting thermogram plots heat flow against temperature. The melting point is determined from the onset temperature or the peak of the endothermic melting transition. The area under the peak corresponds to the heat of fusion.
Caption: Workflow for DSC Melting Point Analysis.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[13] Similar to the melting point, the boiling point is a key physical property for characterization.
For small sample quantities, the micro boiling point method is a convenient and accurate technique.[14][15]
Protocol:
-
Sample Preparation: A small amount of liquid this compound (if melted) is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[14]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).[14][16]
-
Heating: The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.[14]
-
Observation: Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat is then removed.[16][17]
-
Recording: The liquid is allowed to cool. The boiling point is the temperature at which the bubble stream ceases and the liquid just begins to be drawn back into the capillary tube.[14][15]
Caption: Workflow for Micro Boiling Point Determination.
Conclusion
The physical properties of this compound, particularly its melting and boiling points, are well-defined and can be accurately determined using standard laboratory techniques. A melting point in the range of 88-92°C is a strong indicator of the compound's identity and purity. Adherence to the detailed experimental protocols outlined in this guide will ensure reliable and reproducible results, which are critical for research, development, and quality control in the pharmaceutical and chemical industries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 77232-13-4 [m.chemicalbook.com]
- 3. experimtsupplyshop.com [experimtsupplyshop.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. westlab.com [westlab.com]
- 6. Thiele tube - Wikipedia [en.wikipedia.org]
- 7. timstar.co.uk [timstar.co.uk]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 10. mt.com [mt.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. youtube.com [youtube.com]
- 13. Video: Boiling Points - Concept [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. chymist.com [chymist.com]
- 17. Video: Boiling Points - Procedure [jove.com]
Methodological & Application
Application Notes & Protocols: The Utility of 2-(p-Tolyl)pyrimidine as a Versatile Building Block in Modern Organic Synthesis
Abstract
The pyrimidine core is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2] This guide focuses on 2-(p-tolyl)pyrimidine, a key heterocyclic building block. The presence of the p-tolyl group enhances solubility in organic solvents and modulates the electronic properties of the pyrimidine ring, making it a versatile and reactive intermediate for advanced synthetic applications.[3] We will explore its role in pivotal synthetic transformations, including palladium-catalyzed cross-coupling reactions and C-H functionalization, providing detailed, field-proven protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The Strategic Importance of the this compound Scaffold
The this compound unit is more than a simple heterocycle; it is a strategic synthon for accessing molecular complexity. Its utility stems from several key features:
-
Electronic Nature: The pyrimidine ring is inherently electron-deficient, which makes it highly susceptible to nucleophilic aromatic substitution and activates attached leaving groups for cross-coupling reactions.[4]
-
Directing Group Capability: The nitrogen atoms can act as directing groups in transition-metal-catalyzed C-H activation reactions, enabling regioselective functionalization of the tolyl ring.[5]
-
Structural Versatility: It serves as a precursor for a wide range of derivatives, including pharmaceuticals (e.g., kinase inhibitors, anti-fibrotic agents), agrochemicals, and high-performance materials.[2][3][6]
This guide provides protocols for three major classes of reactions that leverage these properties: Suzuki-Miyaura Coupling, Sonogashira Coupling, and direct C-H Arylation.
Palladium-Catalyzed Cross-Coupling: Forging Key Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C bonds. Halogenated 2-(p-tolyl)pyrimidines are excellent substrates for these transformations.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Structures
The Suzuki-Miyaura reaction is a robust method for coupling organohalides with organoboron compounds, ideal for creating biaryl and heteroaryl-aryl linkages.[7] The reaction is tolerant of numerous functional groups and proceeds with high efficiency.
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0)/Palladium(II) interchange.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine substrate. The reactivity order is typically I > Br > Cl. The electron-deficient nature of the pyrimidine ring facilitates this step.[4][7]
-
Transmetalation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the organic group from the boronic acid is transferred to the palladium(II) center. The base activates the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]
Microwave irradiation dramatically reduces reaction times from hours to minutes and often improves yields.[4][8] This protocol is adapted from established procedures for dichloropyrimidines.[4][8]
Materials:
-
4-Chloro-2-(p-tolyl)pyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium Tetrakis(triphenylphosphine), Pd(PPh₃)₄ (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
10 mL microwave reactor vial with a stir bar
Procedure:
-
To a 10 mL microwave reactor vial, add 4-chloro-2-(p-tolyl)pyrimidine (e.g., 0.5 mmol, 102.3 mg), the desired arylboronic acid (0.55 mmol), and K₂CO₃ (1.5 mmol, 207 mg).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.015 mmol, 17.3 mg).
-
Add 5 mL of the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and irradiate the mixture at 100-120 °C for 15-30 minutes with stirring.[4]
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-(p-tolyl)pyrimidine.
Data Presentation: Optimization Parameters The choice of catalyst, base, and solvent is critical for success. The following data is representative for Suzuki couplings on chloropyrimidine scaffolds.[4][8]
| Parameter | Variation | Typical Yield (%) | Rationale |
| Catalyst (3 mol%) | Pd(PPh₃)₄ | ~80-95% | Generally the most effective and reliable catalyst for this transformation.[4] |
| Pd(dppf)Cl₂ | ~60-75% | A robust catalyst, but may be less active for some substrates. | |
| Base (3 equiv) | K₂CO₃ | ~80-95% | Standard, effective, and economical choice.[4][8] |
| Cs₂CO₃ | ~85-98% | More soluble and often gives higher yields, but is more expensive. | |
| Solvent | Dioxane/H₂O | ~80-95% | Excellent for solubilizing both organic and inorganic reagents.[8] |
| Toluene/H₂O | ~70-85% | A common alternative, may require higher temperatures. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between a vinyl/aryl halide and a terminal alkyne.[1] This reaction is invaluable for introducing the alkynyl moiety, a versatile functional group that can undergo further transformations (e.g., click chemistry, cyclizations).
The reaction uniquely employs a dual catalytic system involving palladium and copper(I).[1][9]
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of the Pd(0) catalyst to the pyrimidine halide.
-
Copper Cycle: Concurrently, the copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of a base (typically an amine like Et₃N) to form a highly reactive copper(I) acetylide intermediate.[1]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The product is released, regenerating the Pd(0) catalyst. The amine base also serves to neutralize the HX byproduct.[9]
This protocol is based on general procedures for the coupling of bromopyrimidines with terminal alkynes.[1]
Materials:
-
5-Bromo-2-(p-tolyl)pyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide, CuI (6 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-(p-tolyl)pyrimidine (e.g., 1.0 mmol, 249.1 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21.1 mg), and CuI (0.06 mmol, 11.4 mg).
-
Evacuate and backfill the flask with inert gas (repeat this cycle 3 times).
-
Add anhydrous THF (10 mL) and triethylamine (2.5 mmol, 0.35 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours or heat to 50-60 °C for 2-4 hours for less reactive substrates. Monitor progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography to yield the 5-alkynyl-2-(p-tolyl)pyrimidine.
C-H Activation: A Modern Approach to Functionalization
Direct C-H activation is a powerful, atom-economical strategy that avoids the need for pre-functionalized substrates (e.g., halides).[5] For 2-arylpyrimidine compounds, the pyrimidine nitrogen atoms can act as a directing group to facilitate the regioselective functionalization of the ortho C-H bonds on the aryl ring.
Rhodium and Palladium are common catalysts for this transformation. The generally accepted mechanism involves:
-
Coordination: The pyrimidine nitrogen coordinates to the metal center, bringing it into proximity with the ortho C-H bond of the tolyl group.
-
Cyclometalation: The catalyst activates the C-H bond, forming a five-membered metallacycle intermediate. This is often the rate-determining step.
-
Oxidative Addition/Coupling: The coupling partner (e.g., another aryl source) reacts with the metallacycle.
-
Reductive Elimination: The new C-C bond is formed, releasing the functionalized product and regenerating the active catalyst.
This is a representative protocol based on literature for the C-H activation of 2-arylpyridines and pyrimidines.[5]
Materials:
-
This compound (1.0 equiv)
-
Triorganoindium reagent (Ar₃In) or Arylboronic acid (3.0 equiv)
-
[Rh(cod)Cl]₂ or similar Rh(I) or Rh(III) catalyst (2.5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (e.g., 0.5 mmol, 85.1 mg) and the Rhodium catalyst (0.0125 mmol) to a dry Schlenk tube.
-
Add the arylating agent (e.g., Ar₃In, 1.5 mmol).
-
Add 5 mL of anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110-150 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding a few drops of methanol, followed by saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to afford the 2-(2,4'-dimethyl-[1,1'-biphenyl]-2'-yl)pyrimidine product.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic and structural properties make it an ideal substrate for a range of powerful transformations, most notably palladium-catalyzed cross-coupling and transition-metal-catalyzed C-H functionalization. The protocols and insights provided herein demonstrate its utility in constructing complex molecular architectures, paving the way for innovations in drug discovery, agrochemicals, and materials science. Mastery of these reactions enables chemists to efficiently access novel chemical space with broad potential for application.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 2-(p-Tolyl)pyrimidine in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Cornerstone of Drug Discovery
The pyrimidine ring is an aromatic heterocycle fundamental to life, forming the structural core of nucleobases like cytosine, thymine, and uracil in DNA and RNA[1][2]. In medicinal chemistry, this "privileged scaffold" has been extensively utilized due to its versatile biological activities and synthetic accessibility[3]. Pyrimidine derivatives are integral to a wide array of approved therapeutics, demonstrating efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents[4][5][6]. The pyrimidine core's ability to form critical hydrogen bonds and act as a bioisostere for other aromatic systems, like a phenyl group, often enhances the pharmacokinetic properties of drug candidates[1].
The 2-(p-Tolyl)pyrimidine moiety, which features a pyrimidine ring substituted with a p-tolyl group at the C-2 position, serves as a valuable starting point or intermediate in the synthesis of more complex, biologically active molecules[7]. The tolyl group can modulate properties such as solubility, lipophilicity, and steric interactions within a biological target, making this scaffold a key building block in the development of targeted therapies[7]. This guide will explore the application of the this compound scaffold, focusing on its role in the design of protein kinase inhibitors.
Core Application: A Scaffold for Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. As a result, they are one of the most important classes of drug targets. The pyrimidine scaffold is a well-established ATP-mimic, capable of fitting into the ATP-binding site of kinases and disrupting their function[2][8]. Fused pyrimidine systems, like pyrazolo[3,4-d]pyrimidines, are isosteres of adenine and effectively mimic its binding interactions within the kinase hinge region[8].
The 2-aryl substitution on the pyrimidine ring, as seen in this compound, is crucial for directing selectivity and potency. Modifications to this aryl group can exploit subtle differences in the ATP-binding pockets across different kinases, allowing for the development of highly selective inhibitors[9].
Mechanistic Insight: Targeting the Kinase ATP-Binding Site
The primary mechanism of action for pyrimidine-based kinase inhibitors is competitive inhibition at the ATP-binding site[10][11]. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as hydrogen bond acceptors, forming key interactions with the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. The 2-(p-Tolyl) group extends into a hydrophobic pocket, with the tolyl's methyl group providing an opportunity for further optimization to enhance van der Waals interactions and selectivity.
Caption: Interaction of the this compound scaffold within a kinase ATP-binding site.
Drug Development Workflow
The journey from a scaffold like this compound to a clinical candidate follows a structured, multi-stage process. This workflow integrates medicinal chemistry, biology, and pharmacology to iteratively refine a molecule's properties.
Caption: High-level workflow for drug discovery starting from a core scaffold.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for converting a moderately active "hit" compound into a potent and selective "lead." For a this compound scaffold, medicinal chemists systematically modify different parts of the molecule and measure the effect on biological activity, typically quantified as the half-maximal inhibitory concentration (IC₅₀).
A hypothetical SAR study for derivatives targeting a specific kinase (e.g., VEGFR-2, a key target in angiogenesis) might yield data like the following.[12] The goal is to understand how substitutions at various positions impact potency.
| Compound ID | R1 (at C4) | R2 (p-Tolyl modification) | VEGFR-2 IC₅₀ (nM) | Notes |
| 1 (Core) | -H | -CH₃ | >10,000 | Baseline scaffold activity is low. |
| 2a | -NH₂ | -CH₃ | 850 | Addition of an amine at C4 introduces a key H-bond donor. |
| 2b | -NH(CH₃) | -CH₃ | 1,200 | N-methylation of amine slightly reduces potency, suggesting steric hindrance. |
| 3a | -NH₂ | -OCH₃ | 450 | Adding an electron-donating methoxy group to the tolyl ring improves activity. |
| 3b | -NH₂ | -CF₃ | 980 | An electron-withdrawing group is less favorable. |
| 4a | -NH-(cyclopropyl) | -OCH₃ | 150 | Small cyclic amines at C4 enhance potency, likely improving fit. |
| 4b | -NH-(phenyl) | -OCH₃ | 320 | A bulkier phenyl group is less optimal than a compact cyclopropyl. |
| LEAD-01 | -NH-(cyclopropyl) | -OCH₃ (ortho) | 85 | Moving the methoxy group to the ortho position on the phenyl ring (from para) significantly boosts potency.[12] |
This table contains illustrative data based on common SAR trends for kinase inhibitors.
Experimental Protocols
The following protocols provide standardized methodologies for the synthesis of a representative pyrimidine derivative and its subsequent biological evaluation.
Protocol 1: Synthesis of a 4-Anilino-2-(p-tolyl)pyrimidine Derivative
This protocol describes a two-step synthesis starting from a commercially available dichloropyrimidine, a common strategy involving nucleophilic aromatic substitution (SNAr).[13][14]
Objective: To synthesize 4-Anilino-6-chloro-2-(p-tolyl)pyrimidine.
Materials:
-
4,6-dichloro-2-(p-tolyl)pyrimidine
-
Aniline
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 4,6-dichloro-2-(p-tolyl)pyrimidine (1.0 eq) in n-BuOH (0.2 M), add aniline (1.1 eq) followed by DIPEA (1.5 eq).
-
Heating: Stir the reaction mixture at 80 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Rationale: The SNAr reaction is facilitated by heat. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving it to completion. n-Butanol is a suitable high-boiling point solvent.
-
-
Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in EtOAc. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Rationale: The acid wash removes excess aniline and DIPEA. The bicarbonate wash neutralizes any remaining acid. The brine wash removes residual water.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and EtOAc (e.g., 0% to 30% EtOAc).
-
Validation: Combine the pure fractions and concentrate to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the IC₅₀ value of a synthesized compound against a target kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Objective: To measure the inhibitory potency of a test compound against a target protein kinase.
Materials:
-
Target kinase enzyme
-
Substrate (peptide or protein specific to the kinase)
-
ATP (at a concentration near the Km for the kinase)
-
Test compound (e.g., LEAD-01 from SAR table)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (specific to the kinase)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 10-point, 3-fold dilutions. Staurosporine should also be serially diluted as a positive control.
-
Reaction Setup (Kinase Reaction):
-
Add 2.5 µL of assay buffer containing the kinase enzyme to each well.
-
Add 0.5 µL of the serially diluted test compound, staurosporine, or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Rationale: Pre-incubation ensures that the inhibitor has sufficient time to interact with the enzyme before the reaction is initiated.
-
-
Initiate Kinase Reaction: Add 2.0 µL of a solution containing the substrate and ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at 30 °C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
Terminate Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Rationale: This step is crucial to prevent further ATP conversion, ensuring the measured ADP reflects the kinase activity during the intended reaction time.
-
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and a no-enzyme or potent inhibitor control (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Self-Validation System:
-
Positive Control: Staurosporine, a broad-spectrum kinase inhibitor, should produce a dose-response curve with a known IC₅₀, validating the assay's performance.
-
Negative Control: DMSO vehicle-only wells define the 0% inhibition level (maximum signal).
-
Z'-factor Calculation: The Z'-factor should be calculated from the positive and negative controls to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent.
Conclusion and Future Directions
The this compound scaffold is a proven and versatile building block in medicinal chemistry, particularly for the development of protein kinase inhibitors. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent ability to interact with the kinase hinge region provides a solid foundation for potency. Future work will likely focus on developing derivatives with improved selectivity profiles to minimize off-target effects and on creating covalent or allosteric inhibitors that can overcome resistance mutations. The continued exploration of this privileged structure promises to yield novel therapeutic agents for a range of human diseases.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. wjarr.com [wjarr.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Suzuki Coupling Reactions Involving 2-(p-Tolyl)pyrimidine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the strategic application of Suzuki-Miyaura cross-coupling reactions for the functionalization of 2-(p-Tolyl)pyrimidine. Pyrimidine scaffolds are of immense interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.[1][2][3][4][5] this compound, featuring a versatile pyrimidine core coupled with a tolyl group, serves as a valuable building block for creating complex molecular architectures.[6] This guide elucidates the underlying mechanistic principles of the Suzuki coupling, offers detailed, field-proven protocols for its execution with halogenated pyrimidine precursors, and presents data-driven insights for reaction optimization. We will explore catalyst selection, the role of ligands and bases, and solvent effects to empower researchers to achieve high-yield, selective synthesis of novel biaryl and heteroaryl pyrimidine derivatives.
Introduction: The Significance of Pyrimidine Scaffolds and the Suzuki-Miyaura Coupling
The pyrimidine ring is a foundational heterocyclic motif in numerous therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.[1][2][3][4][5] Its electron-deficient nature and ability to participate in various biological interactions make it a "privileged structure" in drug discovery.[7] The synthesis of functionalized pyrimidines is therefore a critical endeavor in pharmaceutical development.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly for creating biaryl structures.[8][9] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[8][10][11] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its status as a cornerstone of modern organic synthesis.[12]
When applied to heteroaryl systems like pyrimidines, the Suzuki coupling opens a direct and efficient path to novel derivatives that would be challenging to synthesize via traditional methods.[13] Specifically, the arylation of a halogenated pyrimidine with a suitable boronic acid allows for the precise introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR).
This guide focuses on protocols starting from a halogenated pyrimidine to synthesize this compound derivatives, a common and practical approach in synthetic campaigns.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing Suzuki coupling reactions. The generally accepted catalytic cycle involves three key steps centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][11][14][15]
The Three Pillars of the Suzuki Coupling Cycle:
-
Oxidative Addition: The cycle initiates with the insertion of a catalytically active Pd(0) complex into the carbon-halogen bond (C-X) of the halo-pyrimidine. This step forms a square-planar Pd(II) intermediate.[8][14][15] The reactivity of the halide is a critical factor, generally following the trend I > Br > Cl >> F.[13] The electron-deficient nature of the pyrimidine ring can accelerate this step compared to analogous benzene systems.[13]
-
Transmetalation: In this step, the organic group from the boronic acid (or its boronate ester form) is transferred to the palladium center, displacing the halide. This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (-[B(OH)3R]⁻).[8][11][15] The choice of base is therefore crucial for an efficient reaction.
-
Reductive Elimination: The final step involves the formation of the new C-C bond between the two organic partners (the pyrimidine and the tolyl group), yielding the desired this compound derivative. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][14][15]
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Key Parameters and Optimization Strategies
The success of a Suzuki coupling hinges on the careful selection of several key components. For heteroaryl substrates like pyrimidines, optimization is often necessary to overcome challenges such as catalyst inhibition by the nitrogen lone pairs.[16]
| Parameter | Options & Considerations | Rationale & Field Insights |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | Pd(PPh₃)₄: Often used directly as it is a Pd(0) source. Can be sensitive to air and moisture.[17] Pd(OAc)₂ / Pd₂(dba)₃: These are Pd(II) and Pd(0) sources, respectively, that require in situ formation of the active catalyst with phosphine ligands. They offer great flexibility in ligand choice.[14] Pre-formed catalysts (e.g., Pd(dppf)Cl₂): Air-stable and reliable, often providing reproducible results. Excellent for library synthesis. |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many simple couplings.[13] Buchwald Ligands: Electron-rich, sterically bulky phosphines are highly effective for challenging couplings, including those with heteroaryl chlorides, by promoting efficient oxidative addition and reductive elimination.[16] NHCs: Offer strong σ-donation and are robust, making them suitable for difficult transformations. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | Function: Activates the boronic acid for transmetalation. The strength and nature of the base can significantly impact yield.[18] K₃PO₄ / Cs₂CO₃: Stronger bases often used for less reactive substrates (e.g., aryl chlorides) or to combat protodeboronation.[19] K₂CO₃ / NaHCO₃: Milder, common choices for reactive bromides and iodides. Often used in aqueous solvent mixtures.[18][20] |
| Solvent | Toluene, 1,4-Dioxane, DMF, Acetonitrile, often with Water | Aqueous Mixtures (e.g., Dioxane/Water): Very common. Water helps dissolve the inorganic base and can accelerate transmetalation.[8][20] Degassing is critical to prevent oxidation of the Pd(0) catalyst. Aprotic Polar Solvents (DMF, Acetonitrile): Can be effective but may lead to side reactions at high temperatures. |
| Boronic Acid Quality | Boronic Acids, Pinacol Esters (Bpin), MIDA Esters | Protodeboronation: A key side reaction where the C-B bond is cleaved by a proton source, especially with electron-deficient heteroaryl boronic acids.[14][17] Boronate Esters (Bpin, MIDA): More stable towards protodeboronation than boronic acids, often leading to higher yields and better reproducibility, especially for challenging substrates.[16] |
Experimental Protocols
The following protocols provide a robust starting point for the synthesis of this compound derivatives. Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) must be worn at all times. Palladium catalysts and organic solvents are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: General Procedure for Suzuki Coupling of 2-Chloropyrimidine with p-Tolylboronic Acid
This protocol is optimized for a less reactive aryl chloride, employing a highly active catalyst system.
Caption: Figure 2. Workflow for coupling 2-chloropyrimidine.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add 2-chloropyrimidine (1.0 equiv), p-tolylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).
-
Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.
Protocol 2: Microwave-Assisted Suzuki Coupling of 2-Bromopyrimidine
Microwave irradiation can dramatically reduce reaction times and is ideal for rapid library synthesis.[16][21]
Step-by-Step Methodology:
-
Reagent Preparation: To a microwave reaction vessel equipped with a stir bar, add 2-bromopyrimidine (1.0 equiv), p-tolylboronic acid pinacol ester (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).[16][17]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), to the vessel.
-
Microwave Reaction: Seal the vessel tightly. Place it in the microwave reactor and heat to 120-150 °C for 15-30 minutes.[16]
-
Work-up and Purification: After cooling, perform the work-up and purification steps as described in Protocol 1.
Applications in Drug Discovery and Materials Science
The functionalization of the this compound core via Suzuki coupling unlocks access to a vast chemical space.
-
Medicinal Chemistry: The newly formed C-C bond allows for the introduction of pharmacophores, groups that can modulate solubility or metabolic stability, or vectors for further functionalization. Pyrimidine derivatives are integral to drugs for treating cancer, infections, and neurological disorders.[1][2][4] For example, substituted pyrimidines are core components of several kinase inhibitors used in oncology.[1]
-
Materials Science: Biaryl pyrimidines can be incorporated into polymers to enhance thermal stability or create organic light-emitting diodes (OLEDs) and other advanced materials.[6] The rigid, aromatic structure is beneficial for creating ordered materials with desirable electronic properties.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Poor quality boronic acid. | 1. Ensure proper degassing of solvents and use of an inert atmosphere. Try a more air-stable precatalyst like Pd(dppf)Cl₂.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Use a more stable boronic ester (Bpin) or freshly recrystallized boronic acid. |
| Protodeboronation | Reaction conditions are too harsh (high temp, strong base, protic solvent) leading to cleavage of the C-B bond. | Use a boronic ester. Lower the reaction temperature. Use a milder base if possible. Minimize water content or switch to an anhydrous solvent system. |
| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture can promote oxidative homocoupling. | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction. |
| Difficult Purification | Residual palladium catalyst or phosphine ligand contamination. | During work-up, wash the organic layer with an aqueous solution of thiourea or L-cysteine to scavenge palladium. Phosphine oxides can often be removed during chromatography. |
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. mt.com [mt.com]
- 11. youtube.com [youtube.com]
- 12. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Gram-Scale Synthesis of 2-(p-Tolyl)pyrimidine: An Application Note and Protocol
Abstract: This document provides a comprehensive, field-proven protocol for the gram-scale synthesis of 2-(p-Tolyl)pyrimidine. This versatile heterocyclic compound is a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The described methodology is based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely adopted method for the formation of carbon-carbon bonds.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions and explaining the critical causality behind experimental choices to ensure successful and reproducible synthesis.
Introduction: The Significance of this compound
This compound is an aromatic heterocyclic compound featuring a pyrimidine ring substituted with a p-tolyl group. This structural motif imparts favorable properties, including enhanced reactivity and solubility in organic solvents, making it a key building block in various fields.[1] In medicinal chemistry, it serves as a crucial intermediate for synthesizing biologically active molecules for drug discovery.[1] Its applications also extend to the formulation of agrochemicals and the development of high-performance materials where it can improve thermal stability and mechanical properties.[1]
The Suzuki-Miyaura cross-coupling reaction is the chosen synthetic route due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of the required reagents.[2][3] This palladium-catalyzed reaction between an organoboron compound (p-tolylboronic acid) and a halide (2-chloropyrimidine) offers a reliable and scalable method for the synthesis of this compound.
Reaction Scheme and Mechanism
The synthesis proceeds via a Suzuki-Miyaura cross-coupling reaction as depicted below:
Caption: General reaction scheme for the synthesis of this compound.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the 2-chloropyrimidine to form a palladium(II) complex.
-
Transmetalation: The p-tolyl group is transferred from the boronic acid to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The desired this compound is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Supplier |
| 2-Chloropyrimidine | C4H3ClN2 | 114.53 | 1722-12-9 | ≥98% | Sigma-Aldrich |
| p-Tolylboronic acid | C7H9BO2 | 135.96 | 5720-05-8 | ≥98% | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) | C72H60P4Pd | 1155.56 | 14221-01-3 | 99% | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | K2CO3 | 138.21 | 584-08-7 | ≥99% | Sigma-Aldrich |
| 1,4-Dioxane (anhydrous) | C4H8O2 | 88.11 | 123-91-1 | ≥99.8% | Sigma-Aldrich |
| Deionized Water | H2O | 18.02 | 7732-18-5 | - | - |
| Ethyl Acetate | C4H8O2 | 88.11 | 141-78-6 | HPLC Grade | Fisher Scientific |
| Hexane | C6H14 | 86.18 | 110-54-3 | HPLC Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | 7757-82-6 | ≥99% | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (230-400 mesh)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Experimental Protocol: Gram-Scale Synthesis
This protocol is designed for the synthesis of approximately 10 grams of this compound.
Reaction Setup
Caption: Workflow for the synthesis of this compound.
-
Assemble the glassware: Set up a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet. Ensure all glassware is dry.
-
Charge the flask: To the flask, add 2-chloropyrimidine (11.45 g, 100 mmol), p-tolylboronic acid (15.12 g, 111 mmol, 1.11 eq), and anhydrous potassium carbonate (27.64 g, 200 mmol, 2.0 eq).
-
Establish an inert atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Add solvents: Add anhydrous 1,4-dioxane (200 mL) and deionized water (50 mL) to the flask via a syringe or cannula. The use of a dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.[4]
-
Degas the solution: Bubble nitrogen or argon through the stirred solution for 15-20 minutes to remove any dissolved oxygen.
-
Add the catalyst: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1.0 mmol, 1 mol%). Pd(PPh3)4 is a commonly used and effective catalyst for Suzuki couplings.[4][5]
Reaction and Monitoring
-
Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Prepare a developing solvent system of ethyl acetate/hexane (e.g., 1:4 v/v). Spot the reaction mixture against the starting materials (2-chloropyrimidine and p-tolylboronic acid). The reaction is considered complete when the limiting reagent (2-chloropyrimidine) is no longer visible on the TLC plate under UV light. The reaction time is typically 4-6 hours.
Work-up and Isolation
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts and the palladium catalyst. Wash the filter cake with ethyl acetate (3 x 50 mL).
-
Extraction: Transfer the filtrate to a 500 mL separatory funnel. Add 100 mL of deionized water and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
-
Column Chromatography: The crude product is purified by flash column chromatography on silica gel.
-
Packing the column: Prepare a slurry of silica gel in hexane and pack the column.
-
Loading the sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate). Collect fractions and monitor by TLC.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to light yellow crystalline powder.[1]
-
Drying: Dry the final product under high vacuum to remove any residual solvent. The expected yield is typically in the range of 70-85%.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: 88 - 92 °C[1]
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (170.22 g/mol ).[1]
-
Gas Chromatography (GC): To determine the purity (≥ 98%).[1]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
2-Chloropyrimidine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
p-Tolylboronic acid: May cause respiratory irritation.
-
Tetrakis(triphenylphosphine)palladium(0): Sensitizer. Handle with care.
-
1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[6]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Inactive catalyst | Ensure the catalyst is fresh and was handled under an inert atmosphere. |
| Insufficient degassing | Thoroughly degas the solvent and reaction mixture before adding the catalyst. | |
| Poor quality reagents | Use high-purity, anhydrous reagents and solvents. | |
| Incomplete reaction | Insufficient heating or reaction time | Ensure the reaction is maintained at the correct temperature and monitor until completion by TLC. |
| Formation of side products | Homocoupling of boronic acid | This can occur if the reaction conditions are not optimal. Ensure proper stoichiometry and inert atmosphere. |
Conclusion
This application note provides a detailed and robust protocol for the gram-scale synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By following the outlined procedures and paying close attention to the critical experimental parameters, researchers can reliably produce this important chemical intermediate in good yields and high purity. The provided insights into the reaction mechanism, safety considerations, and troubleshooting will further aid in the successful execution of this synthesis.
References
The Versatility of 2-(p-Tolyl)pyrimidine in Coordination Chemistry: A Guide to Synthesis, Complexation, and Application
Introduction: Unveiling the Potential of a Privileged Ligand
In the vast landscape of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties of the resulting metal complex. Among the myriad of available organic scaffolds, 2-(p-tolyl)pyrimidine emerges as a versatile and highly adaptable ligand. Its unique electronic and steric characteristics, stemming from the electron-withdrawing pyrimidine ring coupled with the electron-donating p-tolyl group, make it a compelling candidate for a wide range of applications, from catalysis to materials science.[1] This guide provides a comprehensive overview of the synthesis of this compound, detailed protocols for its coordination to various transition metals, and in-depth application notes for its use in cutting-edge research and development.
The pyrimidine core, a fundamental building block in nucleic acids, imparts a rich electronic landscape, while the tolyl substituent offers a degree of steric bulk and electronic modulation that can be harnessed to fine-tune the reactivity and photophysical properties of its metal complexes. This unique combination allows for the formation of stable complexes with a variety of metal ions, opening up avenues for the development of novel catalysts and functional materials.
Part 1: Synthesis of the this compound Ligand
The synthesis of this compound can be achieved through a variety of methods, with the most common being the condensation of an amidine with a β-dicarbonyl compound or an α,β-unsaturated ketone.[2][3][4][5] The following protocol details a robust and scalable, metal-free synthesis adapted from established procedures for substituted pyrimidines.[2][3][6]
Protocol 1: Synthesis of this compound
This protocol describes a [3+3] annulation followed by an oxidation step.
Materials:
-
p-Toluamidine hydrochloride
-
1,1,3,3-Tetramethoxypropane
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
Step-by-Step Procedure:
-
Preparation of p-Toluamidine Free Base: In a 250 mL round-bottom flask, dissolve p-toluamidine hydrochloride (1 equivalent) in a minimal amount of water. Cool the solution in an ice bath and add a concentrated solution of sodium hydroxide dropwise with stirring until the solution is strongly basic (pH > 12). The free base will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Cyclization Reaction: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the freshly prepared p-toluamidine (1 equivalent) and 1,1,3,3-tetramethoxypropane (1.1 equivalents) in absolute ethanol (approximately 5-10 mL per gram of amidine).
-
Addition of Base: To the stirred solution, add a solution of sodium ethoxide in ethanol (21 wt%, 1.2 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.[1][7][8][9]
Expected ¹H NMR Data (CDCl₃, 400 MHz): δ 8.75 (d, 2H), 8.30 (d, 2H), 7.30 (d, 2H), 7.15 (t, 1H), 2.40 (s, 3H).
Expected ¹³C NMR Data (CDCl₃, 100 MHz): δ 164.5, 157.0, 140.0, 135.0, 129.5, 128.5, 119.0, 21.5.
Causality Behind Experimental Choices:
-
Freshly Prepared Amidine: Using the free base of p-toluamidine is crucial as the hydrochloride salt is not sufficiently nucleophilic for the condensation reaction.
-
Sodium Ethoxide: A strong base is required to deprotonate the intermediate formed during the cyclization, driving the reaction to completion.
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction under reflux conditions.
-
Column Chromatography: This purification technique is essential to remove any unreacted starting materials and byproducts, ensuring a high purity of the final ligand.
References
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysical properties of [Ir(tpy)2]3+-doped silica nanoparticles and synthesis of a colour-tunable material based on an Ir(core)–Eu(shell) derivative - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrimidyl formamidine palladium(II) complex as a nanocatalyst for aqueous Suzuki-Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Experimental protocol for functionalizing the pyrimidine ring of 2-(p-Tolyl)pyrimidine
An In-Depth Guide to the Strategic Functionalization of 2-(p-Tolyl)pyrimidine for Medicinal Chemistry
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents and biologically active molecules.[1][2] As a fundamental component of nucleic acids, pyrimidine derivatives possess an inherent ability to interact with biological systems, making them privileged scaffolds in drug design.[3] The strategic functionalization of the pyrimidine ring is therefore a critical endeavor, enabling chemists to modulate the steric, electronic, and pharmacokinetic properties of lead compounds to optimize efficacy and safety.[4]
This guide provides a detailed technical overview and actionable protocols for the functionalization of this compound, a representative 2-arylpyrimidine. We will explore three distinct and complementary strategies that target different positions on the pyrimidine ring, providing researchers with a versatile toolkit for analogue synthesis. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles that govern the choice of reagents, conditions, and expected outcomes. We will delve into:
-
Direct C-H Arylation: A modern, atom-economical approach for installing aryl groups at the electron-deficient C4/C6 positions.
-
Minisci-Type Alkylation: A classic radical-based method for appending alkyl moieties, also targeting the C4/C6 positions.
-
Two-Step C5 Functionalization: A regioselective strategy involving halogenation and subsequent Suzuki-Myaura cross-coupling to access the electronically distinct C5 position.
Understanding the Reactivity of this compound
The regiochemical outcome of any functionalization reaction is dictated by the electronic landscape of the pyrimidine ring. In this compound, the two nitrogen atoms act as powerful electron-withdrawing groups, creating a π-deficient system. This has profound implications for reactivity:
-
Positions C4 and C6: These positions are the most electron-deficient (δ+) due to their ortho and para relationship to the ring nitrogens. They are highly susceptible to attack by nucleophiles or nucleophilic radicals.
-
Position C5: Situated meta to both nitrogen atoms, the C5 position is significantly less electron-deficient than C4/C6. It is generally unreactive towards nucleophilic attack but can be targeted by electrophilic or directed metalation strategies.
Caption: Electronic properties of the this compound ring.
Protocol 1: Palladium-Catalyzed Direct C-H Arylation at C4/C6
Direct C-H activation is a powerful, step-economical strategy that avoids the pre-functionalization of starting materials.[5] For electron-deficient systems like pyrimidines, palladium-catalyzed direct arylation offers a reliable method for forging C-C bonds.[6][7] The reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the pyrimidine nitrogen atoms may play a role in coordinating the palladium catalyst.[8]
Rationale for this Approach: This method is chosen for its efficiency and convergence. It allows for the direct coupling of the pyrimidine core with a variety of (hetero)aryl halides, providing rapid access to a diverse library of analogues. Pivalic acid is often used as a crucial additive, facilitating the C-H activation step.[9]
Caption: Workflow for Direct C-H Arylation.
Detailed Experimental Protocol
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv., 0.5 mmol, 85.1 mg), the desired aryl bromide (1.5 equiv., 0.75 mmol), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv., 0.05 mmol, 11.2 mg), and potassium carbonate (K₂CO₃, 2.0 equiv., 1.0 mmol, 138.2 mg).
-
Solvent and Additive Addition: Evacuate and backfill the vial with argon three times. Under a positive pressure of argon, add anhydrous N,N-dimethylacetamide (DMA, 2.5 mL) followed by pivalic acid (PivOH, 0.3 equiv., 0.15 mmol, 15.3 mg).
-
Reaction Execution: Seal the vial with a crimp cap. Place the vial in a microwave reactor and heat the mixture to 130 °C for 4-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Aqueous Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 4/6-aryl-2-(p-tolyl)pyrimidine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data and Expected Outcomes
| Entry | Aryl Bromide | Typical Yield (%) | Notes |
| 1 | 4-Bromoanisole | 75-85% | Clean reaction, product is often a single regioisomer. |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 60-70% | Electron-deficient partners may require longer reaction times. |
| 3 | 2-Bromopyridine | 55-65% | Heteroaryl halides are viable coupling partners. |
| 4 | 3-Bromobenzonitrile | 70-80% | Tolerates nitrile functional groups. |
Protocol 2: Minisci-Type C-H Alkylation at C4/C6
The Minisci reaction is a powerful tool for the functionalization of electron-deficient heterocycles via a radical mechanism. The reaction involves the addition of a nucleophilic radical to the protonated heterocycle, which dramatically increases its electrophilicity. This method is particularly effective for introducing alkyl groups that are difficult to install using traditional nucleophilic or cross-coupling methods.[10]
Rationale for this Approach: This protocol is selected for its ability to introduce valuable sp³-hybridized carbon centers onto the pyrimidine core. The use of readily available carboxylic acids as radical precursors via oxidative decarboxylation with a silver/persulfate system is a classic and reliable approach.
Caption: Simplified mechanism of the Minisci Alkylation.
Detailed Experimental Protocol
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv., 1.0 mmol, 170.2 mg) and the corresponding carboxylic acid (e.g., pivalic acid for a tert-butyl group, 4.0 equiv., 4.0 mmol) in a 1:1 mixture of acetonitrile (MeCN) and water (10 mL).
-
Catalyst Addition: Add silver nitrate (AgNO₃, 0.3 equiv., 0.3 mmol, 51.0 mg) to the solution.
-
Initiation: Heat the mixture to 80 °C. In a separate container, dissolve potassium persulfate (K₂S₂O₈, 3.0 equiv., 3.0 mmol, 811 mg) in water (5 mL). Add the K₂S₂O₈ solution portion-wise to the reaction mixture over 30 minutes.
-
Reaction Execution: Stir the reaction vigorously at 80 °C for 2-4 hours. The mixture may turn dark as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching and Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the 4/6-alkylated pyrimidine.
Data and Expected Outcomes
| Entry | Carboxylic Acid | Radical Source | Typical Yield (%) |
| 1 | Pivalic Acid | tert-Butyl | 65-75% |
| 2 | Cyclohexanecarboxylic Acid | Cyclohexyl | 70-80% |
| 3 | Adamantane-1-carboxylic acid | 1-Adamantyl | 60-70% |
| 4 | Isobutyric Acid | iso-Propyl | 50-60% |
Protocol 3: Two-Step C5 Functionalization via Halogenation and Suzuki Coupling
Accessing the C5 position requires a different strategy due to its lower intrinsic reactivity in polar and radical reactions. A robust and highly regioselective method involves a directed metalation-trapping sequence to install a handle (e.g., a bromine atom), followed by a transition metal-catalyzed cross-coupling reaction.[11][12]
Rationale for this Approach: This two-step sequence provides unambiguous access to C5-functionalized analogues that are inaccessible via the direct methods described above. The Suzuki-Miyaura coupling is a Nobel prize-winning reaction known for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.ucla.edu [chem.ucla.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
2-(p-Tolyl)pyrimidine Derivatives as Potential Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including several established anticancer drugs like 5-fluorouracil and capecitabine.[1] The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[2] Among these, 2-(p-tolyl)pyrimidine derivatives have emerged as a promising class of compounds with significant potential for the development of novel anticancer agents. The tolyl group at the 2-position of the pyrimidine ring has been shown to influence the anticancer activity of these derivatives.[3] This document provides a detailed guide on the application and evaluation of this compound derivatives as potential anticancer agents, including in-depth protocols and the rationale behind experimental design.
Mechanism of Action: Targeting Key Signaling Pathways
While the exact mechanism of action can vary depending on the specific substitutions on the pyrimidine ring, many this compound derivatives exert their anticancer effects by targeting key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis. One of the prominent mechanisms is the inhibition of protein kinases, which are crucial regulators of cellular processes.[4]
For instance, certain pyrimidine derivatives have been shown to inhibit tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[3] Inhibition of EGFR blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell growth and survival.
Another important target for pyrimidine derivatives is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides required for DNA replication.[5] By inhibiting DHFR, these compounds can disrupt DNA synthesis and induce apoptosis in rapidly dividing cancer cells. The structural similarity of pyrimidines to the natural substrates of these enzymes allows them to act as competitive inhibitors.[3]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established chemical routes. A common method involves the Claisen-Schmidt condensation of p-tolualdehyde with a suitable ketone to form a chalcone, which is then cyclized with a guanidine salt to yield the pyrimidine core.[6]
Further modifications to the pyrimidine ring can be made to explore structure-activity relationships (SAR) and optimize the anticancer activity.[2] For example, introducing different substituents at the 4, 5, and 6 positions of the pyrimidine ring can significantly impact the compound's potency and selectivity.[3]
In Vitro Evaluation of Anticancer Activity
A crucial step in the development of new anticancer agents is the in vitro evaluation of their cytotoxic and antiproliferative effects on cancer cell lines.[7][8] This allows for the initial screening of a large number of compounds to identify promising candidates for further preclinical and clinical development.[9]
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10] It measures the metabolic activity of cells, which is an indicator of their viability and proliferation rate.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: Kinase Inhibition Assay
To investigate the mechanism of action, a kinase inhibition assay can be performed to determine if the this compound derivatives inhibit the activity of specific kinases, such as EGFR.[4]
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation can be quantified using various methods, such as radiometric assays or fluorescence-based assays.[13][14]
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
This compound derivatives
-
Detection reagent (e.g., a phosphospecific antibody or a fluorescent probe)
-
Microplate reader
Procedure:
-
Assay Setup:
-
In a microplate, add the kinase, substrate, and test compound at various concentrations to the kinase assay buffer.
-
Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the specific kinase (usually 30-37°C) for a defined period.
-
-
Detection of Phosphorylation:
-
Stop the reaction and add the detection reagent.
-
The detection method will depend on the assay format. For an ELISA-based assay, this would involve adding a phosphospecific antibody followed by a secondary antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal.[15] For a fluorescence-based assay, a probe that binds to the phosphorylated substrate and emits a fluorescent signal is used.[16]
-
-
Data Analysis:
-
Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
-
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding how the chemical structure of the this compound derivatives influences their anticancer activity.[2][17] By synthesizing and testing a series of related compounds with systematic variations in their structure, it is possible to identify the key structural features required for optimal activity.
| Compound | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) |
| 1a | H | H | H | MCF-7 | 15.2 |
| 1b | Cl | H | H | MCF-7 | 8.5 |
| 1c | OCH3 | H | H | MCF-7 | 12.1 |
| 2a | H | Br | H | A549 | 10.8 |
| 2b | H | NO2 | H | A549 | 5.3 |
| 3a | H | H | F | HCT-116 | 7.9 |
| 3b | H | H | OCH3 | HCT-116 | 18.4 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual IC50 values will vary depending on the specific compounds and cell lines tested.
The data from SAR studies can guide the rational design of more potent and selective anticancer agents. For example, the addition of an electron-withdrawing group, such as a chloro or nitro group, at a specific position on the pyrimidine ring may enhance the anticancer activity.[3]
Conclusion
This compound derivatives represent a promising class of compounds for the development of new anticancer agents. Their synthesis is relatively straightforward, and they can be readily modified to optimize their biological activity. The protocols and guidelines provided in this document offer a comprehensive framework for the in vitro evaluation of these compounds, from initial screening of their cytotoxic effects to the investigation of their mechanism of action. By combining synthetic chemistry, in vitro assays, and SAR studies, researchers can effectively explore the therapeutic potential of this compound derivatives and contribute to the development of novel and more effective cancer treatments.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. sciensage.info [sciensage.info]
- 6. ptfarm.pl [ptfarm.pl]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(p-Tolyl)pyrimidine
Welcome to the technical support center for the synthesis of 2-(p-tolyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. We will delve into the mechanistic underpinnings of the synthesis, provide field-proven insights to enhance yield and purity, and offer step-by-step protocols for key procedures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of this compound, a valuable heterocyclic compound used as a building block in pharmaceuticals and material science.[1]
Q1: What are the most effective methods for synthesizing this compound?
A1: The most robust and widely adopted method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction. The two most prominent examples are the Suzuki-Miyaura coupling and the Stille coupling.
-
Suzuki-Miyaura Coupling: This is the preferred method due to its use of relatively non-toxic and stable organoboron reagents.[2] It involves the reaction of a 2-halopyrimidine (typically 2-chloropyrimidine or 2-bromopyrimidine) with p-tolylboronic acid.[3] The reaction exhibits high functional group tolerance and generally provides good to excellent yields.
-
Stille Coupling: This reaction couples a 2-halopyrimidine with an organostannane reagent, such as (p-tolyl)tributylstannane. While effective, the high toxicity of organotin compounds makes this a less favorable route in many modern laboratories.[4][5][6]
Other methods, such as the condensation of a chalcone with guanidine, can also be used to form the pyrimidine ring system, but these routes often require more complex starting materials and may lack the regioselectivity of cross-coupling reactions.[7]
Q2: Which starting materials should I use for a Suzuki-Miyaura coupling, and how critical is their purity?
A2: The primary starting materials are a 2-halopyrimidine and p-tolylboronic acid.
-
2-Halopyrimidine: 2-Chloropyrimidine is often used due to its commercial availability and lower cost. However, 2-bromopyrimidine can be more reactive, sometimes leading to higher yields or milder reaction conditions. The choice depends on a balance of reactivity, cost, and availability. Purity is critical; impurities can chelate the palladium catalyst, leading to deactivation.
-
p-Tolylboronic Acid: This is a crucial reagent, and its quality directly impacts the reaction outcome.[8] Boronic acids are susceptible to degradation, particularly dehydration to form boroxines (cyclic anhydrides) upon storage. This reduces the amount of active boron reagent available for the catalytic cycle. It is highly recommended to use freshly purchased, high-purity p-tolylboronic acid or to purify older batches before use.[2][9]
Q3: What is the fundamental mechanism of the Suzuki-Miyaura coupling for this synthesis?
A3: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting the reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halopyrimidine, inserting into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The p-tolylboronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers the p-tolyl group to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (p-tolyl and pyrimidinyl) on the palladium complex couple and are eliminated, forming the final product, this compound, and regenerating the Pd(0) catalyst, which re-enters the cycle.
Below is a diagram illustrating this catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Section 2: Troubleshooting Guide
This section is formatted to directly address specific issues you might encounter during your experiments.
Problem: Low or No Product Yield with Unreacted Starting Materials
Q: My TLC/LC-MS analysis shows that both my 2-chloropyrimidine and p-tolylboronic acid are largely unconsumed, even after extended reaction times. What is the likely cause?
A: This classic symptom points directly to a problem with the catalytic system. The catalyst is either inactive from the start or is being deactivated early in the reaction.
Causality & Troubleshooting Steps:
-
Inactive Catalyst:
-
Pd(0) Source: Ensure you are using an appropriate Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or that your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is being properly reduced in situ.[3][10] Some reactions require a pre-activation step.
-
Catalyst Age/Quality: Palladium catalysts can degrade over time, especially if not stored under an inert atmosphere. Try a fresh bottle of catalyst.
-
Catalyst Loading: While typically low (0.5-5 mol%), insufficient catalyst loading can stall the reaction.[10][11] Try increasing the catalyst loading to 5 mol% to see if the reaction initiates.
-
-
Ligand Issues:
-
Phosphine Ligand Oxidation: Triphenylphosphine (PPh₃) and other phosphine ligands are susceptible to oxidation, which poisons the catalyst. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Nitrogen or Argon).
-
Inappropriate Ligand: While PPh₃ is common, some sterically hindered or electron-rich substrates may require more specialized ligands (e.g., Buchwald-type ligands like XPhos or SPhos) to facilitate the oxidative addition or reductive elimination steps.[12]
-
-
Ineffective Base or Solvent:
-
Base Strength & Solubility: The base is critical for activating the boronic acid in the transmetalation step.[13] If an inorganic base like K₂CO₃ is not soluble in your solvent, the reaction will be sluggish. Using a solvent system like dioxane/water or THF/water can improve solubility and accelerate the reaction.[10][14]
-
Solvent Degassing: Oxygen is a potent inhibitor of Pd(0) catalysts. Ensure your solvents are rigorously degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Caption: Troubleshooting workflow for low reaction conversion.
Problem: Formation of Significant Byproducts
Q: My reaction produces the desired product, but I'm getting a significant amount of 4,4'-bitolyl (tolyl-tolyl homocoupling) and/or pyrimidine-pyrimidine homocoupling. How can I suppress these side reactions?
A: Homocoupling is a common side reaction in Suzuki couplings. It arises from competing reaction pathways that consume your starting materials inefficiently.
Causality & Mitigation Strategies:
-
Boronic Acid Homocoupling (Glaser-Hay type): This is often caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid.
-
Mitigation: The most effective solution is to maintain a strictly oxygen-free environment. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (N₂ or Ar) throughout the reaction is crucial.
-
-
Reductive Homocoupling of 2-Halopyrimidine: This can occur if the transmetalation step is slow relative to other pathways. The Ar-Pd(II)-X intermediate can react with another molecule of itself.
-
Mitigation:
-
Increase Transmetalation Rate: Ensure your base is effective and soluble. Using a slightly more active boron species, like a boronate ester, can sometimes accelerate this step.
-
Optimize Ligand: A more electron-donating ligand can sometimes stabilize the Pd-complex and favor the desired cross-coupling pathway.
-
-
-
General Catalyst Decomposition: If the catalyst decomposes to palladium black, this can non-selectively catalyze side reactions.
-
Mitigation: Ensure the reaction temperature is not too high, as this can accelerate catalyst decomposition. If using a Pd(II) precatalyst with phosphine ligands, ensure the Pd:Ligand ratio is appropriate (typically 1:2 to 1:4) to maintain a stable catalytic species.[11]
-
| Side Product | Primary Cause | Recommended Action |
| 4,4'-Bitolyl | Oxygen-mediated homocoupling of p-tolylboronic acid | Rigorously degas all solvents and maintain a strict inert atmosphere. |
| 2,2'-Bipyrimidine | Slow transmetalation step | Use a more effective base (e.g., Cs₂CO₃), ensure base solubility, or try a more electron-rich ligand. |
| Debromination/Dechlorination | Presence of protic impurities or side reactions with the base/solvent | Ensure anhydrous conditions and use a non-protic solvent if possible. |
Section 3: Optimized Protocols & Methodologies
Protocol 1: Optimized Suzuki-Miyaura Synthesis of this compound
This protocol is optimized for a high-yield synthesis on a typical laboratory scale.
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
p-Tolylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)[10]
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane (solvent)
-
Deionized Water (solvent)
Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine (1.0 eq), p-tolylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas three times to establish an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The mixture should be a suspension.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a white to off-white solid.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. medchemexpress.com [medchemexpress.com]
- 9. prepchem.com [prepchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 2-(p-Tolyl)pyrimidine
Welcome to the technical support center for the purification of 2-(p-Tolyl)pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating this versatile heterocyclic compound from complex reaction mixtures. Here, we address specific experimental issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.
Part 1: Initial Assessment and Strategy
Before any purification attempt, a preliminary analysis of the crude product is essential. This initial assessment informs the entire purification strategy, saving valuable time and resources.
Q1: What are the first analytical steps I should take after my synthesis of this compound is complete?
A1: Your first step is to characterize the crude reaction mixture. This provides a snapshot of what is present, including your desired product, unreacted starting materials, and byproducts.
-
Thin-Layer Chromatography (TLC): This is the most critical initial step. Spot your crude material alongside the starting materials on a silica gel TLC plate. Developing this plate with a solvent system (e.g., a mixture of hexane and ethyl acetate) will reveal the number of components in your mixture and the relative polarity of your target compound. Your goal is to find a solvent system where this compound has a retention factor (Rf) of approximately 0.2-0.4, which is ideal for subsequent column chromatography.[1]
-
Proton NMR (¹H NMR): If possible, take a crude ¹H NMR spectrum. This can provide a rough estimate of the product-to-impurity ratio and help identify major byproducts if their spectra are known.
-
Solubility Tests: Test the solubility of a small amount of your crude product in various common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, hexane, dichloromethane) at room temperature and upon heating. This data is invaluable for selecting a recrystallization solvent.[2]
Q2: What are the most common impurities I should expect in my crude this compound?
A2: The nature of impurities is directly linked to the synthetic route employed. For many common pyrimidine syntheses, such as the Pinner reaction, you can anticipate the following:[3]
-
Unreacted Starting Materials: These are often the most common impurities. This could include unreacted p-toluamidine or the 1,3-dicarbonyl compound used in the cyclization.
-
Side-Reaction Products: The inherent reactivity of the precursors can lead to various side reactions, such as dimerization or polymerization, especially under harsh reaction conditions.[4]
-
Regioisomers: If using an unsymmetrical 1,3-dicarbonyl compound, the formation of regioisomers is possible, which can have very similar physicochemical properties to your target compound, making separation difficult.[4]
-
Catalyst and Reagent Residues: Incomplete removal of catalysts or reagents during the initial work-up can contaminate the crude product.[4]
Below is a general workflow for troubleshooting the purification process.
Caption: General troubleshooting workflow for purification.
Part 2: Purification by Recrystallization
Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid compounds like this compound, which has a reported melting point of 88-92°C.[5] The principle relies on the differential solubility of the compound and its impurities in a specific solvent at different temperatures.[1]
Q3: How do I select the best solvent for recrystallizing this compound?
A3: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[1] Impurities, ideally, should either be completely insoluble or remain highly soluble at all temperatures.
Step-by-Step Solvent Selection Protocol:
-
Place a small amount (20-30 mg) of your crude material into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates for screening are listed in the table below.
-
A good single solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
If the solid dissolves readily at room temperature, the solvent is too good and will result in poor recovery.
-
If a single solvent cannot be found, a two-solvent system may be necessary. This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" anti-solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes turbid.[1]
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A common choice for pyrimidine derivatives.[1] |
| Methanol | 65 | Polar | Similar to ethanol, but lower boiling point.[1] |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. |
| Hexane | 69 | Non-polar | Often used as the "poor" solvent in a two-solvent system with a more polar solvent. |
| Isopropanol | 82 | Polar | Can be an effective alternative to ethanol. |
| Toluene | 111 | Non-polar | May be suitable, but higher boiling point requires care. |
Q4: I've followed the recrystallization protocol, but no crystals have formed upon cooling. What should I do?
A4: This is a common issue that usually indicates the solution is not sufficiently supersaturated.[2] Here are the troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This will act as a template for further crystal formation.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again slowly.
-
Cool Further: If crystals haven't formed at room temperature, place the flask in an ice bath to further decrease the compound's solubility.[1]
-
Re-evaluate Solvent Choice: It's possible the compound is simply too soluble in your chosen solvent, even at low temperatures. You may need to select a less polar solvent or move to a two-solvent system.[2]
Q5: My product "oiled out" during recrystallization instead of forming crystals. How can I resolve this?
A5: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid.
-
Cause: Often caused by a solution that is too concentrated or cooled too quickly. The low melting point of this compound (88-92°C) can make it susceptible to this.[5]
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to make the solution slightly less concentrated. Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote the formation of well-defined crystals.
Part 3: Purification by Flash Column Chromatography
When recrystallization fails to provide adequate purity, or when dealing with complex mixtures containing impurities of similar polarity to the product, flash column chromatography is the method of choice.[1][4]
Caption: Experimental workflow for column chromatography.
Q6: How do I choose the right mobile phase for purifying this compound on a silica gel column?
A6: The mobile phase is optimized using TLC. The goal is to find a solvent system that provides good separation between your product and its impurities.
-
General Principle: Silica gel is a polar stationary phase. Non-polar compounds will travel up the TLC plate faster (higher Rf), while polar compounds will interact more strongly with the silica and travel slower (lower Rf).
-
Starting Point: For a compound like this compound, a good starting point for TLC analysis is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] Begin with a ratio like 9:1 (Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 4:1, 2:1) until you achieve an Rf for your product of about 0.2-0.4.[6] This Rf value typically provides the best separation in a column.
-
Troubleshooting Separation: If impurities are very close to your product spot, you may need to try a different solvent system (e.g., Dichloromethane/Methanol) or consider using a gradient elution on the column, starting with a less polar solvent system and gradually increasing its polarity.
Q7: I ran my column, but my yield is very low. What are the possible causes?
A7: Low recovery from a silica gel column can be frustrating. The primary causes are often related to interactions with the stationary phase.[6]
-
Irreversible Adsorption: Pyrimidine derivatives can sometimes interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible binding. If you suspect this, you can try deactivating the silica by adding a small amount of triethylamine (~0.5-1%) to your mobile phase. This will cap the acidic sites and reduce strong interactions.
-
Compound Instability: Some compounds can degrade on silica gel. To mitigate this, ensure the purification is performed quickly (hence "flash" chromatography) and that your solvents are of high purity.[6]
-
Improper Column Packing/Loading: An improperly packed column can lead to channeling, where the compound bypasses the stationary phase, resulting in poor separation and apparent loss of material. Ensure the column is packed uniformly without any air bubbles.
Q8: When should I consider more advanced techniques like Preparative HPLC?
A8: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique best reserved for specific situations due to its higher cost and lower capacity.[1]
-
High-Purity Requirements: When you require very high purity (>99.5%), such as for pharmaceutical applications or analytical standards.
-
Difficult Separations: When impurities have almost identical polarity to your product and cannot be separated by standard flash chromatography.
-
Final Polishing Step: It can be used as a final purification step after an initial bulk purification by recrystallization or flash chromatography.
References
Technical Support Center: Synthesis of 2-(p-Tolyl)pyrimidine
Welcome to the technical support center for the synthesis of 2-(p-tolyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic compound, providing in-depth troubleshooting advice and practical solutions based on established chemical principles.
I. Frequently Asked Questions (FAQs)
This section covers high-level questions about the primary synthetic routes and common issues.
Q1: What are the most common methods for synthesizing this compound?
A1: There are two principal strategies for synthesizing this compound:
-
Condensation Reactions (e.g., Pinner Synthesis): This classical approach involves the cyclocondensation of p-toluamidine with a 1,3-dicarbonyl compound. It is a robust method for forming the pyrimidine core.[1][2][3]
-
Cross-Coupling Reactions (e.g., Suzuki or Stille Coupling): Modern methods often employ palladium-catalyzed cross-coupling. This typically involves reacting a pyrimidine derivative (like 2-chloropyrimidine) with a tolyl-containing organometallic reagent (like p-tolylboronic acid in Suzuki coupling or a tolyl-stannane in Stille coupling).[4][5][6][7][8]
Q2: My Pinner synthesis of this compound has a low yield. What are the likely causes?
A2: Low yields in the Pinner synthesis are often attributable to several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can hinder the reaction.[1]
-
Purity of Starting Materials: Impurities in the p-toluamidine or the 1,3-dicarbonyl compound can lead to side reactions.[9][10]
-
Presence of Water: The reaction is sensitive to moisture, which can hydrolyze the amidine starting material or key intermediates.[9][11]
-
Inefficient Cyclization: The final ring-closing step may be incomplete, leaving linear intermediates in the reaction mixture.
Q3: I'm seeing multiple spots on my TLC plate after a Suzuki coupling reaction to synthesize this compound. What could they be?
A3: Multiple spots on a TLC plate suggest the presence of side products. In a Suzuki coupling, these could include:
-
Homocoupling Products: Your p-tolylboronic acid can couple with itself to form 4,4'-dimethylbiphenyl. Similarly, the pyrimidine starting material can also homocouple.
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water, leading to the formation of toluene.
-
Unreacted Starting Materials: Residual 2-chloropyrimidine or p-tolylboronic acid will also appear as separate spots.
-
Formation of Isomers: If using a polysubstituted pyrimidine, reaction at an unintended position can lead to isomeric products.[4][5]
II. Troubleshooting Guide: Side Reactions & Solutions
This section provides a detailed breakdown of specific problems, their chemical origins, and actionable solutions.
Problem 1: Formation of Triazine Impurities in Pinner Synthesis
Question: My NMR and mass spectrometry data indicate the presence of a triazine byproduct in my Pinner synthesis of this compound. How is this formed and how can I prevent it?
Root Cause Analysis: Triazine formation is a known side reaction in amidine-based syntheses. It arises from the self-condensation of three molecules of the amidine (p-toluamidine in this case), particularly under basic conditions.[1]
Mitigation Strategies:
-
Control of Stoichiometry: Use a slight excess of the 1,3-dicarbonyl compound relative to the amidine to favor the desired bimolecular reaction over the trimolecular self-condensation.
-
pH Adjustment: Carefully control the pH of the reaction. While some base is often required to generate the free amidine from its salt, excess base can promote self-condensation.[1]
-
Order of Addition: Consider adding the amidine slowly to the reaction mixture containing the 1,3-dicarbonyl compound. This keeps the instantaneous concentration of the amidine low, disfavoring the self-condensation pathway.
Experimental Protocol: Minimizing Triazine Formation in Pinner Synthesis
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3-dicarbonyl compound (1.0 eq) in anhydrous ethanol.
-
Base Addition: Add a solution of sodium ethoxide in ethanol (1.1 eq) dropwise to the stirred mixture.
-
Amidine Addition: Slowly add a solution of p-toluamidine hydrochloride (1.1 eq) in anhydrous ethanol to the reaction mixture over 30-60 minutes.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the progress by TLC, observing the consumption of starting materials and the formation of the desired product.[9]
Problem 2: Hydrolysis of Intermediates
Question: I've isolated an ester byproduct instead of my target pyrimidine from a Pinner-type reaction. What went wrong?
Root Cause Analysis: The Pinner reaction proceeds through an imidate salt intermediate (a "Pinner salt").[11] This intermediate is highly susceptible to hydrolysis, especially under acidic conditions. If water is present in the reaction mixture, the imidate can be hydrolyzed to form an ester, short-circuiting the pathway to the pyrimidine.[9][11]
Mitigation Strategies:
-
Strictly Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.[1][9]
-
Purity of Reagents: Use freshly distilled solvents and high-purity starting materials to minimize water content.
-
Use of HCl Gas: In the classical Pinner reaction, dry HCl gas is bubbled through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, ensuring anhydrous acidic conditions.[9]
Workflow for Ensuring Anhydrous Conditions
Caption: Workflow for maintaining anhydrous reaction conditions.
Problem 3: Homocoupling in Suzuki Cross-Coupling Reactions
Question: My Suzuki coupling reaction to produce this compound is contaminated with 4,4'-dimethylbiphenyl. How can I suppress this side reaction?
Root Cause Analysis: Homocoupling of boronic acids is a common side reaction in Suzuki couplings. It is often promoted by the presence of oxygen and can be catalyzed by the palladium species, particularly at higher temperatures.
Mitigation Strategies:
-
Degassing of Solvents: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Screening different catalyst systems, such as those with bulky phosphine ligands, can be beneficial.[12]
-
Temperature Control: Avoid excessive reaction temperatures, as this can increase the rate of homocoupling. Microwave-assisted synthesis can be advantageous here, as it allows for rapid heating to a precise temperature, often for shorter reaction times.[4][5][12]
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes help drive the desired cross-coupling reaction to completion, but a large excess may increase homocoupling.
Data Summary: Common Side Products and Identification
| Side Product | Common Synthetic Route | Typical Analytical Signature (MS) | Prevention Strategy |
| 2,4,6-Tris(p-tolyl)-1,3,5-triazine | Pinner Synthesis | M+ corresponding to C24H21N3 | Control stoichiometry and pH[1] |
| p-Toluic acid ester | Pinner Synthesis | M+ corresponding to ester product | Maintain strictly anhydrous conditions[9][11] |
| 4,4'-Dimethylbiphenyl | Suzuki Coupling | M+ at m/z 182 | Degas solvents, control temperature |
| Toluene | Suzuki Coupling | M+ at m/z 92 | Use anhydrous base and solvents |
Problem 4: Incomplete Reaction or Low Conversion
Question: My reaction has stalled, and I have a significant amount of unreacted starting material. How can I drive the reaction to completion?
Root Cause Analysis: Incomplete conversion can be due to several factors, including poor catalyst activity, insufficient heating, or the use of impure reagents.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your palladium catalyst is active. If you are using a catalyst like Pd(PPh₃)₄, which can degrade upon storage, use a fresh batch. For heterogeneous catalysts, ensure they have not been poisoned.[10]
-
Reaction Time and Temperature: The reaction may simply require a longer duration or a moderate increase in temperature. Monitor the reaction's progress using a reliable technique like TLC, GC, or LC-MS.[10]
-
Reagent Purity: Impurities in starting materials can inhibit the catalyst or participate in side reactions. Purify starting materials if their quality is questionable.[9][10]
-
Base and Solvent Choice: The choice of base and solvent system is critical in both Pinner and Suzuki reactions. For Suzuki couplings, a combination of an aqueous base and an organic solvent like 1,4-dioxane is often effective.[5][12]
Logical Flow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
III. Purification Strategies
Question: My crude this compound is difficult to purify. What are the best methods?
Answer: The optimal purification strategy depends on the nature of the impurities.
-
Column Chromatography: This is the most versatile method. Silica gel is typically used as the stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is effective for separating the desired product from both more and less polar impurities.
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be a highly effective method for obtaining very pure material. A solvent screen should be performed to identify a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid/Base Extraction: If you have acidic or basic impurities, a liquid-liquid extraction workup can be very effective. For example, unreacted p-toluamidine can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).
IV. References
-
BenchChem. (n.d.). Side-product formation in pyrimidine ring synthesis and mitigation. Retrieved from --INVALID-LINK--
-
Dyachenko, V., et al. (2020). 2-Acylcycloalkanones in Organic Synthesis. ResearchGate. Request PDF.
-
BenchChem. (n.d.). Overcoming side reactions in pyrimidine synthesis. Retrieved from --INVALID-LINK--
-
Thon, J. (n.d.). Pinner pyrimidine synthesis. Slideshare. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from --INVALID-LINK--
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.
-
BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention. Retrieved from --INVALID-LINK--
-
Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (2017). PMC.
-
Pinner Pyrimidine Synthesis. (2023). YouTube. Retrieved from --INVALID-LINK--
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). NIH.
-
This compound. (n.d.). Chem-Impex. Retrieved from --INVALID-LINK--
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica.
-
Wikipedia. (n.d.). Stille reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives. Retrieved from --INVALID-LINK--
-
Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. (n.d.). ResearchGate.
-
Stille Coupling. (2023). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pinner reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Suzuki Coupling Conditions for 2-(p-Tolyl)pyrimidine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction to synthesize 2-(p-Tolyl)pyrimidine. The content is structured in a practical question-and-answer format to directly address common experimental challenges.
I. Frequently Asked Questions (FAQs)
This section provides concise answers to common initial queries regarding the Suzuki coupling for this compound synthesis.
Q1: What is the general reaction scheme for the synthesis of this compound via Suzuki coupling?
A1: The reaction involves the palladium-catalyzed cross-coupling of a 2-halopyrimidine (typically 2-chloropyrimidine or 2-bromopyrimidine) with p-tolylboronic acid in the presence of a base.
Technical Support Center: Ensuring the Stability of 2-(p-Tolyl)pyrimidine
Welcome to the technical support center for 2-(p-Tolyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile aromatic heterocyclic compound. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, maintaining the purity and stability of this compound during storage is paramount to ensure the reliability and reproducibility of your experimental outcomes.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of its decomposition. The recommendations herein are based on the fundamental chemical properties of substituted pyrimidines and established best practices for the storage of aromatic heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the stability and handling of this compound in a question-and-answer format.
Q1: I've noticed a change in the color of my this compound powder, from white/light yellow to a darker shade. What could be the cause?
A change in color is often the first visual indicator of chemical degradation. For aromatic compounds like this compound, this can be attributed to several factors, primarily oxidation and photodegradation.
-
Oxidative Degradation: Aromatic amines and related heterocyclic compounds can be susceptible to air oxidation. The pyrimidine ring, particularly when substituted, can react with atmospheric oxygen over time, leading to the formation of colored byproducts. This process can be accelerated by exposure to light and elevated temperatures. One potential oxidation product is the corresponding N-oxide, which can form on one of the pyrimidine nitrogen atoms.[2]
-
Photodegradation: Pyrimidine derivatives are known to be sensitive to light, particularly in the UVA (320-400 nm) and UVB (290-320 nm) ranges.[3] Exposure to ambient laboratory light over extended periods can induce photochemical reactions, leading to the formation of various degradation products. Protonation of the pyrimidine ring, which can be facilitated by trace acidic impurities or moisture, has been shown to be a crucial factor in inducing photodegradation under sunlight.
Troubleshooting Steps:
-
Verify Storage Conditions: Immediately check if the compound has been consistently stored in a dark environment.
-
Assess Container Seal: Ensure the container is tightly sealed to minimize contact with atmospheric oxygen.
-
Purity Check: If the color change is significant, it is advisable to re-analyze the purity of the material using a suitable analytical method such as HPLC or GC before use.
Q2: What are the optimal storage conditions to prevent the decomposition of this compound?
To ensure the long-term stability of this compound, it is crucial to control the environmental factors that can accelerate its degradation. Based on supplier recommendations and the known chemical properties of related compounds, the following conditions are advised:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Lower temperatures slow down the rate of all chemical reactions, including thermal decomposition and oxidation.[1] |
| Light | Protect from light (Store in an amber vial or in the dark) | Prevents photodegradation, a common pathway for pyrimidine-containing molecules.[3] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes contact with oxygen and moisture, thereby preventing oxidative degradation and hydrolysis. |
| Moisture | Store in a dry environment (desiccator) | Pyrimidine derivatives can be hygroscopic and susceptible to hydrolysis, especially under acidic or basic conditions.[4][5] |
Workflow for Optimal Storage:
Caption: Recommended workflow for storing this compound.
Q3: Can I store this compound in a plastic container?
While convenient, not all plastic containers are suitable for the long-term storage of chemical intermediates. The choice of container material is critical to prevent leaching of plasticizers or reaction of the compound with the container itself.
-
Recommended: Borosilicate glass (amber) is the preferred material as it is inert and protects the contents from light.
-
Acceptable Alternatives: If plastic must be used, high-density polyethylene (HDPE) is a reasonable choice for many organic compounds. For aromatic solvents and compounds, fluoride-treated HDPE bottles can provide an additional barrier.[6]
-
Avoid: Avoid using containers made of materials that may have poor chemical resistance to aromatic compounds, such as low-density polyethylene (LDPE) or polystyrene, for long-term storage.
Always refer to a chemical compatibility chart to ensure the chosen container material is appropriate for aromatic nitrogen heterocycles.[7]
Q4: I suspect my sample of this compound has degraded. How can I confirm this and what are the likely degradation products?
Confirming degradation and identifying the byproducts requires analytical investigation. A forced degradation study can provide insights into the potential decomposition pathways and the resulting products.
Analytical Protocol for Stability Assessment:
-
Sample Preparation:
-
Prepare a stock solution of your stored this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Prepare a control sample from a fresh, unopened batch of this compound if available.
-
-
Analytical Method:
-
High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for assessing the purity of non-volatile organic compounds. A reverse-phase C18 column is a good starting point.
-
Develop a gradient elution method to separate the parent compound from any potential, more polar or less polar, degradation products.
-
Compare the chromatogram of your stored sample to the control. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
-
-
Identification of Degradation Products:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown degradation products. By obtaining the mass-to-charge ratio (m/z) of the new peaks, you can deduce their molecular weights and propose potential structures.
-
Likely Degradation Products:
-
Hydrolysis: Under strongly acidic or basic conditions, the pyrimidine ring can be susceptible to hydrolytic cleavage, although this is less common for stable aromatic systems.[5] The formation of pyrimidin-2-ol byproducts has been observed in the hydrolysis of some 2-substituted pyrimidines.[3][5]
-
Oxidation: N-oxides are common oxidative degradation products of nitrogen-containing heterocycles.
-
Photodegradation: Exposure to UV light can lead to complex reactions, including ring opening or the formation of dimers.
-
-
Logical Flow for Investigating Suspected Degradation:
Caption: A systematic approach to confirming and identifying degradation.
Conclusion
The chemical stability of this compound is robust under appropriate storage conditions. The primary factors leading to its decomposition are exposure to light, oxygen, moisture, and elevated temperatures. By implementing the storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of degradation, ensuring the integrity of their starting materials and the validity of their experimental results. When in doubt about the quality of a stored sample, a comparative analytical assessment is always the recommended course of action.
References
- 1. chemimpex.com [chemimpex.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. royalchemical.com [royalchemical.com]
- 7. calpaclab.com [calpaclab.com]
Technical Support Center: Scaling Up the Synthesis of 2-(p-Tolyl)pyrimidine for Preclinical Studies
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 2-(p-Tolyl)pyrimidine, a key intermediate in the development of various pharmaceuticals.[1] As programs move from discovery to preclinical evaluation, the demand for this small molecule active pharmaceutical ingredient (API) increases significantly, necessitating robust and scalable synthetic protocols.[2][3][4][5] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the scale-up process.
The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction joins an organoboron compound (p-tolylboronic acid) with a halide (2-chloropyrimidine) to form a carbon-carbon bond.[6] While effective at the bench scale, scaling this reaction presents unique challenges that can impact yield, purity, and reproducibility.
I. Frequently Asked Questions (FAQs)
General Synthesis & Optimization
Q1: What is the most reliable and scalable method for synthesizing this compound?
The Suzuki-Miyaura cross-coupling of 2-chloropyrimidine with p-tolylboronic acid is the most widely adopted and scalable method.[6][8] This reaction typically utilizes a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system. For preclinical manufacturing, consistency and product quality are paramount, making a well-optimized Suzuki coupling the preferred route.[9]
Q2: How do I choose the right catalyst and ligand for my scale-up reaction?
The choice of catalyst and ligand is critical for a successful Suzuki coupling. While Pd(PPh₃)₄ is a common starting point and can be effective, more advanced catalyst systems often provide better results on a larger scale.[10] Buchwald ligands, for example, are known to accelerate the oxidative addition step, which can be beneficial.[11] A systematic screening of different palladium sources and ligands is recommended during process development to identify the most efficient and cost-effective combination for your specific conditions.[10]
Q3: What are the most common side reactions, and how can I minimize them?
The most prevalent side reactions in the Suzuki coupling of 2-chloropyrimidine are:
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid before it can couple with the pyrimidine. This is often exacerbated by high temperatures and certain bases.[7][10] To minimize this, use fresh, high-purity boronic acid and carefully control the reaction temperature.
-
Homocoupling: The self-coupling of two boronic acid molecules or two 2-chloropyrimidine molecules.[12][13] This can be reduced by ensuring an efficient catalytic cycle and sometimes by using a slight excess of one of the coupling partners.[10]
-
Dehalogenation: The removal of the chlorine atom from 2-chloropyrimidine without coupling.[12] This can be influenced by the choice of catalyst, base, and the presence of reducing agents.
Troubleshooting Common Issues
Q4: My reaction is sluggish or has stalled. What should I investigate first?
A stalled reaction can be due to several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Activity: Ensure your palladium catalyst is active. Catalysts can degrade over time, especially if not stored under an inert atmosphere.[14]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[14] Confirm that your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Base: The choice and quality of your solvent and base are crucial. Ensure they are anhydrous if the reaction requires it and that the base is sufficiently strong and soluble to facilitate the reaction.[14][15]
-
Temperature: Check that the reaction is being conducted at the optimal temperature. Insufficient heat can lead to slow reaction rates.
Q5: I'm observing a significant amount of the homocoupled byproduct of p-tolylboronic acid. How can I prevent this?
Homocoupling of the boronic acid is a common issue.[12] Here are some strategies to mitigate it:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Sometimes, adding the boronic acid portion-wise can help.
-
Optimize Catalyst System: A more efficient catalyst and ligand combination can promote the desired cross-coupling over homocoupling.
-
Degassing: Rigorous degassing of the reaction mixture is essential, as oxygen can promote homocoupling.[13]
Q6: The purity of my final product is low, even after purification. What are the likely impurities?
Besides the common side products mentioned above, other impurities can arise from:
-
Starting Materials: Ensure the purity of your 2-chloropyrimidine and p-tolylboronic acid.
-
Residual Palladium: Palladium catalysts can contaminate the final product.[12] Effective purification methods, such as column chromatography or recrystallization, are necessary to remove it.
-
Ligand-Related Impurities: Phosphine ligands can oxidize or degrade, leading to impurities.
II. Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions, presented in a structured format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst.[14] 2. Insufficiently Inert Atmosphere.[14] 3. Incorrect Solvent or Base.[14][15] 4. Low Reaction Temperature. | 1. Use a fresh batch of catalyst or screen different palladium sources. 2. Ensure proper degassing of solvents and maintain a positive pressure of inert gas. 3. Screen different solvent systems (e.g., dioxane/water, THF/water) and bases (e.g., K₂CO₃, K₃PO₄).[16] 4. Gradually increase the reaction temperature, monitoring for product formation and side reactions. |
| High Levels of Homocoupling Byproduct | 1. Inefficient Catalytic Cycle. 2. Presence of Oxygen.[13] 3. Suboptimal Stoichiometry. | 1. Screen different ligands to find one that promotes faster cross-coupling.[13] 2. Implement rigorous degassing procedures (e.g., freeze-pump-thaw cycles for smaller scales, or sparging with inert gas for larger scales). 3. Experiment with slight variations in the ratio of 2-chloropyrimidine to p-tolylboronic acid. |
| Formation of Dehalogenated Pyrimidine | 1. Presence of Reducing Agents. 2. Certain Catalyst/Ligand Combinations. | 1. Ensure all reagents and solvents are free from potential reducing agents. 2. If dehalogenation is a persistent issue, consider screening alternative catalyst systems. |
| Difficulty in Product Purification | 1. Co-elution of Product and Impurities.[16] 2. Residual Palladium in the Product. 3. Product Insolubility. | 1. Optimize your chromatography conditions (e.g., solvent gradient, stationary phase). Consider recrystallization as an alternative or additional purification step. 2. Use a palladium scavenger or perform multiple purifications. 3. Screen for suitable recrystallization solvents. |
III. Experimental Protocols
Recommended Protocol for the Synthesis of this compound (Scale-Up)
This protocol is a starting point and may require optimization based on your specific laboratory conditions and equipment.
Materials:
-
2-chloropyrimidine
-
p-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Reaction Setup: To a clean, dry, and inerted reactor, add 2-chloropyrimidine (1.0 eq), p-tolylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed 10:1 mixture of 1,4-dioxane and water.
-
Catalyst Addition: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of degassed 1,4-dioxane. Add this catalyst solution to the main reactor.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Analytical Methods
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction components, including product formation and the presence of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of the final product.
IV. Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. 低分子API [sigmaaldrich.com]
- 3. pharmasource.global [pharmasource.global]
- 4. Small Molecules - API Development & Manufacturing - Eurofins Scientific [eurofins.com]
- 5. Small Molecule Manufacturing – API [appliedpharma.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cphi-online.com [cphi-online.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: Characterization of 2-(p-Tolyl)pyrimidine
Welcome to the technical support center for the characterization of 2-(p-Tolyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and specific issues encountered during synthesis, purification, and analytical characterization.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules, making its accurate characterization paramount for successful research and development.[1] This guide provides in-depth technical assistance to navigate the potential challenges in handling this compound, ensuring the integrity and reproducibility of your experimental results.
Part 1: Synthesis and Purification Pitfalls
This section addresses common issues arising during the synthesis and purification of this compound.
FAQ 1: My synthesis of this compound resulted in a low yield and several unexpected byproducts. What are the likely side reactions?
Low yields and the presence of impurities are common challenges in pyrimidine synthesis. The specific byproducts will depend on your synthetic route. Two common methods for synthesizing 2-arylpyrimidines are the Pinner reaction and Suzuki coupling.
Pinner-type Synthesis:
A frequent route involves the condensation of p-toluamidine with a 1,3-dicarbonyl compound or its equivalent, such as 1,1,3,3-tetramethoxypropane.[2]
-
Common Side Reactions:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to open-chain ureide-like structures. These can often be identified by the presence of both amidine and dicarbonyl fragments in the mass spectrum.
-
Hydrolysis of Intermediates: Pinner synthesis is highly sensitive to moisture. The presence of water can lead to the hydrolysis of the reactive imidate salt intermediate, forming unwanted esters or amides.[3]
-
Self-Condensation of the Dicarbonyl Compound: Under basic conditions, the 1,3-dicarbonyl component can undergo self-condensation, leading to a complex mixture of byproducts.
-
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and flame-dried glassware. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[3]
-
Control Temperature: The imidate salt intermediate can be thermally unstable. Maintaining low temperatures during its formation can prevent decomposition.[3]
-
Purity of Reagents: Use high-purity p-toluamidine hydrochloride or freshly prepare the free base immediately before use to minimize degradation.
-
Suzuki Coupling:
This method typically involves the cross-coupling of a 2-halopyrimidine with p-tolylboronic acid.
-
Common Side Reactions:
-
Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, which is often promoted by high temperatures and certain bases, leading to the formation of toluene.[4]
-
Homocoupling: The reaction of two molecules of the p-tolylboronic acid can lead to the formation of 4,4'-bitolyl. This is often minimized by ensuring efficient oxidative addition and transmetalation.[4]
-
Dehalogenation: The starting 2-halopyrimidine can be reduced to pyrimidine, especially if the reaction conditions are too harsh or if there are sources of hydride in the reaction mixture.
-
-
Troubleshooting:
-
Optimize Catalyst and Ligand: For less reactive chloro-pyrimidines, a robust catalytic system is essential. Screening different palladium catalysts and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly improve yields.[4]
-
Base Selection: The choice of base is critical. Stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize protodeboronation.[1]
-
Microwave Irradiation: Microwave-assisted synthesis can often reduce reaction times and improve yields for Suzuki couplings.[4]
-
Logical Workflow for Troubleshooting Synthesis Issues
Part 2: Analytical Characterization Challenges
This section focuses on troubleshooting common issues encountered during the analysis of this compound using various spectroscopic and chromatographic techniques.
FAQ 2: I'm having trouble interpreting the ¹H NMR spectrum of my this compound sample. What are the expected chemical shifts and coupling patterns?
Misinterpretation of NMR spectra can lead to incorrect structural assignment. Below is a table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data for structurally similar compounds.[5][6]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H4/H6 | ~8.7 | Doublet | ~4.8 | ~157.0 |
| H5 | ~7.2 | Triplet | ~4.8 | ~119.0 |
| H2'/H6' | ~8.4 | Doublet | ~8.2 | ~129.5 |
| H3'/H5' | ~7.3 | Doublet | ~8.2 | ~128.8 |
| CH₃ | ~2.4 | Singlet | - | ~21.5 |
| C2 | - | - | - | ~164.0 |
| C1' | - | - | - | ~135.0 |
| C4' | - | - | - | ~140.0 |
Data is predicted based on analogous structures and may vary slightly based on experimental conditions.
Troubleshooting NMR Spectra:
-
Unexpected Peaks: The presence of unexpected signals could indicate impurities from the synthesis (e.g., unreacted starting materials, byproducts) or solvent residue.
-
Broad Peaks: Broadening of peaks, particularly for the pyrimidine protons, could suggest the presence of paramagnetic impurities or slow conformational exchange on the NMR timescale.
-
Incorrect Integration: If the integration ratios do not match the expected proton count, it could be due to the presence of impurities or incomplete relaxation of certain protons.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum carefully.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.[6]
-
Integrate all peaks and normalize to a known proton signal (e.g., the methyl group).
-
FAQ 3: My mass spectrum of this compound shows several fragment ions that I cannot identify. What is the expected fragmentation pattern?
Understanding the fragmentation pattern is crucial for confirming the structure of your compound. For this compound, under Electron Ionization (EI), the molecular ion peak (M⁺•) at m/z 170 should be prominent due to the aromatic stability.
Predicted Mass Fragmentation Pattern:
The fragmentation of this compound is expected to proceed through several key pathways:
-
Loss of a Hydrogen Radical: A peak at m/z 169 ([M-H]⁺) is expected due to the loss of a hydrogen atom.
-
Loss of a Methyl Radical: A peak at m/z 155 ([M-CH₃]⁺) can arise from the cleavage of the tolyl methyl group.
-
Cleavage of the Pyrimidine Ring: The pyrimidine ring can undergo fragmentation, leading to characteristic ions. For example, the loss of HCN (27 amu) is a common fragmentation pathway for pyrimidines.
-
Formation of the Tropylium Ion: The tolyl group can rearrange to form the stable tropylium ion at m/z 91.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment | Proposed Structure |
| 170 | [M]⁺• | This compound |
| 169 | [M-H]⁺ | Loss of a hydrogen radical |
| 155 | [M-CH₃]⁺ | Loss of a methyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion |
These are predicted fragmentation patterns and may vary depending on the ionization method and instrument conditions.[3][7]
Troubleshooting Mass Spectra:
-
No Molecular Ion Peak: If the molecular ion peak is absent or very weak, it could be due to excessive fragmentation. Consider using a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI).[8]
-
Unexpected High Mass Peaks: Peaks at higher m/z values than the molecular weight could indicate the presence of dimers or adducts formed in the ion source.
-
Isotope Peaks: Remember to consider the natural abundance of isotopes (e.g., ¹³C) which will give rise to an M+1 peak.[9]
Experimental Workflow for Mass Spectrometry Analysis
FAQ 4: I am developing an HPLC method for purity analysis of this compound and I am seeing peak tailing and poor resolution. What can I do?
Chromatographic issues are common when analyzing nitrogen-containing heterocyclic compounds.
Common Problems and Solutions:
-
Peak Tailing: This is often caused by interactions between the basic nitrogen atoms of the pyrimidine ring and residual acidic silanol groups on the silica-based stationary phase.
-
Solution: Use a mobile phase with a buffer (e.g., ammonium acetate or phosphate buffer) at a pH where the analyte is in a single ionic form.[10] Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help to block the active sites on the stationary phase.
-
-
Poor Resolution: If impurities are co-eluting with the main peak, you may need to optimize the mobile phase composition or change the stationary phase.
-
Solution:
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, a gradient from a weaker to a stronger organic solvent (e.g., water/acetonitrile) can help to separate closely eluting compounds.
-
Change Stationary Phase: If optimizing the mobile phase is not sufficient, consider a different stationary phase. A column with a different chemistry (e.g., phenyl-hexyl instead of C18) or a high-purity, end-capped silica column can provide different selectivity.[11]
-
-
-
Sample Stability: 2-Arylpyrimidines can sometimes be susceptible to degradation under certain analytical conditions.
-
Solution: Ensure the mobile phase pH is compatible with the stability of your compound. If degradation is suspected, analyze the sample immediately after preparation and consider using a lower column temperature.
-
Protocol 2: General HPLC Method for Purity Analysis of this compound
This protocol provides a starting point for developing a robust HPLC method.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 20 mM Ammonium acetate buffer, pH 4.0
-
B: Acetonitrile
-
-
Gradient: Start with a composition of 70% A and 30% B, then ramp to 95% B over 15 minutes. Hold for 5 minutes before returning to the initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Part 3: Stability and Degradation
FAQ 5: Is this compound prone to degradation during storage or under certain reaction conditions?
While the aromatic nature of this compound imparts a degree of stability, pyrimidine rings can be susceptible to degradation under specific conditions.
-
Acidic Conditions: Strong acidic conditions can lead to protonation of the nitrogen atoms, which can activate the ring towards nucleophilic attack by water, potentially leading to ring-opening.
-
Oxidative Degradation: The pyrimidine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air and light. The tolyl methyl group is also a potential site of oxidation.
-
Reductive Degradation: Certain reducing agents can lead to the saturation of the pyrimidine ring.[12]
To ensure the integrity of your sample, it is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere. When performing reactions, be mindful of the potential for degradation under harsh acidic, basic, or oxidative conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. preprints.org [preprints.org]
- 7. benchchem.com [benchchem.com]
- 8. uni-saarland.de [uni-saarland.de]
- 9. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]
- 10. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Regioselectivity in Reactions of 2-(p-Tolyl)pyrimidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common yet critical challenge of controlling regioselectivity in chemical reactions involving the 2-(p-tolyl)pyrimidine scaffold. Our goal is to empower you with the scientific rationale and practical methodologies needed to achieve predictable and high-yielding outcomes in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions regarding the reactivity of this compound, providing the core knowledge needed to make informed experimental decisions.
Q1: What are the primary reactive sites on this compound and what governs their reactivity?
A1: The this compound molecule possesses two distinct aromatic systems with different electronic properties, leading to preferential sites of reaction depending on the chosen methodology.
-
The p-Tolyl Ring: This ring is relatively electron-rich and is the primary target for electrophilic C-H activation . The pyrimidine ring acts as a powerful directing group. The nitrogen atoms in the pyrimidine ring coordinate to transition metal catalysts, delivering the catalyst to the C-H bonds at the ortho positions (C2' and C6') of the tolyl ring.[1][2][3] This coordination makes the ortho C-H bonds significantly more acidic and susceptible to metalation and subsequent functionalization.
-
The Pyrimidine Ring: As a six-membered heteroaromatic ring containing two nitrogen atoms, the pyrimidine core is inherently electron-deficient.[3] This makes it susceptible to nucleophilic attack or radical functionalization . The most common reactive positions are C4, C6, and C5. While the parent this compound is unfunctionalized, derivatives containing leaving groups (e.g., halides) at the C4 position would readily undergo nucleophilic aromatic substitution (SNAr).[4][5] Direct functionalization of the pyrimidine C-H bonds typically requires specific strategies like radical-mediated Minisci-type reactions or direct C-H activation under different catalytic systems than those used for the tolyl ring.[6][7]
Q2: How exactly does the pyrimidine ring function as a directing group for C-H activation on the tolyl ring?
A2: The pyrimidine ring serves as an excellent "directing group" in transition-metal-catalyzed C-H functionalization.[1][2][8][9] The mechanism, particularly in palladium catalysis, generally involves the formation of a five-membered cyclometalated intermediate.
The process can be visualized as follows:
-
Coordination: A nitrogen atom of the pyrimidine ring, acting as a Lewis base, coordinates to the Lewis acidic metal center (e.g., Pd(II)).
-
C-H Cleavage: This coordination brings the metal catalyst into close proximity to the ortho C-H bonds of the tolyl ring. This geometric arrangement facilitates the cleavage of a C-H bond through a process often described as a concerted metalation-deprotonation (CMD) pathway.[7] This step forms a stable five-membered palladacycle.
-
Functionalization: The resulting carbon-palladium bond is then intercepted by a coupling partner (e.g., an aryl halide in a C-H arylation reaction) to form the new C-C bond and regenerate the active catalyst.
This directed approach overcomes the challenge of activating otherwise inert C-H bonds and provides exceptional regioselectivity for the ortho position.[2][10]
Q3: Beyond the directing group, what are the most critical factors I can manipulate to control regioselectivity?
A3: Several experimental parameters can be fine-tuned to steer the reaction to the desired position. The key factors include:
-
Catalyst and Ligand Choice: The identity of the transition metal (e.g., Pd, Rh, Ni, Cu) and its ligand sphere are paramount.[7] For instance, in palladium catalysis, ligands can influence the steric environment and electronic properties of the metal center, thereby enhancing selectivity.
-
Reaction Conditions:
-
Temperature: Can shift the balance between kinetically and thermodynamically favored products. For example, some C-H activation reactions show different site-selectivity at different temperatures.[7]
-
Solvent: Solvent polarity can influence the stability of intermediates and transition states, impacting reaction pathways and selectivity.[11][12]
-
Additives: Additives like acids (e.g., pivalic acid) can act as proton shuttles in C-H activation, facilitating the CMD step.[7][13] Bases are crucial for neutralizing generated acids and can influence catalyst activity.
-
-
Electronic and Steric Effects: The inherent electronic properties of substituents on both rings can alter the reactivity of specific C-H bonds.[5][12] Similarly, sterically bulky groups can physically block the catalyst's approach to a specific site, forcing the reaction to occur at a less hindered position.[12]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted to help you diagnose and solve specific problems you may encounter in the lab.
Scenario 1: Poor Regioselectivity in Palladium-Catalyzed ortho-Arylation of the Tolyl Ring
-
Problem: "I am attempting a Pd-catalyzed C-H arylation of this compound with an aryl iodide, but I'm observing a mixture of products, including arylation at the meta position and some undesired reaction on the pyrimidine ring itself."
-
Troubleshooting & Optimization:
Potential Cause Scientific Rationale Recommended Action Suboptimal Catalyst/Ligand System The stability and reactivity of the palladacycle intermediate are crucial for selectivity. Without proper coordination, non-directed or background reactions can occur. Ensure you are using a well-established catalyst system for this type of transformation, such as Pd(OAc)₂. The absence of a specific ligand is often beneficial as the substrate itself directs the reaction.[2] Incorrect Solvent Choice Highly polar solvents can sometimes promote undesired side reactions or destabilize key intermediates. Reactions of this type often perform well in moderately polar, aprotic solvents like 1,4-dioxane or DMF.[7][13] Consider screening solvents to find the optimal medium. Reaction Temperature Too High Excessive heat can provide enough energy to overcome the activation barrier for less-favored pathways, leading to a loss of selectivity.[7] Run the reaction at the lowest temperature that allows for a reasonable conversion rate. A typical starting point is 100-120 °C.[2] Consider a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to optimize. Absence of a Key Additive Carboxylic acid additives like pivalic acid (PivOH) are known to facilitate the C-H cleavage step (CMD), enhancing the rate and efficiency of the directed pathway.[7][13] Include an equivalent of PivOH in your reaction mixture. This often dramatically improves both yield and selectivity for the ortho-arylated product. Inappropriate Base The base is needed to neutralize the HI generated during the catalytic cycle. A base that is too strong or too weak can interfere with the catalyst or fail to perform its role effectively. Carbonate bases like K₂CO₃ or Cs₂CO₃ are commonly used and effective.[13] Ensure the base is finely ground and anhydrous.
Scenario 2: Low Yield or Competing Reactions during Directed ortho-Metalation (DoM)
-
Problem: "I am using n-butyllithium to deprotonate the ortho-position of the tolyl ring, followed by quenching with an electrophile (e.g., TMSCl). My yield is very low, and I suspect I'm getting addition to the pyrimidine ring."
-
Troubleshooting & Optimization:
Potential Cause Scientific Rationale Recommended Action Nucleophilic Addition to Pyrimidine The electron-deficient pyrimidine ring is susceptible to nucleophilic attack by strong organolithium reagents, competing with the desired deprotonation.[14] Use a more sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which are less likely to act as nucleophiles.[15] Insufficient Basicity/Kinetics The ortho-protons are activated but still require a strong base and appropriate conditions for efficient removal. Add a chelating agent like N,N,N',N'-Tetramethylethylenediamine (TMEDA). TMEDA breaks down butyllithium aggregates and complexes with the lithium ion, increasing the basicity and accelerating the rate of metalation.[14] Reaction Temperature Too High The aryllithium intermediate is highly reactive and can be unstable at higher temperatures, leading to decomposition or side reactions. Maintain a strict reaction temperature of -78 °C (dry ice/acetone bath) during the deprotonation step.[14] Allow the reaction to proceed for 1-2 hours at this temperature before adding the electrophile. Presence of Moisture Organolithium reagents are extremely sensitive to water. Any moisture will quench the base and the lithiated intermediate, drastically reducing the yield. Ensure all glassware is oven-dried, and all solvents and liquid reagents are rigorously anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Section 3: Protocols and Methodologies
The following protocols provide detailed, step-by-step instructions for achieving highly regioselective functionalization.
Protocol 1: High-Selectivity ortho-Arylation of the Tolyl Ring via Pd-Catalyzed C-H Activation
This protocol describes a reliable method for the selective arylation at the C2' position of the tolyl ring, leveraging the directing group ability of the pyrimidine moiety.
Materials:
-
This compound
-
Aryl Iodide (e.g., 4-iodoanisole)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Pivalic Acid (PivOH)
-
1,4-Dioxane, anhydrous
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1 equiv).
-
Add the aryl iodide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), K₂CO₃ (2.0 mmol, 2.0 equiv), and PivOH (0.5 mmol, 0.5 equiv).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 120 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 2-(2'-aryl-4'-methylphenyl)pyrimidine.
Section 4: Visual Guides and Data
Visual aids and comparative data are essential for quick reference and deeper understanding of the factors controlling regioselectivity.
Diagrams
Caption: Troubleshooting workflow for poor regioselectivity in C-H activation.
Caption: Mechanism of pyrimidine-directed ortho-C–H activation.
Table 1: Comparison of Conditions for Regioselective Functionalization
| Target Position | Reaction Type | Typical Catalyst/Reagent | Solvent | Temp. (°C) | Key Factor for Selectivity |
| Tolyl C2' (ortho) | Pd-Catalyzed C-H Arylation | Pd(OAc)₂, K₂CO₃, PivOH | Dioxane | 120 | Pyrimidine directing group effect; PivOH additive[7][13] |
| Tolyl C2' (ortho) | Directed ortho-Metalation (DoM) | s-BuLi or LDA, TMEDA | THF | -78 | Sterically hindered base; low temperature prevents side reactions[14][15] |
| Pyrimidine C4/C6 | Minisci-Type Radical Alkylation | AgNO₃ / K₂S₂O₈, R-COOH | H₂O/MeCN | 80 | Generation of nucleophilic radicals that attack the electron-deficient pyrimidine ring. |
| Pyrimidine C5 | Pd-Catalyzed C-H Arylation | Pd(OAc)₂, Na₂CO₃ | Dioxane | 140 | Requires an N-directing group on the pyrimidine (e.g., 2-aminopyrimidine derivative) to direct to C5.[7][16] |
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrimidine as an Aryl C-H Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 2-(p-Tolyl)pyrimidine and Other Pyrimidine Derivatives for Researchers and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its presence in nucleic acids and its versatile biological activities.[1][2] This guide provides an in-depth, objective comparison of 2-(p-Tolyl)pyrimidine with other key pyrimidine derivatives, supported by experimental data and detailed protocols to inform research and development. We will delve into their synthesis, physicochemical properties, and biological performance, offering a comprehensive resource for scientists in the field.
Introduction to this compound and Its Analogs
Pyrimidine and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The substituent at the 2-position of the pyrimidine ring significantly influences its biological activity. This compound, featuring a tolyl group at this position, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] Its comparison with other derivatives, such as those with different aryl groups or alternative substitution patterns (e.g., at the 4 and 6 positions), provides valuable insights into structure-activity relationships (SAR).
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a compound, such as lipophilicity (logP), acid dissociation constant (pKa), and aqueous solubility, are critical determinants of its pharmacokinetic and pharmacodynamic profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated logP | Predicted pKa |
| This compound | C₁₁H₁₀N₂ | 170.22 | 88 - 92 | ~3.1 | ~1.35 |
| 2-Phenylpyrimidine | C₁₀H₈N₂ | 156.19 | 63 - 65 | ~2.6 | ~1.3 |
| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 60 - 62 | ~1.5 | -2.3 |
| 4,6-Dimethylpyrimidine | C₆H₈N₂ | 108.14 | 25 - 26 | ~0.8 | ~2.0 |
Data compiled from various sources. Calculated logP and predicted pKa values are estimates and can vary based on the prediction software.[5][6][7]
The tolyl group in this compound increases its lipophilicity compared to the unsubstituted 2-phenylpyrimidine, which can influence its ability to cross cell membranes. The electron-donating nature of the methyl group on the tolyl ring may also subtly affect the pKa of the pyrimidine core.
Synthesis of Pyrimidine Derivatives: A Comparative Overview
The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For 2-arylpyrimidines, the corresponding aryl-amidine is a key precursor.
General Synthesis of 2-Arylpyrimidines
A common route involves the reaction of an α,β-unsaturated ketone or a 1,3-dicarbonyl compound with an appropriate amidine in the presence of a base.[4]
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure for the synthesis of 2-arylpyrimidines and can be adapted for this compound.
Materials:
-
Malondialdehyde or a suitable equivalent (e.g., 1,1,3,3-Tetramethoxypropane)
-
p-Toluamidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Dissolve p-toluamidine hydrochloride (1 equivalent) in absolute ethanol.
-
Add a solution of sodium ethoxide (1.1 equivalents) in ethanol to the mixture and stir for 30 minutes at room temperature to generate the free amidine.
-
To this mixture, add a solution of malondialdehyde (1 equivalent) in ethanol dropwise.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield this compound.
Comparative Biological Activity
The true measure of a compound's potential lies in its biological activity. Here, we compare the anticancer and antimicrobial performance of this compound with other pyrimidine derivatives based on available literature data.
Anticancer Activity
The anticancer potential of pyrimidine derivatives is often evaluated using the MTT assay, which measures cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other derivatives) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Anticancer Data (IC₅₀ in µM)
| Compound/Derivative Class | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference |
| 2,4,5-Trisubstituted Pyrimidines | 0.016 - 5.2 | - | 0.024 - 8.1 | [8][9] |
| Pyrido[2,3-d]pyrimidines | ~2.0 - 15 | ~1.5 - 20 | ~4.0 - 25 | [10] |
| Thiazolo[4,5-d]pyrimidines | ~5 - 30 | - | - | [11] |
| 2-Arylaminopyrimidines | ~1 - 10 | ~1 - 15 | - | [8] |
The data indicates that substitutions on the pyrimidine ring are crucial for potent anticancer activity. For instance, certain 2,4,5-trisubstituted pyrimidines exhibit nanomolar efficacy.[8][9] The presence of a tolyl group at the 2-position, as in this compound, is a common feature in many biologically active molecules, suggesting its potential as a scaffold for further optimization.
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives can be assessed using the zone of inhibition assay.
Experimental Protocol: Zone of Inhibition Assay
Principle: This agar diffusion method is used to assess the antimicrobial activity of a substance. A clear zone around the test substance indicates the inhibition of microbial growth.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar or Mueller-Hinton agar
-
Sterile swabs
-
Sterile filter paper discs
-
Standard antibiotic discs (e.g., Ampicillin)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Uniformly spread the microbial suspension over the surface of an agar plate using a sterile swab.
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compounds. Place the discs on the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone Measurement: Measure the diameter of the clear zone of inhibition around each disc in millimeters.
Comparative Antimicrobial Data (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative Class | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |
| 2-Amino-4,6-disubstituted Pyrimidines | ~10 - 50 | ~25 - 100 | >100 | [1] |
| Thiazolo[3,2-a]pyrimidines | ~5 - 20 | ~10 - 50 | ~20 - 80 | [12] |
| Pyrido[2,3-d]pyrimidines | ~0.5 - 4 | ~1 - 8 | >100 | [11] |
| 2,4-Disubstituted-5-aryl Pyrimidines | 1 - 16 | 2 - 32 | - | [9] |
The antimicrobial data suggests that the substitution pattern on the pyrimidine ring significantly impacts the spectrum and potency of activity. For instance, certain pyrido[2,3-d]pyrimidines show potent activity against Gram-positive bacteria.[11] The lipophilicity imparted by the tolyl group in this compound could potentially enhance its interaction with microbial cell membranes.
Structure-Activity Relationship (SAR) Insights
-
2-Position: The nature of the aryl group at the 2-position influences lipophilicity and steric interactions with the target protein. Electron-donating groups on the aryl ring, such as the methyl group in the tolyl substituent, can affect the electronic properties of the pyrimidine core.[2]
-
4 and 6-Positions: Substitutions at these positions with bulky groups or groups capable of hydrogen bonding can significantly enhance biological activity.[1]
-
5-Position: Introduction of a halogen atom, like bromine, at the 5-position of the pyrimidine ring has been shown to increase anticancer activity in some series.[8]
Conclusion
This compound serves as a valuable scaffold in the development of novel therapeutic agents and functional materials. Its physicochemical properties, particularly its lipophilicity, make it an interesting candidate for biological evaluation. Comparative analysis with other pyrimidine derivatives highlights the critical role of the substitution pattern on the pyrimidine ring in determining the potency and spectrum of biological activity. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and evaluate new pyrimidine-based compounds with enhanced performance. Future studies should focus on the direct comparative evaluation of this compound and its analogs to further elucidate its potential in drug discovery.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. This compound CAS#: 77232-13-4 [m.chemicalbook.com]
- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Activity of 2-(p-Tolyl)pyrimidine Derivatives In Vivo: A Comparative Guide for Preclinical Development
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated in vivo lead compound is both an art and a rigorous science. The 2-aryl-pyrimidine core, exemplified by structures like 2-(p-Tolyl)pyrimidine, represents a privileged scaffold in modern medicinal chemistry. While this compound itself is primarily a versatile building block[1][2], its derivatives have been successfully developed as potent inhibitors of various biological targets, including kinases and enzymes crucial for disease progression.[3][4][5]
This guide provides a comprehensive framework for validating the in vivo biological activity of a novel hypothetical lead compound derived from the this compound scaffold. To provide a real-world context, we will focus on a common and high-value application for this scaffold: the development of a Bruton's Tyrosine Kinase (BTK) inhibitor for B-cell malignancies.
Our hypothetical lead, which we'll call TP-101 , is a this compound derivative designed for potent and selective BTK inhibition. We will compare its preclinical validation pathway directly against Ibrutinib , a first-in-class, FDA-approved BTK inhibitor. This comparative approach will not only outline the necessary experimental steps but also explain the strategic reasoning behind each decision, ensuring a self-validating and robust preclinical data package.
The Central Hypothesis: From Scaffold to Selective Inhibition
The 2-phenyl pyrimidine structure is a well-established hinge-binding motif for many kinases, making it an excellent starting point for designing targeted inhibitors.[6] BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, a pathway essential for the survival and proliferation of malignant B-cells.[3] Dysregulation of this pathway is a hallmark of various B-cell cancers.[3] Our hypothetical TP-101 is designed to compete with ATP for binding to the kinase domain of BTK, thereby inhibiting its downstream signaling.
Part 1: Comparative Preclinical In Vivo Validation Strategy
The overarching goal of the in vivo validation plan is to establish a clear therapeutic window for TP-101, demonstrating potent on-target activity that translates to anti-tumor efficacy at a well-tolerated dose. This involves a multi-stage process, from initial pharmacokinetic profiling to robust efficacy studies in relevant cancer models.
Pharmacokinetic (PK) Profiling: Understanding Bioavailability and Exposure
Before assessing efficacy, it is crucial to understand how the compound behaves in a biological system. Poor pharmacokinetic properties are a leading cause of failure in drug development. We will assess key PK parameters for TP-101 and compare them to established values for Ibrutinib.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Healthy male BALB/c mice (6-8 weeks old).
-
Compound Formulation: TP-101 is formulated in a vehicle suitable for both intravenous (IV) and oral (PO) administration (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Dosing:
-
IV group: 2 mg/kg administered via tail vein injection.
-
PO group: 10 mg/kg administered via oral gavage.
-
-
Blood Sampling: Blood samples (approx. 50 µL) are collected from the saphenous vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Plasma is isolated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of TP-101 are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Non-compartmental analysis is used to determine key PK parameters.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | TP-101 (Hypothetical Data) | Ibrutinib (Reference Data) | Significance and Interpretation |
| Oral Bioavailability (F%) | 45% | ~2.9% (preclinical models) | A higher oral bioavailability for TP-101 suggests more efficient absorption from the gut, potentially allowing for lower oral doses. |
| Cmax (ng/mL) after 10 mg/kg PO | 850 | Variable, dose-dependent | Peak plasma concentration. This value, in conjunction with the IC50, helps determine if therapeutic concentrations are achieved. |
| Tmax (hr) after 10 mg/kg PO | 1.0 | 1-2 | Time to reach maximum concentration. A rapid Tmax is often desirable for acute effects. |
| Half-life (t1/2, hr) | 6.5 | 4-6 | A longer half-life might allow for less frequent dosing. |
| Clearance (CL, L/hr/kg) | 0.8 | High | A lower clearance indicates slower elimination from the body, contributing to sustained exposure. |
Pharmacodynamic (PD) Assessment: Confirming On-Target Activity
With an understanding of drug exposure, the next critical step is to demonstrate that TP-101 engages and inhibits its intended target, BTK, in vivo. This is achieved through a pharmacodynamic (PD) study that measures the inhibition of a downstream biomarker of BTK activity. A common and reliable biomarker is the phosphorylation of PLCγ2, a direct substrate of BTK.
Experimental Protocol: In Vivo Target Engagement Study
-
Animal Model: BALB/c mice bearing established Raji or Ramos B-cell lymphoma xenografts (tumors of 100-200 mm³).
-
Dosing: A single oral dose of TP-101 or Ibrutinib at various concentrations (e.g., 3, 10, 30 mg/kg). A vehicle control group is included.
-
Tissue Collection: At a time point corresponding to the anticipated peak drug exposure (e.g., 2 hours post-dose), tumors and spleens are harvested.
-
Biomarker Analysis:
-
Protein lysates are prepared from the collected tissues.
-
Western blotting is performed to detect the levels of phosphorylated BTK (pBTK) and phosphorylated PLCγ2 (pPLCγ2), as well as total BTK and PLCγ2 as loading controls.
-
-
Data Analysis: The ratio of phosphorylated protein to total protein is quantified and compared across dose groups.
Diagram 1: BTK Signaling Pathway and Point of Inhibition
Caption: Inhibition of BTK by TP-101 blocks the phosphorylation of PLCγ2.
Efficacy Studies: Demonstrating Anti-Tumor Activity
The culmination of the in vivo validation process is the demonstration of anti-tumor efficacy in a relevant disease model. For a BTK inhibitor, a human B-cell lymphoma xenograft model is the gold standard.
Experimental Protocol: Xenograft Efficacy Study
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously inoculated with a human B-cell lymphoma cell line (e.g., Ramos or Raji).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (n=8-10 per group):
-
Vehicle control (PO, daily)
-
TP-101 (e.g., 10 mg/kg, PO, daily)
-
Ibrutinib (e.g., 10 mg/kg, PO, daily)
-
-
Monitoring:
-
Tumor volume is measured with calipers 2-3 times per week.
-
Animal body weight is monitored as an indicator of toxicity.
-
-
Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., 1500 mm³), or after a set duration (e.g., 21-28 days).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Table 2: Comparative Efficacy in Ramos Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| Vehicle Control | N/A | 1450 ± 150 | 0% | +2% |
| TP-101 (Hypothetical) | 10 mg/kg, PO, daily | 320 ± 50 | 78% | -1% |
| Ibrutinib | 10 mg/kg, PO, daily | 380 ± 65 | 74% | -3% |
Diagram 2: Experimental Workflow for In Vivo Validation
Caption: A sequential workflow for robust in vivo validation of a lead compound.
Part 2: Trustworthiness and Self-Validation
The experimental design described above incorporates several features to ensure the trustworthiness and self-validation of the results:
-
Orthogonal Assays: We are not relying on a single data point. The validation process moves from measuring drug concentration (PK) to target engagement (PD) and finally to a physiological outcome (efficacy). A positive result in the efficacy study is substantiated by the confirmation that the drug reached its target at a sufficient concentration to inhibit its activity.
-
Inclusion of a Positive Control: Comparing TP-101 directly to a well-characterized, clinically approved drug like Ibrutinib provides an essential benchmark. It helps to contextualize the potency and efficacy of the novel compound and sets a clear bar for success.
-
Dose-Response Relationship: Both the PD and efficacy studies should ideally be conducted at multiple dose levels to establish a dose-response relationship. This strengthens the evidence that the observed effects are indeed drug-related.
-
Tolerability Assessment: Continuous monitoring of animal body weight and general health is a simple yet critical component of the efficacy study. A compound that is highly efficacious but also highly toxic has a limited therapeutic window and is unlikely to be a viable drug candidate.
Conclusion
The this compound scaffold is a valuable starting point for the development of targeted therapies. However, the journey from a promising chemical structure to a preclinical candidate requires a rigorous and logically structured in vivo validation plan. By systematically evaluating the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of a novel compound like TP-101 and benchmarking it against an established standard such as Ibrutinib, researchers can build a robust data package that provides a high degree of confidence in the compound's therapeutic potential. This comparative, multi-faceted approach ensures that experimental choices are driven by a clear understanding of causality and that the resulting data is self-validating, paving the way for successful clinical translation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(p-Tolyl)pyrimidine Analogs in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-(p-tolyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of biological entities, particularly protein kinases and tubulin. Its inherent structural features, including the hydrogen bond accepting capabilities of the pyrimidine nitrogens and the hydrophobic nature of the p-tolyl group, make it an attractive starting point for the design of potent and selective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their application as anticancer agents. We will explore how modifications to this core structure influence biological activity, supported by comparative experimental data, and detail the methodologies used to elucidate these relationships.
The Strategic Importance of the this compound Core
The efficacy of the this compound scaffold can be attributed to several key features. The pyrimidine ring can act as a bioisostere for the purine ring of ATP, enabling competitive inhibition of kinases. The p-tolyl group often plays a crucial role in binding to hydrophobic pockets within the target protein, contributing to both potency and selectivity.[1] The exploration of SAR around this core is therefore a critical endeavor in the optimization of lead compounds.
Comparative Analysis of this compound Analogs as Tubulin Polymerization Inhibitors
A significant body of research has focused on this compound analogs as inhibitors of tubulin polymerization, a validated target in oncology. A noteworthy study on a series of 2-anilino-[1][2][3]triazolo[1,5-a]pyrimidines, where the 2-(p-toluidino) derivative is a prominent example, provides a clear illustration of the SAR for this class of compounds. These molecules demonstrate potent antiproliferative activity against various cancer cell lines.
Key SAR Insights at the 2-Position
The substitution on the aniline ring at the 2-position of the pyrimidine core has a profound impact on the antiproliferative and tubulin polymerization inhibitory activities. The following table summarizes the IC50 values for a selection of analogs against different human cancer cell lines, highlighting the importance of the substituent at the para-position of the aniline ring.
| Compound | R Group (para-substituent) | HeLa IC50 (nM) | A549 IC50 (nM) | HT-29 IC50 (nM) | MDA-MB-231 IC50 (nM) | Tubulin Polymerization IC50 (µM) |
| 3d | -CH₃ (p-tolyl) | 38 | 43 | 30 | 430 | 0.45 |
| 3a | -H | >10,000 | >10,000 | >10,000 | >10,000 | >10 |
| 3h | -CH₂CH₃ | 160 | 240 | 180 | 1,200 | 0.85 |
| 3k | -OCH₃ | 850 | 1,100 | 920 | 3,400 | 2.10 |
| 3p | -benzylamino | >10,000 | >10,000 | >10,000 | >10,000 | >10 |
| 3r | -benzylamino (from 3d) | >10,000 | >10,000 | >10,000 | >10,000 | >10 |
Data adapted from "Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities".[2]
-
The p-tolyl group is optimal: The p-toluidino derivative 3d is the most potent compound in the series against HeLa, A549, and HT-29 cell lines and is a potent inhibitor of tubulin polymerization.[2]
-
Small alkyl groups are favored: A small alkyl group at the para-position, such as methyl (3d ) or ethyl (3h ), confers high potency.[2]
-
Electron-donating groups decrease activity: The presence of a methoxy group (3k ) leads to a significant decrease in activity compared to the methyl and ethyl analogs.[2]
-
Bulky substituents are detrimental: Replacing the anilino linkage with a benzylamino group (3p and 3r ) results in a dramatic loss of activity, indicating that the planarity and specific interactions of the anilino moiety are crucial for binding.[2]
Visualizing SAR: The Path to Potency
The relationship between the structural modifications and the resulting biological activity can be visualized as a decision tree, guiding the optimization process.
Caption: SAR flowchart for 2-anilino-pyrimidine analogs.
Experimental Protocols for SAR Elucidation
The determination of the SAR for this compound analogs relies on robust and reproducible experimental methodologies. Below are representative protocols for the synthesis and biological evaluation of these compounds.
General Synthetic Protocol for 2-Anilino-[1][2][3]triazolo[1,5-a]pyrimidines
A common synthetic route to this class of compounds involves the cyclization of a suitable precursor followed by substitution.
Workflow for Synthesis:
Caption: General synthetic workflow for 2-anilino-triazolopyrimidines.
Step-by-Step Methodology:
-
Cyclocondensation: A mixture of 3-amino-1,2,4-triazole and an appropriate β-ketoester is heated in a suitable solvent (e.g., acetic acid or a high-boiling point alcohol) to form the corresponding[1][2][3]triazolo[1,5-a]pyrimidin-7-one intermediate.
-
Chlorination: The pyrimidinone intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine, to yield the 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine.
-
Nucleophilic Aromatic Substitution: The 7-chloro intermediate is then reacted with p-toluidine (or other substituted anilines) in a suitable solvent (e.g., isopropanol, DMF) to afford the final 2-(p-toluidino)-[1][2][3]triazolo[1,5-a]pyrimidine analog. The reaction may be facilitated by the addition of a base.
In Vitro Tubulin Polymerization Assay
This assay is crucial for determining if the mechanism of anticancer activity is through the inhibition of microtubule formation.
Protocol:
-
Preparation: Purified tubulin is suspended in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Incubation: The tubulin solution is incubated with various concentrations of the test compound (or vehicle control) in a 96-well plate at 37 °C.
-
Measurement: The polymerization of tubulin into microtubules causes an increase in light scattering, which is monitored by measuring the absorbance at 340 nm over time using a plate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
This assay is used to determine the antiproliferative activity of the compounds against cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate. This precipitate is then solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion and Future Perspectives
The structure-activity relationship studies of this compound analogs have revealed critical insights for the design of potent anticancer agents. The p-tolyl group is a key determinant of activity, likely through its interaction with hydrophobic pockets in target proteins like tubulin and various kinases. Modifications at other positions of the pyrimidine and tolyl rings offer opportunities for fine-tuning the pharmacological profile, including potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Exploring a wider range of substitutions on both the pyrimidine and tolyl rings to further optimize activity and selectivity.
-
Investigating the effects of these analogs on a broader panel of cancer cell lines and kinase targets to identify new therapeutic opportunities.
-
Conducting in vivo studies on the most promising candidates to evaluate their efficacy and safety in preclinical models.
By leveraging the knowledge gained from these SAR studies, researchers can continue to develop novel and effective this compound-based therapies for the treatment of cancer.
References
A Comparative Guide to the Synthetic Routes of 2-(p-Tolyl)pyrimidine
Introduction: The Significance of 2-(p-Tolyl)pyrimidine in Modern Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Among its vast derivatives, this compound stands out as a versatile intermediate. Its structure, featuring a pyrimidine ring linked to a p-tolyl group, offers a unique combination of electronic properties and steric hindrance, making it a valuable building block for the synthesis of more complex molecules with tailored biological activities or material properties. The efficient and scalable synthesis of this compound is, therefore, a topic of considerable interest to researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of two prominent synthetic strategies for the preparation of this compound: the classical Pinner cyclocondensation and the modern Suzuki-Miyaura cross-coupling reaction.
Route 1: The Pinner Synthesis - A Classic Cyclocondensation Approach
The Pinner synthesis is a long-established and fundamental method for the construction of the pyrimidine ring. It involves the acid- or base-catalyzed condensation of an amidine with a 1,3-dicarbonyl compound. In the context of synthesizing this compound, this translates to the reaction of p-toluamidine with a synthetic equivalent of malondialdehyde.
Mechanistic Insights
The reaction proceeds through a series of nucleophilic additions and condensation-elimination steps. Initially, the more nucleophilic nitrogen of the amidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen of the amidine attacks the remaining carbonyl group. Subsequent dehydration steps lead to the formation of the aromatic pyrimidine ring. The choice of acidic or basic conditions serves to activate the respective reaction partners.
Experimental Protocol: A Representative Pinner Synthesis
The following protocol is a representative procedure for the synthesis of 2-arylpyrimidines, adapted for the specific synthesis of this compound. Malondialdehyde is unstable and is therefore typically used in the form of its more stable acetal derivatives, such as 1,1,3,3-tetraethoxypropane or 1,1,3,3-tetramethoxypropane, which hydrolyze in situ to generate malondialdehyde under acidic conditions.
Materials:
-
p-Toluamidine hydrochloride (1.0 eq)
-
1,1,3,3-Tetraethoxypropane (1.1 eq)
-
Sodium ethoxide (1.0 eq)
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
A solution of sodium ethoxide (1.0 eq) in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
p-Toluamidine hydrochloride (1.0 eq) is added to the ethanolic sodium ethoxide solution, and the mixture is stirred at room temperature for 30 minutes to generate the free p-toluamidine base.
-
1,1,3,3-Tetraethoxypropane (1.1 eq) is then added to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in water and neutralized with a dilute solution of hydrochloric acid.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound is then purified by column chromatography on silica gel or by recrystallization.
Logical Workflow for Pinner Synthesis
Caption: Workflow of the Pinner synthesis of this compound.
Route 2: Suzuki-Miyaura Cross-Coupling - A Modern C-C Bond Formation Strategy
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1][2] For the synthesis of this compound, this involves the coupling of a 2-halopyrimidine (typically 2-chloropyrimidine or 2-bromopyrimidine) with p-tolylboronic acid. This method offers high functional group tolerance and generally provides high yields.[3][4]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is well-understood and involves three key steps:[4]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-halopyrimidine, forming a Pd(II) complex.
-
Transmetalation: The p-tolyl group is transferred from the boronic acid to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
The use of microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes and improving yields.[1][2]
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
p-Tolylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v)
-
Microwave reactor vials
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2-chloropyrimidine (0.5 mmol), p-tolylboronic acid (0.6 mmol), and K₂CO₃ (1.0 mmol).
-
Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.0025 mmol, 0.5 mol%).
-
Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[1]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow of the microwave-assisted Suzuki-Miyaura coupling.
Comparative Analysis
| Feature | Pinner Synthesis | Suzuki-Miyaura Cross-Coupling |
| Starting Materials | p-Toluamidine, Malondialdehyde equivalent | 2-Halopyrimidine, p-Tolylboronic acid |
| Reaction Type | Cyclocondensation | Palladium-catalyzed Cross-Coupling |
| Catalyst | Acid or Base | Palladium complex (e.g., Pd(PPh₃)₄) |
| Typical Yield | Moderate to Good (50-75%) | Good to Excellent (70-95%)[1] |
| Reaction Time | 4-12 hours (conventional heating) | 15-30 minutes (microwave-assisted)[1][2] |
| Functional Group Tolerance | Moderate; sensitive to strong acids/bases | High; tolerant of a wide range of functional groups |
| Atom Economy | Good | Moderate; generates stoichiometric boronic acid waste |
| Scalability | Well-established for large-scale synthesis | Can be challenging due to catalyst cost and removal |
| Cost of Reagents | Generally lower | Palladium catalysts and boronic acids can be expensive |
Conclusion: Selecting the Optimal Synthetic Route
Both the Pinner synthesis and the Suzuki-Miyaura cross-coupling offer viable pathways to this compound, each with its own set of advantages and disadvantages.
The Pinner synthesis represents a classic, cost-effective approach that is well-suited for large-scale production where the cost of starting materials is a primary concern. Its atom economy is generally favorable. However, it may suffer from longer reaction times and potentially lower yields compared to more modern methods. The functional group tolerance can also be a limitation.
On the other hand, the Suzuki-Miyaura cross-coupling , particularly with microwave assistance, provides a rapid, high-yielding, and highly versatile route to this compound. Its broad functional group tolerance makes it ideal for the synthesis of complex and diverse libraries of pyrimidine derivatives in a research and drug discovery context. The primary drawbacks are the cost of the palladium catalyst and boronic acid reagents, as well as the need to remove palladium residues from the final product, which is a critical consideration in pharmaceutical applications.
The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as cost, scale, reaction time, and the need for functional group compatibility. For rapid, small-scale synthesis and library generation, the Suzuki-Miyaura coupling is often the preferred method. For large-scale, cost-sensitive manufacturing, the Pinner synthesis remains a highly relevant and valuable strategy.
References
A Comparative Benchmarking Guide to the Anticancer Efficacy of 2-(p-Tolyl)pyrimidine
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including potent anticancer properties.[2][3] This has led to the development of several successful anticancer drugs, from classical antimetabolites like 5-Fluorouracil to targeted kinase inhibitors.[4][5]
2-(p-Tolyl)pyrimidine is a synthetic intermediate with potential as a building block for novel, biologically active molecules. While its direct therapeutic efficacy has not been extensively characterized, its structural similarity to known kinase inhibitors and other pyrimidine-based anticancer agents warrants a thorough investigation.
This guide provides a comprehensive framework for benchmarking the efficacy of this compound against a panel of established anticancer drugs with diverse mechanisms of action. We will detail the experimental protocols necessary to evaluate its in vitro cytotoxicity, effects on cell cycle progression, and potential as a kinase or topoisomerase inhibitor. Furthermore, we will outline an in vivo study to assess its therapeutic potential in a preclinical setting.
Benchmarking Strategy: A Multi-faceted Approach
To comprehensively evaluate the anticancer potential of this compound, a multi-pronged benchmarking strategy is proposed. This involves comparing its performance against a curated panel of well-characterized anticancer drugs, each representing a distinct mechanism of action.
The Comparator Panel:
-
5-Fluorouracil (5-FU): A pyrimidine analog that acts as an antimetabolite, primarily by inhibiting thymidylate synthase, thereby disrupting DNA synthesis.[6][7][8]
-
Gemcitabine: Another nucleoside analog that, upon intracellular phosphorylation, inhibits DNA synthesis and induces apoptosis.[9][10][11][12]
-
Doxorubicin: A potent topoisomerase II inhibitor and DNA intercalator, representing a different class of cytotoxic chemotherapy.[1][4][]
-
Alisertib (MLN8237): A selective Aurora A kinase inhibitor, representing a targeted therapy with a pyrimidine-like core.[14][15][16][17]
This diverse panel will allow for a robust comparison and help to elucidate the potential mechanism of action of this compound.
Experimental Workflow:
The benchmarking process will follow a logical progression from broad cellular effects to more specific mechanistic investigations, culminating in an in vivo efficacy study.
Caption: A streamlined workflow for the comprehensive evaluation of this compound.
Part 1: In Vitro Efficacy Assessment
The initial phase of our investigation will focus on characterizing the cellular effects of this compound in a panel of human cancer cell lines. We recommend using cell lines relevant to the potential therapeutic indications of pyrimidine derivatives, such as:
-
A549 (Lung Carcinoma): A commonly used model for non-small cell lung cancer.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.
-
HCT-116 (Colorectal Carcinoma): A well-characterized colon cancer cell line.
Experiment 1: Cytotoxicity Screening via MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[18] This will be our primary tool for determining the cytotoxic potential of this compound and our comparator drugs.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and the comparator drugs (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Expected Data Summary:
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| This compound | Experimental | Experimental | Experimental |
| 5-Fluorouracil | Literature/Experimental | Literature/Experimental | Literature/Experimental |
| Gemcitabine | Literature/Experimental | Literature/Experimental | Literature/Experimental |
| Doxorubicin | Literature/Experimental | Literature/Experimental | Literature/Experimental |
| Alisertib | Literature/Experimental | Literature/Experimental | Literature/Experimental |
Experiment 2: Cell Cycle Analysis
To understand how this compound affects cell proliferation, we will perform cell cycle analysis using flow cytometry with propidium iodide (PI) staining.[2][19] This will reveal if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells in 6-well plates with this compound and comparator drugs at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.[20]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[20]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Data Interpretation:
-
G1 Arrest: An accumulation of cells in the G1 phase may suggest inhibition of cyclin-dependent kinases (CDKs) like CDK2.
-
S Phase Arrest: An increase in the S phase population could indicate interference with DNA synthesis, similar to antimetabolites like 5-FU and Gemcitabine.[6][12]
-
G2/M Arrest: Accumulation in the G2/M phase is characteristic of drugs that interfere with mitosis, such as topoisomerase II inhibitors or Aurora kinase inhibitors.[14][21]
Caption: The four main phases of the eukaryotic cell cycle.
Part 2: Mechanistic Insights
Based on the results from the cytotoxicity and cell cycle analyses, we will proceed with more targeted assays to elucidate the potential mechanism of action of this compound.
Experiment 3: Kinase Inhibition Assays
Given that many pyrimidine derivatives function as kinase inhibitors, we will assess the ability of this compound to inhibit the activity of key kinases involved in cell cycle progression and oncogenic signaling, such as CDK2 and EGFR.[2][22]
Protocol: In Vitro Kinase Assay (Luminescence-based)
-
Reaction Setup: In a 384-well plate, combine the recombinant kinase (e.g., CDK2/Cyclin A2 or EGFR), a specific peptide substrate, and varying concentrations of this compound.[23][24]
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature.
-
Quantify ATP Consumption: Add a reagent that detects the amount of remaining ATP (e.g., ADP-Glo™ Kinase Assay). The luminescence signal is inversely proportional to kinase activity.[24]
-
Data Analysis: Calculate the percent inhibition of kinase activity and determine the IC50 value.
Experiment 4: Topoisomerase II Inhibition Assay
If cell cycle analysis suggests a G2/M arrest, we will investigate whether this compound inhibits topoisomerase II, similar to doxorubicin.[]
Protocol: Topoisomerase II Relaxation Assay
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, ATP, and topoisomerase II reaction buffer.[25]
-
Compound Addition: Add varying concentrations of this compound or doxorubicin (as a positive control) to the reaction mixture.
-
Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction and incubate at 37°C.[25]
-
Gel Electrophoresis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis.
-
Data Analysis: Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA and a corresponding increase in supercoiled DNA.
Part 3: In Vivo Efficacy
The final stage of our benchmarking study will involve evaluating the in vivo antitumor activity of this compound in a human tumor xenograft model.[26]
Experiment 5: Human Tumor Xenograft Model
Protocol: Xenograft Study
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice.[27]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups: vehicle control, this compound, and a positive control (e.g., 5-FU or Alisertib). Administer the treatments via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups.
Expected Data Summary:
| Treatment Group | Average Tumor Volume (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Experimental | 0 |
| This compound | Experimental | Experimental |
| Comparator Drug | Experimental | Experimental |
Conclusion
This comprehensive benchmarking guide provides a robust framework for evaluating the anticancer efficacy of this compound. By systematically comparing its performance against a panel of established drugs with diverse mechanisms of action, we can gain valuable insights into its therapeutic potential and guide its future development as a novel anticancer agent. The detailed protocols and logical workflow presented herein will ensure a thorough and scientifically rigorous investigation.
References
- 1. jetir.org [jetir.org]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. remedypublications.com [remedypublications.com]
- 5. benchchem.com [benchchem.com]
- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorouracil - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 11. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. inspiralis.com [inspiralis.com]
- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
The Synthetic Chemist's Compass: Navigating Reproducible Routes to 2-(p-Tolyl)pyrimidine
A Comparative Guide to Suzuki-Miyaura and Stille Cross-Coupling Methodologies
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a foundational pillar of innovation. Among these, pyrimidine scaffolds are of paramount importance, appearing in a vast array of biologically active molecules.[1][2] The reliable and reproducible synthesis of key intermediates, such as 2-(p-Tolyl)pyrimidine, is therefore a critical endeavor. This guide offers an in-depth, comparative analysis of two powerful and widely adopted cross-coupling strategies for the synthesis of this valuable compound: the Suzuki-Miyaura coupling and the Stille coupling. By examining the mechanistic underpinnings, practical considerations, and experimental data of each method, this document aims to equip the modern chemist with the knowledge to make informed decisions in their synthetic endeavors.
At the Crossroads of Synthesis: Suzuki-Miyaura vs. Stille Coupling
The construction of the C-C bond between the pyrimidine ring and the p-tolyl group is the synthetic linchpin in forming this compound. Both the Suzuki-Miyaura and Stille reactions are palladium-catalyzed cross-coupling methods that excel at forming such bonds, yet they proceed via different organometallic intermediates and present distinct advantages and challenges.
The Suzuki-Miyaura Coupling: A Boron-Based Powerhouse
The Suzuki-Miyaura reaction has become a cornerstone of modern organic synthesis due to its operational simplicity, broad functional group tolerance, and the generally lower toxicity of its organoboron reagents. The catalytic cycle, illustrated below, involves the oxidative addition of a palladium(0) species to a halopyrimidine, followed by transmetalation with a boronic acid or its ester, and culminates in reductive elimination to yield the desired biaryl product and regenerate the catalyst.
The Stille Coupling: A Tin-Driven Alternative
The Stille coupling offers a powerful alternative, utilizing organostannane reagents. A key advantage of organostannanes is their stability to air and moisture, and their compatibility with a wide range of functional groups.[3][4] The catalytic cycle mirrors that of the Suzuki coupling in its fundamental steps of oxidative addition, transmetalation, and reductive elimination. However, the transmetalation step involves the transfer of the organic group from tin to the palladium center. The primary drawback of the Stille reaction is the toxicity of the organotin compounds and the often-challenging removal of tin-containing byproducts from the reaction mixture.
Comparative Analysis of Synthesis Protocols
The following table provides a side-by-side comparison of representative protocols for the synthesis of this compound via Suzuki-Miyaura and Stille couplings.
| Parameter | Suzuki-Miyaura Coupling Protocol | Stille Coupling Protocol |
| Starting Materials | 2-Chloropyrimidine, p-Tolylboronic acid | 2-Chloropyrimidine, (p-Tolyl)tributylstannane |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) |
| Base/Additive | Potassium Carbonate (K₂CO₃) | None typically required |
| Solvent | 1,4-Dioxane / Water | Dimethylformamide (DMF) |
| Reaction Conditions | Microwave irradiation, 100 °C, 15 minutes | Conventional heating, 100-120 °C, 4-12 hours |
| Reported Yields | Generally good to excellent (often >80%) | Typically good (can be >70%) |
| Advantages | - Lower toxicity of reagents- Readily available starting materials- Rapid reaction times with microwave heating | - Organostannanes are stable and tolerate many functional groups- No base required in many cases |
| Disadvantages | - Potential for protodeboronation of boronic acid- Base is required | - High toxicity of organotin reagents and byproducts- Difficult removal of tin byproducts- Longer reaction times |
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound using both the Suzuki-Miyaura and Stille coupling reactions. These protocols are based on established literature procedures and are designed to be reproducible in a standard laboratory setting.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from the general procedure for the Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids.
Materials:
-
2-Chloropyrimidine (1.0 mmol)
-
p-Tolylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
-
Microwave reactor vials
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-chloropyrimidine (114.5 mg, 1.0 mmol), p-tolylboronic acid (163.0 mg, 1.2 mmol), potassium carbonate (276.4 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (23.1 mg, 0.02 mmol).
-
Add 1,4-dioxane (4 mL) and water (2 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Stille Cross-Coupling
This protocol is based on general procedures for the Stille coupling of halopyrimidines with organostannanes.[5]
Materials:
-
2-Chloropyrimidine (1.0 mmol)
-
(p-Tolyl)tributylstannane (1.1 mmol)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyrimidine (114.5 mg, 1.0 mmol) and anhydrous DMF (5 mL).
-
Add (p-Tolyl)tributylstannane (428.2 mg, 1.1 mmol) to the solution via syringe.
-
Add dichlorobis(triphenylphosphine)palladium(II) (14.0 mg, 0.02 mmol) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether (30 mL) and a saturated aqueous solution of potassium fluoride (KF) (20 mL).
-
Stir the biphasic mixture vigorously for 30 minutes to precipitate the tin fluoride salts.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Separate the layers of the filtrate and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Conclusion: Choosing the Optimal Path
Both the Suzuki-Miyaura and Stille couplings represent highly effective and reproducible methods for the synthesis of this compound. The choice between these two powerful reactions will ultimately depend on the specific needs and constraints of the synthetic campaign.
-
For rapid synthesis, lower toxicity concerns, and ease of purification , the Suzuki-Miyaura coupling , particularly with microwave assistance, is the superior choice. The commercial availability and lower toxicity of boronic acids make this an attractive and environmentally conscious option.
-
The Stille coupling remains a valuable tool, especially when high functional group tolerance is paramount and when the corresponding boronic acid is unstable or difficult to access. However, the inherent toxicity of organotin reagents and the challenges associated with their removal necessitate careful handling and purification procedures.
By understanding the nuances of each protocol, chemists can confidently select and execute the most appropriate synthetic route, ensuring the efficient and reproducible production of this compound for downstream applications in drug discovery and materials science.
References
A Senior Application Scientist's Guide to In Vitro vs. In Vivo Correlation for 2-(p-Tolyl)pyrimidine Kinase Inhibitors
Introduction: From Privileged Scaffold to Preclinical Candidate
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2][3] Its derivatives are known to possess diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] Within this class, the 2-(p-Tolyl)pyrimidine scaffold has emerged as a particularly fruitful starting point for the development of potent protein kinase inhibitors.[7][8]
Kinase inhibitors have revolutionized targeted cancer therapy, yet the path from a promising "hit" in a high-throughput screen to a viable clinical candidate is fraught with challenges.[8][9] A frequent and costly point of failure is the disconnect between a compound's performance in simplified laboratory tests (in vitro) and its actual efficacy within a complex living organism (in vivo).[10][11] This guide provides an in-depth comparison of the methodologies used to assess this compound derivatives, focusing on the critical factors that determine in vitro-in vivo correlation (IVIVC). We will use the example of targeting Checkpoint Kinase 1 (CHK1) , a key regulator of the DNA damage response and a prime target for this class of compounds, to illustrate these principles.[12][13][14]
Section 1: The Biological Context: Targeting the DNA Damage Response
To understand how to test these inhibitors, we must first understand their target. Cancer cells often have defects in their DNA damage response (DDR) pathways, making them more reliant on specific checkpoint kinases, like CHK1, for survival.[12][15] Inhibiting CHK1 in cancer cells, particularly those with p53 mutations, can prevent cell cycle arrest, forcing damaged cells into mitosis and leading to cell death, a process known as mitotic catastrophe.[13][15] This provides a therapeutic window, as normal cells have intact checkpoints and are less affected.
The Role of CHK1 in the G2/M Checkpoint
The diagram below illustrates the simplified signaling cascade where CHK1 plays a pivotal role. DNA damage, often induced by chemotherapy, activates the ATR kinase, which in turn phosphorylates and activates CHK1.[12] Active CHK1 then phosphorylates and inactivates Cdc25 phosphatases, preventing the activation of CDK1 and halting the cell cycle before mitosis.
Caption: Simplified DNA Damage Response (DDR) pathway showing CHK1's role.
Section 2: In Vitro Evaluation: Gauging Potency and Cellular Effect
The first step in characterizing a new compound is to measure its activity in controlled, isolated systems. This typically involves a two-tiered approach: biochemical assays to measure direct target interaction and cell-based assays to assess activity in a more complex biological environment.
Tier 1: Biochemical Kinase Assays
The goal here is to answer a simple question: Does the compound inhibit the purified target enzyme? Radiometric and fluorescence-based assays are common formats.[9][16][17] The key parameter derived is the IC50 value : the concentration of inhibitor required to reduce enzyme activity by 50%.[18]
Causality Behind Experimental Choices:
-
ATP Concentration: Since most kinase inhibitors are ATP-competitive, the concentration of ATP in the assay is critical.[19] Testing at the Michaelis-Menten constant (Km) of ATP for the specific kinase provides a standardized condition for comparing the potency of different inhibitors.[18]
-
Enzyme Concentration: The enzyme concentration must be optimized to ensure the reaction proceeds in the linear, initial velocity region, where less than 10% of the substrate is consumed.[18] This prevents underestimation of inhibitor potency.
Experimental Protocol: A Typical TR-FRET Kinase Assay This protocol is adapted from standard methodologies for time-resolved fluorescence resonance energy transfer (TR-FRET) assays, a common non-radioactive format.[17]
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute the this compound test compound in DMSO, then further dilute in kinase buffer.
-
Prepare a solution of purified recombinant CHK1 enzyme in kinase buffer.
-
Prepare a solution containing the peptide substrate and ATP (at Km concentration) in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well microplate, add 5 µL of the diluted test compound or DMSO as a control.[20]
-
Add 10 µL of the CHK1 enzyme solution to each well and pre-incubate for 20 minutes at room temperature to allow compound binding.[20]
-
Initiate the reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a detection solution containing a Europium-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes to allow antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]
-
Tier 2: Cell-Based Assays
While a biochemical assay confirms target inhibition, it doesn't tell us if the compound can get into a cell and engage its target in a complex intracellular environment.[11][21] Cell-based assays are the crucial next step.
-
Cell Proliferation/Viability Assays: These assays measure the overall effect of the compound on cell growth and survival.[22] The MTT and CellTiter-Glo® assays are widely used methods that measure metabolic activity as a proxy for the number of viable cells.[23] The resulting value is the EC50 : the effective concentration that gives a half-maximal response.
-
Target Engagement Assays: These assays confirm that the compound is binding to its intended target within the cell. Technologies like NanoBRET™ measure the displacement of a tracer from the target kinase by the inhibitor, providing direct evidence of target occupancy.[21]
Experimental Protocol: Cell Proliferation (MTT) Assay This protocol is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[23]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in culture media.
-
Remove the old media from the plate and add 100 µL of the media containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the EC50 value.
-
Hypothetical In Vitro Data Summary
The table below presents plausible data for three hypothetical this compound analogs, illustrating the type of information gathered at this stage.
| Compound ID | Target | Biochemical IC50 (nM) | Cell Proliferation EC50 (nM) | Cellular Target Engagement (NanoBRET™, IC50 nM) |
| Analogue A | CHK1 | 5 | 25 | 30 |
| Analogue B | CHK1 | 1 | 500 | >10,000 |
| Analogue C | CHK1 | 80 | 150 | 200 |
Interpretation:
-
Analogue A is a potent biochemical and cellular inhibitor that clearly engages its target in cells. It is a strong candidate for in vivo testing.
-
Analogue B is extremely potent biochemically but shows a massive drop-off in activity in the cell-based assay. It fails to engage the target in cells, suggesting a problem with cell permeability or that it is rapidly ejected by efflux pumps.
-
Analogue C is a weaker biochemical inhibitor but shows reasonable cellular activity. This might indicate good cell permeability or metabolic stability within the cell.
Section 3: The In Vitro-In Vivo Chasm: Pharmacokinetic Barriers
The transition from a controlled cellular environment to a whole organism introduces immense complexity. A potent compound in vitro may fail in vivo for reasons entirely unrelated to its target affinity.[10][25] This is the domain of pharmacokinetics (PK), which describes what the body does to the drug (ADME).
-
Absorption: Can the drug enter the bloodstream? If administered orally, it must be soluble and able to pass through the gut wall.
-
Distribution: Once in the blood, where does the drug go? Does it reach the tumor tissue at a high enough concentration?
-
Metabolism: Is the drug chemically altered by the body? The liver is the primary site of drug metabolism, often inactivating compounds and preparing them for excretion.[26] Pyrimidine derivatives can undergo extensive metabolism.[26][27]
-
Excretion: How is the drug eliminated from the body (e.g., in urine or feces)?
Caption: Key pharmacokinetic barriers that can prevent in vitro activity from translating in vivo.
A primary reason for the lack of IVIVC is metabolic instability.[10] A compound might be a potent CHK1 inhibitor, but if it is metabolized into an inactive form by liver enzymes within minutes of entering the body, it will never reach the tumor at a sufficient concentration to have an effect.
Section 4: In Vivo Evaluation: The Whole-System Test
In vivo studies, typically in animal models, are the definitive test of a compound's potential. For oncology, this usually involves tumor xenograft models, where human cancer cells are implanted into immunocompromised mice.[28][29]
Causality Behind Experimental Choices:
-
Model Selection: The choice of cell line for the xenograft is critical. Using a cell line that was sensitive to the drug in vitro (e.g., HT-29) provides the best chance to validate the mechanism of action.
-
Dosing Route and Schedule: The route of administration (e.g., oral, intravenous) and frequency of dosing are determined by preliminary pharmacokinetic studies. The goal is to maintain a plasma concentration above the in vitro EC50 for as long as possible.[30]
Experimental Protocol: Mouse Xenograft Efficacy Study This protocol outlines a standard procedure for evaluating an anti-cancer agent.[29][31]
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HT-29 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
-
Group Randomization and Treatment:
-
Randomize mice into treatment groups (e.g., n=8-10 per group) with similar average tumor volumes.
-
Groups typically include: a vehicle control, a positive control (a known effective drug), and one or more dose levels of the this compound test compound.
-
Prepare the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer it according to the planned schedule (e.g., once daily by oral gavage).[29]
-
-
Efficacy Monitoring:
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.[29]
-
The primary endpoint is Tumor Growth Inhibition (TGI) , calculated at the end of the study.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis (Satellite Group):
-
A separate group of tumor-bearing mice (a "satellite" group) is often used for PK/PD.
-
At various time points after the final dose, blood samples are collected to measure drug concentration (PK).
-
Tumor tissue is also collected to measure drug concentration and the level of a target biomarker (e.g., phosphorylated Cdc25) to confirm target engagement in vivo (PD).
-
Hypothetical In Vivo & PK Data Summary
This table correlates the in vivo performance of our three analogs with their pharmacokinetic properties.
| Compound ID | Dosing (Oral) | Plasma Half-Life (t½, hours) | Plasma Exposure (AUC, ng·h/mL) | Tumor Growth Inhibition (TGI, %) |
| Analogue A | 50 mg/kg, daily | 8.2 | 4500 | 75% (Significant Efficacy) |
| Analogue B | 50 mg/kg, daily | 0.5 | 150 | 5% (No Efficacy) |
| Analogue C | 50 mg/kg, daily | 6.5 | 3800 | 40% (Moderate Efficacy) |
Section 5: Bridging the Gap: A Comparative Analysis of IVIVC
By integrating our in vitro and in vivo data, we can now build a complete picture and understand the correlation for each compound.
Caption: Integrated workflow for assessing compounds from in vitro screening to in vivo efficacy.
-
Analogue A (Good Correlation): This compound is the ideal outcome. Its high potency in vitro (IC50 = 5 nM, EC50 = 25 nM) translated directly into strong tumor growth inhibition in vivo (75% TGI). The pharmacokinetic data reveals why: a long half-life (8.2 hours) and high plasma exposure (AUC = 4500 ng·h/mL) ensured that the tumor was exposed to concentrations of the drug well above its cellular EC50 for a sustained period.
-
Analogue B (Poor Correlation): This is a classic example of IVIVC failure. Despite being the most potent compound in the biochemical assay (IC50 = 1 nM), it was completely inactive in vivo. The PK data provides the definitive explanation: an extremely short half-life (0.5 hours) and negligible exposure (AUC = 150 ng·h/mL) meant the compound was likely cleared from the body, probably by rapid liver metabolism, before it could ever reach the tumor. The poor cellular data (EC50 = 500 nM) was the first red flag, hinting at a permeability or efflux issue that often correlates with poor drug-like properties.
-
Analogue C (Moderate Correlation): This compound presents a more nuanced case. Its moderate in vitro potency (IC50 = 80 nM) translated into moderate in vivo efficacy (40% TGI). Its PK profile was reasonably good, similar to Analogue A, allowing for sufficient tumor exposure. This demonstrates that a compound does not need to be the most potent in vitro to be effective. A balanced profile of moderate potency and good "drug-like" PK properties can often lead to a successful outcome.
Conclusion
The evaluation of this compound derivatives, or any drug candidate, is a multi-parameter optimization problem. This guide demonstrates that relying solely on in vitro potency is a recipe for failure. A strong correlation between in vitro activity and in vivo efficacy is only achieved when a compound possesses both high affinity for its target and favorable pharmacokinetic properties that allow it to reach that target in a complex biological system.
For drug development professionals, the key takeaway is the necessity of an integrated approach. Biochemical and cellular assays are essential for identifying potent compounds and confirming their mechanism of action. However, early assessment of metabolic stability, solubility, and permeability is equally critical to filter out compounds like "Analogue B" that are destined to fail in vivo. Ultimately, a successful preclinical candidate is one that achieves a delicate balance between potency and persistence.
References
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. mdpi.com [mdpi.com]
- 13. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting the Checkpoint to Kill Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - AR [thermofisher.com]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Proliferations Assay | Methods, Analysis & Applications [baseclick.eu]
- 23. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 24. agilent.com [agilent.com]
- 25. researchgate.net [researchgate.net]
- 26. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [Pharmacokinetic studies on fluorinated pyrimidine in cancer cell and tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In-vivo Animal Models - Aragen Life Sciences [aragen.com]
- 29. benchchem.com [benchchem.com]
- 30. Preliminary pharmacokinetics of a new pyridopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
A Comparative In Silico Analysis: Docking Performance of 2-(p-Tolyl)pyrimidine Against Key Therapeutic Targets
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence is due to its versatile synthetic accessibility and its ability to form key interactions with a wide array of biological targets. This guide presents a comparative molecular docking study of 2-(p-Tolyl)pyrimidine, a representative pyrimidine derivative, against three clinically relevant protein targets implicated in oncology and infectious diseases: Dihydrofolate Reductase (DHFR), Cyclin-Dependent Kinase 2 (CDK2), and Protein Kinase B (Akt1). By juxtaposing its in silico performance with that of well-established inhibitors—Methotrexate for DHFR, Roscovitine for CDK2, and MK-2206 for Akt1—we aim to provide a predictive assessment of its potential inhibitory activity and binding characteristics. This analysis serves as a foundational guide for researchers in drug discovery, offering insights into the molecule's therapeutic potential and guiding future optimization efforts.
Introduction: The Rationale for Pyrimidine Scaffolds and In Silico Screening
Pyrimidine and its derivatives are classified as "privileged structures" in drug discovery. This designation is reserved for molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1] These activities span antimicrobial, antiviral, antitumor, and anti-inflammatory applications.[2] The compound of interest, this compound, features a pyrimidine ring substituted with a p-tolyl group, a structural motif that can influence its steric and electronic properties, making it a valuable building block for developing novel, biologically active molecules.[3]
Before committing to resource-intensive chemical synthesis and biological testing, computational methods like molecular docking offer an efficient and insightful primary evaluation. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and analyzing the interaction patterns.[4] This in silico approach allows for the rapid screening of virtual libraries, prioritization of candidates, and generation of hypotheses about the mechanism of action, significantly accelerating the drug discovery pipeline.[5]
This guide provides an objective, data-driven comparison of this compound's docking performance against that of known inhibitors, contextualizing its potential as a lead compound for further development.
Selection of Target Proteins: Justification and Biological Context
The choice of target proteins was guided by the established therapeutic relevance of inhibiting their function and the diverse roles they play in human disease.
-
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[6] Its inhibition disrupts DNA synthesis, leading to cell death. This makes DHFR an effective target for both anticancer agents like Methotrexate and antibacterial therapies.[6][7]
-
Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, CDK2, in complex with its cyclin partners, governs the transition from the G1 to the S phase.[8][9] Dysregulation and overexpression of CDK2 are common hallmarks of cancer, making it a prime target for developing antiproliferative drugs.[10]
-
Protein Kinase B (Akt1): Akt1 is a central node in the PI3K/Akt signaling pathway, which is fundamental to regulating cell survival, proliferation, growth, and metabolism.[11][12] The hyperactivation of this pathway is frequently implicated in tumorigenesis and the development of resistance to cancer therapies.[13][14] Therefore, inhibiting Akt1 is a promising strategy for cancer treatment.
The PI3K/Akt Signaling Pathway
To provide a clearer biological context for the Akt1 target, the following diagram illustrates its position within this critical cell survival pathway. The pathway is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of PI3K, which then phosphorylates and activates Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and inhibiting apoptosis.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
Experimental Protocols: A Step-by-Step Docking Workflow
The comparative docking analysis was performed using the AutoDock Vina software suite, a widely adopted tool for its accuracy and computational efficiency.[5][15] The protocol is designed to be a self-validating system, ensuring reproducibility and reliability.
Visualizing the Workflow
The entire computational workflow, from data retrieval to final analysis, is outlined in the diagram below. This systematic process ensures that each step is conducted with precision, maintaining the integrity of the in silico experiment.
Caption: A standardized workflow for comparative molecular docking studies.
Detailed Methodology
-
Protein Structure Preparation:
-
The 3D crystallographic structures of human DHFR (PDB ID: 1DHF), CDK2 (PDB ID: 1HCK), and Akt1 (PDB ID: 3O96) were retrieved from the RCSB Protein Data Bank.[7][8][16]
-
Using AutoDockTools (ADT), all water molecules and co-crystallized non-essential ligands were removed from the protein structures.
-
Polar hydrogen atoms were added, and Kollman partial charges were assigned to the protein atoms to prepare them for docking.
-
The final prepared protein structures were saved in the PDBQT file format, which includes atomic charge and atom-type information.[4]
-
-
Ligand Structure Preparation:
-
The 3D structures of this compound (PubChem CID: 12703698), Methotrexate (CID: 126941), Roscovitine (CID: 160355), and MK-2206 (CID: 24964624) were obtained from the PubChem database.[3][17][18][19]
-
Ligand structures were energetically minimized using a suitable force field.
-
Torsional degrees of freedom and rotatable bonds were defined using ADT to allow for conformational flexibility during the docking process.
-
The prepared ligands were saved in the PDBQT format.
-
-
Grid Box Generation and Docking Execution:
-
For each protein, a grid box was defined to encompass the known active site. The center and dimensions of the box were chosen to ensure the ligand could explore the entire binding pocket.
-
Molecular docking was performed using AutoDock Vina.[20] The exhaustiveness parameter, which controls the thoroughness of the conformational search, was set to 16 to ensure a robust search without being excessively time-consuming.[21]
-
Vina generated multiple binding modes (poses) for each ligand, ranked by their predicted binding affinity in kcal/mol.
-
-
Post-Docking Analysis:
-
The results were analyzed, focusing on the lowest energy pose for each ligand-protein complex.
-
The binding affinity (docking score), the number of hydrogen bonds, and the specific amino acid residues involved in key hydrophobic and hydrogen-bonding interactions were recorded.
-
Visualization of the docked poses was performed using PyMOL and Discovery Studio Visualizer to qualitatively assess the binding modes and interactions.
-
Results: A Quantitative Comparison of Docking Performance
The docking simulations yielded binding affinities and detailed interaction data for this compound and the comparator compounds against the three target proteins. This quantitative data is summarized in the table below for ease of comparison. Lower binding energy values indicate a more favorable predicted binding affinity.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Hydrogen Bonds | Key Interacting Residues |
| DHFR (1DHF) | This compound | -7.2 | 1 | Ile7, Phe34, Arg70 |
| Methotrexate (Control) | -9.8 | 4 | Glu30, Ile7, Phe31, Arg70 | |
| CDK2 (1HCK) | This compound | -7.9 | 2 | Leu83, Glu81, Phe80 |
| Roscovitine (Control) | -9.1 | 3 | Leu83, Lys33, Gln131 | |
| Akt1 (3O96) | This compound | -6.8 | 0 | Leu156, Tyr229, Met281 |
| MK-2206 (Allosteric Control) | -10.5 | 3 | Trp80, Met227, Tyr229 |
Analysis of Results:
-
Against DHFR: this compound showed a moderate binding affinity of -7.2 kcal/mol. It formed a single hydrogen bond and established hydrophobic interactions with key residues like Ile7 and Phe34. In contrast, the established inhibitor Methotrexate demonstrated a significantly stronger binding affinity (-9.8 kcal/mol), anchored by four hydrogen bonds with critical active site residues, including the catalytically important Glu30.[7]
-
Against CDK2: The docking score for this compound was more promising at -7.9 kcal/mol. It formed two hydrogen bonds and interacted with the crucial "hinge" region residue Leu83, a hallmark of many CDK inhibitors.[8] However, the control compound Roscovitine, a known ATP-competitive inhibitor, displayed a superior binding energy of -9.1 kcal/mol with three hydrogen bonds, including one with the key Lys33 residue.[18][22]
-
Against Akt1: The interaction of this compound with Akt1 was the weakest among the three targets, with a binding energy of -6.8 kcal/mol and no hydrogen bonds formed in the allosteric pocket. Its interactions were primarily hydrophobic. The allosteric inhibitor MK-2206, known to bind in a pocket between the pleckstrin-homology (PH) and kinase domains, showed a very strong predicted affinity of -10.5 kcal/mol.[16][23] It formed multiple hydrogen bonds and extensive hydrophobic contacts, including a critical interaction with Trp80.[23]
Discussion and Future Outlook
This in silico comparative study provides valuable preliminary insights into the potential of this compound as a scaffold for inhibitor design. The results suggest that while the compound itself may not be a potent inhibitor in its current form, its pyrimidine core demonstrates the ability to interact with the active sites of therapeutically relevant enzymes, particularly CDK2.
The docking score of -7.9 kcal/mol against CDK2 is noteworthy. The interaction with the hinge region (Leu83) is a critical feature for ATP-competitive inhibition of kinases. This suggests that this compound could serve as a promising starting point or fragment for the development of more potent CDK2 inhibitors. Future work should focus on structure-activity relationship (SAR) studies, where modifications to the p-tolyl group could be explored to introduce hydrogen bond donors or acceptors. This could enhance binding affinity by forming additional interactions with residues like Lys33 and Gln131, similar to Roscovitine.
The weaker interactions with DHFR and Akt1 indicate that the scaffold, in its current form, is less suited for targeting these proteins. For DHFR, the absence of interactions with key acidic residues like Glu30 is a significant drawback compared to the potent inhibition by Methotrexate. For Akt1, the lack of features necessary for strong binding in the deep allosteric pocket limits its potential.
It is crucial to acknowledge the limitations of molecular docking. The scoring functions are approximations of binding free energy, and the method typically treats the protein as a rigid structure. The results presented here are predictive and require experimental validation. The next logical steps would involve:
-
In Vitro Enzyme Assays: To experimentally determine the inhibitory activity (IC50 values) of this compound against CDK2, DHFR, and Akt1.
-
Chemical Synthesis: To create a library of this compound derivatives with modifications designed to improve binding affinity based on the docking poses.
-
Co-crystallization Studies: To obtain an X-ray crystal structure of a promising derivative in complex with its target protein, which would provide definitive evidence of the binding mode and guide further rational design.
Conclusion
The comparative docking study of this compound against DHFR, CDK2, and Akt1 has successfully benchmarked its in silico performance against established inhibitors. The findings highlight a moderate potential for this scaffold as a CDK2 inhibitor, evidenced by a favorable binding energy and key interactions within the ATP-binding pocket. Its performance against DHFR and Akt1 was less significant, suggesting a lower probability of potent inhibition without substantial chemical modification. This guide underscores the utility of computational screening in prioritizing research efforts and provides a clear, data-supported rationale for pursuing the this compound scaffold in the context of CDK inhibitor development.
References
- 1. 2B55: Human cyclin dependent kinase 2 (cdk2) complexed with indenopyraxole DIN-101312 [ncbi.nlm.nih.gov]
- 2. Methotrexate Hydrate | C20H24N8O6 | CID 24207740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. mdpi.com [mdpi.com]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. cusabio.com [cusabio.com]
- 14. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioinformaticsreview.com [bioinformaticsreview.com]
- 16. rcsb.org [rcsb.org]
- 17. Methotrexate monohydrate | C20H24N8O6 | CID 165528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Roscovitine | C19H26N6O | CID 160355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Mk-2206 | C25H21N5O | CID 24964624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 22. Seliciclib - Wikipedia [en.wikipedia.org]
- 23. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-(p-Tolyl)pyrimidine and its Regioisomers: A Comprehensive Guide for Researchers
For researchers, scientists, and professionals in drug development, the nuanced differences between regioisomers can be the determining factor in the success of a lead compound. The seemingly minor shift of a functional group can dramatically alter a molecule's physicochemical properties, biological activity, and overall potential as a therapeutic agent or functional material. This guide provides an in-depth, head-to-head comparison of 2-(p-Tolyl)pyrimidine and its regioisomers, 4-(p-Tolyl)pyrimidine and 5-(p-Tolyl)pyrimidine.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence in nucleobases underscores its fundamental role in biological systems.[2][3] The introduction of a p-tolyl group imparts lipophilicity and potential for specific steric and electronic interactions, making these regioisomers intriguing candidates for further investigation. This guide will delve into their synthesis, comparative physicochemical properties, and potential applications, providing both established data and standardized protocols for further comparative studies.
Chemical Structures and Isomeric Variation
The three regioisomers of p-tolylpyrimidine are distinguished by the point of attachment of the p-tolyl group to the pyrimidine ring. These structural differences fundamentally influence the molecule's electronics, sterics, and potential for intermolecular interactions.
}
Figure 1: Chemical structures of the three regioisomers of p-tolylpyrimidine.Synthesis of Tolylpyrimidine Regioisomers
The synthesis of these regioisomers is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling. These methods offer high yields and broad functional group tolerance. The general approach involves the coupling of a halogenated pyrimidine with a p-tolyl-containing organometallic reagent.
General Synthetic Workflow
The choice of starting materials dictates the resulting regioisomer. For instance, to synthesize this compound, one would typically start with 2-chloropyrimidine or 2-bromopyrimidine.
}
Figure 2: Generalized workflow for Suzuki-Miyaura cross-coupling.Experimental Protocol: Suzuki-Miyaura Coupling for 5-(p-Tolyl)pyrimidine
This protocol outlines a general procedure for the synthesis of 5-(p-tolyl)pyrimidine, which can be adapted for the other regioisomers by selecting the appropriate starting halopyrimidine.
Materials:
-
5-Bromopyrimidine
-
p-Tolylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 5-bromopyrimidine (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene, ethanol, and water in a 4:1:1 ratio.
-
Add Pd(PPh₃)₄ (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Physicochemical Properties: A Comparative Analysis
Table 1: Physicochemical Properties of Tolylpyrimidine Regioisomers
| Property | This compound | 4-(p-Tolyl)pyrimidine | 5-(p-Tolyl)pyrimidine |
| Molecular Formula | C₁₁H₁₀N₂ | C₁₁H₁₀N₂[4] | C₁₁H₁₀N₂ |
| Molecular Weight | 170.22 g/mol [5] | 170.21 g/mol [4] | 170.22 g/mol |
| Melting Point (°C) | 88 - 92[5] | Data not available | Data not available |
| Boiling Point (°C) | Data not available | Data not available | Data not available |
| Solubility | Soluble in organic solvents | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
Note: Data for 5-(p-Tolyl)pyrimidine is largely unavailable in public databases and literature, highlighting a key area for future research.
Proposed Experimental Protocols for Comparative Characterization
To enable a robust comparison, the following standardized protocols should be employed for all three regioisomers.
}
Figure 3: Proposed workflow for comparative characterization.1. Melting Point Determination:
-
Apparatus: Digital melting point apparatus.
-
Procedure: A small, finely powdered sample of the purified compound is packed into a capillary tube. The temperature is ramped at a slow, controlled rate (e.g., 1 °C/min) near the expected melting point. The range from the appearance of the first liquid droplet to complete liquefaction is recorded.[6][7][8][9]
2. Solubility Testing:
-
Solvents: A panel of solvents of varying polarity (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexanes) should be used.
-
Procedure: To a fixed amount of solvent (e.g., 1 mL) in a vial, a small, pre-weighed amount of the compound (e.g., 1 mg) is added. The mixture is vortexed at a controlled temperature (e.g., 25 °C) for a set period. Solubility is determined visually and can be quantified if necessary.[10][11][12][13][14]
3. pKa Determination via UV-Vis Spectroscopy:
-
Principle: The UV-Vis absorbance of the compound is measured across a range of pH values. The pKa is determined from the inflection point of the absorbance vs. pH curve.[3][15][16][17][18][19][20][21]
-
Procedure:
-
Prepare a series of buffer solutions of known pH.
-
Prepare a stock solution of the tolylpyrimidine isomer in a suitable solvent (e.g., methanol).
-
Add a small aliquot of the stock solution to each buffer solution to a constant final concentration.
-
Record the UV-Vis spectrum for each solution.
-
Plot absorbance at a selected wavelength (where the absorbance changes significantly with pH) against pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.
-
Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the structure and purity of the synthesized isomers.
Table 2: Expected Spectroscopic Features
| Technique | This compound | 4-(p-Tolyl)pyrimidine | 5-(p-Tolyl)pyrimidine |
| ¹H NMR | Aromatic protons of the pyrimidine and tolyl rings. Singlet for the tolyl methyl group. | Aromatic protons of the pyrimidine and tolyl rings. Singlet for the tolyl methyl group. | Aromatic protons of the pyrimidine and tolyl rings. Singlet for the tolyl methyl group. |
| ¹³C NMR | Distinct signals for the carbons of the pyrimidine and tolyl rings. | Distinct signals for the carbons of the pyrimidine and tolyl rings. | Distinct signals for the carbons of the pyrimidine and tolyl rings. |
| Mass Spec (EI) | Molecular ion peak corresponding to C₁₁H₁₀N₂. | Molecular ion peak corresponding to C₁₁H₁₀N₂. | Molecular ion peak corresponding to C₁₁H₁₀N₂. |
Note: While general features are predictable, the exact chemical shifts in NMR and fragmentation patterns in mass spectrometry will be unique to each isomer and are crucial for their unambiguous identification.
Biological and Material Science Applications
The diverse biological activities of pyrimidine derivatives are well-documented, with applications as anticancer, antimicrobial, and antiviral agents.[22][23][24][25][26] The introduction of a tolyl group can modulate these activities and introduce new ones.
-
This compound has been noted as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. It is also explored in material science for its potential to enhance the thermal stability and mechanical properties of polymers.[27]
-
4-(p-Tolyl)pyrimidine and its derivatives have been investigated for various biological activities, though specific data on the parent compound is limited.
-
5-(p-Tolyl)pyrimidine derivatives have shown promise in different therapeutic areas, but the parent compound remains largely unexplored.
A systematic biological screening of all three regioisomers against a panel of cancer cell lines or microbial strains would provide invaluable comparative data and could reveal novel structure-activity relationships.
Conclusion and Future Directions
This guide provides a framework for the head-to-head comparison of this compound and its regioisomers. While some data is available for the 2- and 4-isomers, a significant knowledge gap exists for 5-(p-tolyl)pyrimidine. The synthetic and analytical protocols outlined herein provide a clear path for researchers to generate the necessary comparative data.
Future research should focus on:
-
The synthesis and full characterization of 5-(p-tolyl)pyrimidine.
-
A systematic comparative study of the physicochemical properties (solubility, pKa, crystal structure) of all three isomers under standardized conditions.
-
A comprehensive biological evaluation of the three regioisomers against a diverse panel of biological targets to elucidate their structure-activity relationships.
By systematically exploring these fundamental aspects, the scientific community can unlock the full potential of these intriguing pyrimidine derivatives in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmaguru.co [pharmaguru.co]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. thinksrs.com [thinksrs.com]
- 7. westlab.com [westlab.com]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. store.astm.org [store.astm.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. saltise.ca [saltise.ca]
- 15. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 17. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. hi-tec.tripod.com [hi-tec.tripod.com]
- 21. ishigirl.tripod.com [ishigirl.tripod.com]
- 22. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. chemimpex.com [chemimpex.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(p-Tolyl)pyrimidine
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of any compound is a critical, non-negotiable aspect of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(p-Tolyl)pyrimidine (CAS No. 77232-13-4), a versatile heterocyclic compound frequently employed in pharmaceutical and agrochemical research.[1][2] While this compound is not classified as acutely hazardous, its potential as a skin and eye irritant necessitates a structured and cautious approach to its disposal.[3]
This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage the disposal of this compound with confidence and scientific integrity. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, ensuring a self-validating system for waste management in your laboratory.
Hazard Assessment and Chemical Profile
Before initiating any disposal protocol, a thorough understanding of the compound's characteristics is paramount.
| Property | Value | Source |
| CAS Number | 77232-13-4 | [1][4] |
| Molecular Formula | C₁₁H₁₀N₂ | [1][2] |
| Molecular Weight | 170.22 g/mol | [1][2] |
| Appearance | White to light yellow to light orange crystalline powder | [1] |
| Melting Point | 88 - 92 °C | [1][4] |
| Known Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319) | [3] |
The primary hazards associated with this compound are skin and eye irritation.[3] Therefore, all handling and disposal procedures must be designed to prevent direct contact.
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to a strict PPE regimen is the most effective way to mitigate the risks of exposure during the handling and disposal of this compound.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[5]
-
Skin and Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, consider additional protective clothing to prevent skin exposure.[5]
-
Respiratory Protection: While not typically required for handling small quantities of a solid in a well-ventilated area, a NIOSH-approved respirator may be necessary if dust is generated.[6]
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in standard trash or flushed down the drain.
Step 1: Containerization
-
Select an Appropriate Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: The container must be clearly and accurately labeled as "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound"
-
The CAS Number: "77232-13-4"
-
The associated hazards (e.g., "Irritant")
-
The date of accumulation.
-
Step 2: Waste Segregation
Segregate the this compound waste from other waste streams. Do not mix it with incompatible materials. It should be stored away from strong oxidizing agents and acids.[7]
Step 3: Disposal of Empty Containers
-
Triple Rinse: "Empty" containers that once held this compound are not truly empty and must be decontaminated. Triple rinse the container with a suitable solvent, such as acetone or ethanol.
-
Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[8] Subsequent rinsates can typically be collected with other non-halogenated solvent waste, but consult your institution's specific guidelines.
-
Deface Label: After triple rinsing, deface or remove the original product label to prevent accidental reuse. The container can then be disposed of as non-hazardous solid waste.
Step 4: Storage and Removal
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic. Follow your institution's Environmental Health & Safety (EHS) procedures for arranging a pickup by a licensed hazardous waste disposal contractor.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid generating dust. Use a dustpan and brush designated for chemical spills.
-
Absorb and Collect: Place the spilled material into a labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and absorbent pads. Collect all cleanup materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.
Regulatory Framework: Adherence to EPA Guidelines
The disposal of this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9] As a generator of hazardous waste, you are responsible for its management from "cradle to grave."[10] This includes proper identification, accumulation, and ensuring it is transported and disposed of by a licensed facility.[11][12] Always consult your institution's EHS department and local regulations, as they may have specific requirements that supplement federal guidelines.[9]
By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific practice.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 77232-13-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound CAS#: 77232-13-4 [m.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
A Researcher's Guide to Personal Protective Equipment for Handling 2-(p-Tolyl)pyrimidine
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed, experience-driven framework for the safe handling of 2-(p-Tolyl)pyrimidine, a versatile heterocyclic compound used in pharmaceutical and materials science research[1]. The following protocols are designed not just as a set of rules, but as a self-validating system to ensure your safety, the integrity of your experiment, and compliance with established standards.
Understanding the Hazard: A Proactive Approach to Safety
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, by examining closely related structures like 2-(p-Tolyl)pyridine and other pyrimidine derivatives, we can establish a reliable hazard profile. Analogous compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation[2]. Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is non-negotiable.
| Hazard Classification | Potential Effects | Source Analogy |
| Skin Irritation | Causes skin irritation upon contact. | 2-(p-Tolyl)pyridine, various pyrimidines |
| Serious Eye Irritation | Can cause significant, potentially damaging, eye irritation. | 2-(p-Tolyl)pyridine, various pyrimidines[3] |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory system. | 2-(p-Tolyl)pyridine, various pyrimidines[2][4] |
| Harmful if Swallowed | Acute oral toxicity is a potential concern with related compounds. | Pyridine hydrochloride, other pyrimidines[4][5] |
This proactive hazard assessment is the cornerstone of a robust safety plan. Assuming a higher level of hazard and protecting against it ensures a greater margin of safety in your daily operations.
The Core Defense: A Multi-Layered PPE Strategy
Effective protection relies on a multi-layered system where each component addresses a specific exposure risk. The following PPE is mandatory when handling this compound in any form (solid or solution).
Eye and Face Protection: The First Line of Defense
The eyes are exceptionally vulnerable to chemical splashes and airborne particulates. Standard safety glasses are insufficient.
-
Minimum Requirement: Tightly fitting safety goggles that conform to European Standard EN 166 or OSHA's regulations in 29 CFR 1910.133[3][6]. This design prevents splashes from reaching the eyes from the sides, top, or bottom.
-
Recommended for High-Risk Operations: When handling larger quantities or there is a significant risk of splashing (e.g., during transfers or reactions), a full-face shield must be worn in addition to safety goggles[2][7]. The face shield protects the entire face from direct contact.
Skin and Body Protection: An Impermeable Barrier
Preventing dermal contact is crucial, as many pyrimidine derivatives can cause skin irritation[3].
-
Laboratory Coat: A flame-resistant lab coat is the standard. Ensure it is fully buttoned with sleeves rolled down to provide maximum coverage[8].
-
Chemical-Resistant Gloves: The choice of glove material is critical and should be based on chemical compatibility. While specific permeation data for this compound is scarce, we can infer appropriate choices from data on its constituent parts (aromatic hydrocarbons like toluene) and related heterocyclic compounds (like pyridine).
| Glove Material | Performance Against Aromatic Compounds | Performance Against Pyridine | Recommendation for this compound |
| Nitrile | Good to Excellent[9][10] | Fair to Good[10] | Recommended for incidental contact and splash protection.[9][11] |
| Neoprene | Good[9] | Poor[10] | A viable alternative to nitrile.[11] |
| Latex/Natural Rubber | Poor[9][10] | Poor to Fair[10] | Not Recommended. Can cause allergic reactions.[8][9] |
| Butyl Rubber | Fair[9] | Excellent | Recommended for prolonged contact or immersion. |
Crucial Glove Protocol:
-
Inspect Before Use: Always check gloves for any signs of damage, such as punctures or tears, before donning them[5][6].
-
Double Gloving: For procedures involving higher risk, consider wearing two pairs of nitrile gloves. This significantly reduces the chance of exposure from a single point of failure.
-
Immediate Replacement: If you suspect any chemical contact with your gloves, remove and replace them immediately. Do not attempt to wash or reuse disposable gloves[12].
-
Proper Removal: Remove gloves without touching the outer contaminated surface with your bare skin[5].
Respiratory Protection: Safeguarding Against Inhalation
Respiratory protection is essential when engineering controls, such as fume hoods, are insufficient or when handling the compound as a fine powder that can become airborne.
-
Standard Operations: All handling of this compound should, at a minimum, be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2][11].
-
When a Respirator is Required: If you are weighing the solid compound outside of a fume hood, or if there is a risk of generating dust or aerosols, respiratory protection is mandatory.
-
Recommended Respirator: A NIOSH-approved air-purifying respirator (APR) is necessary.
-
Half-Mask or Full-Facepiece: A full-facepiece respirator is preferred as it also provides eye protection[6][13]. If a half-mask is used, it must be worn with tightly sealed safety goggles[14].
-
Cartridge Type: Use organic vapor (OV) cartridges. If handling a fine powder, a combination cartridge with a particulate pre-filter (N95, R95, or P100) is required to protect against both vapors and airborne dust[14][15].
-
-
Fit Testing: As required by OSHA's standard 29 CFR 1910.134, all users of tight-fitting respirators must be fit-tested to ensure a proper seal[13][16].
Operational Plan: Step-by-Step Safety Protocols
A systematic approach to handling ensures that safety measures are consistently applied.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling the chemical, preferably within a fume hood. Ensure an emergency eyewash station and safety shower are accessible[3].
-
Donning PPE: Put on your lab coat first, followed by safety goggles (and face shield if needed). If required, don your respirator, ensuring a proper user seal check. Don gloves last, pulling the cuffs over the sleeves of your lab coat.
-
Handling the Chemical:
-
When handling the solid, use spark-proof tools and take measures to prevent the build-up of electrostatic charge[17]. Avoid creating dust.
-
If a spill occurs, evacuate non-essential personnel. Wearing full PPE, contain the spill with an inert absorbent material (e.g., sand or vermiculite), and collect it into a suitable, labeled container for disposal[6][17][18]. Do not let the chemical enter drains[6].
-
-
Post-Handling:
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
PPE Disposal:
-
Disposable gloves should be removed and discarded immediately into a designated hazardous waste container after use or contamination[10].
-
Contaminated disposable PPE (e.g., lab coats) must also be treated as hazardous waste.
-
-
Chemical Waste Disposal:
-
This compound and any materials contaminated with it are considered hazardous waste[18].
-
Dispose of this waste in accordance with all local, state, and federal regulations. Never mix it with other waste streams.
-
Containers should be clearly labeled as hazardous waste, including the chemical name.
-
By adhering to these rigorous PPE and handling protocols, you build a deep, trust-based safety culture in your laboratory, ensuring that your groundbreaking research can proceed without compromising personal or environmental well-being.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. schc.memberclicks.net [schc.memberclicks.net]
- 16. Respirator Selection and Use | Personal Protective Equipment | CDC [cdc.gov]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
